Product packaging for Salidroside(Cat. No.:CAS No. 10338-51-9)

Salidroside

Numéro de catalogue: B192308
Numéro CAS: 10338-51-9
Poids moléculaire: 300.30 g/mol
Clé InChI: ILRCGYURZSFMEG-RKQHYHRCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Salidroside (p-hydroxyphenethyl-β-D-glucoside) is a potent phenolic glycoside and the principal bioactive compound isolated from the adaptogenic plant Rhodiola rosea L. . This natural product is of significant research interest due to its diverse pharmacological activities and high efficacy with low toxicity . Its primary research applications span neuroscience, cardiology, endocrinology, and inflammation studies. In neuropharmacological research, this compound demonstrates notable neuroprotective properties. Studies indicate its potential in models of Alzheimer's disease, Parkinson's disease, and stroke . Its mechanisms involve the regulation of oxidative stress, inflammation, and apoptosis, alongside the modulation of key pathways such as PI3K/Akt and Nrf2 . Furthermore, this compound has been shown to enhance cognitive function and exhibit anxiolytic and antidepressant effects in animal models . Research in cardiovascular models highlights this compound's role in promoting angiogenesis and protecting against ischemic injury . It has been found to improve coronary collateral circulation and enhance the proliferation and migration of human umbilical vein endothelial cells (HUVECs), suggesting a mechanism for its cardioprotective effects . Recent investigations also point to broader applications. This compound shows promise in wound repair by mitigating inflammation and promoting the expression of growth factors like EGF and bFGF . It is also being studied for autoimmune conditions like rheumatoid arthritis due to its anti-inflammatory and immunomodulatory activities . Additionally, emerging research suggests it may promote testosterone secretion in Leydig cells by reducing oxidative stress, indicating potential new avenues of study . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20O7 B192308 Salidroside CAS No. 10338-51-9

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O7/c15-7-10-11(17)12(18)13(19)14(21-10)20-6-5-8-1-3-9(16)4-2-8/h1-4,10-19H,5-7H2/t10-,11-,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRCGYURZSFMEG-RKQHYHRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCOC2C(C(C(C(O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4049034
Record name Salidroside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10338-51-9
Record name Salidroside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10338-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rhodioloside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010338519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salidroside
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741643
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Salidroside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Salidroside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SALIDROSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M983H6N1S9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Salidroside: A Technical Guide to Its Natural Sources, Discovery, and Biological Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salidroside, a phenylethanoid glycoside, is a bioactive compound of significant interest in the pharmaceutical and nutraceutical industries. Initially discovered in Rhodiola rosea, its natural distribution, potent biological activities, and underlying molecular mechanisms have been the subject of extensive research. This technical guide provides a comprehensive overview of the natural sources of this compound, the history of its discovery, detailed experimental protocols for its extraction and quantification, and an in-depth look at the key signaling pathways it modulates. All quantitative data are presented in structured tables for comparative analysis, and complex biological and experimental processes are visualized through detailed diagrams.

Discovery and Natural Sources

The discovery of this compound is intrinsically linked to the long-standing use of Rhodiola species in traditional medicine, particularly in high-altitude regions of Asia and Europe, to combat fatigue, and increase physical endurance.[1] Early phytochemical investigations of Rhodiola rosea led to the isolation and identification of this compound, also known as rhodioloside.[1] It is considered one of the primary active constituents responsible for the adaptogenic properties attributed to Rhodiola extracts.[2]

While Rhodiola rosea is the most well-known source, this compound is found in numerous other species within the Rhodiola genus.[3] The concentration of this compound can vary significantly depending on the species, geographical origin, and even the specific part of the plant.[4]

Quantitative Analysis of this compound in Rhodiola Species

The following table summarizes the this compound content in various Rhodiola species as determined by High-Performance Liquid Chromatography (HPLC).

Rhodiola SpeciesPlant PartThis compound Content (mg/g dry weight)Reference
Rhodiola roseaRhizome1.3 - 11.1
Rhodiola crenulataPetal35.00
Root18.89
Stem1.59
Rhodiola algidaRoot31.3 (3.13%)
Rhodiola kirilowiiRootNot specified
Rhodiola coccineaRootNot specified
Rhodiola quadrifidaRootNot specified
Rhodiola juparensisRoot6.4 (0.64%)
Rhodiola sachalinensisNot specifiedNot specified
Rhodiola yunnanensisRoot3.0 (0.30%)
Rhodiola fastigiataRoot0.16 (0.016%)
Rhodiola sacraNot specifiedup to 15.95
Rhodiola sinuataNot specified0.02

Experimental Protocols

Extraction and Purification of this compound from Rhodiola rosea

This protocol describes a common method for the extraction and subsequent purification of this compound from the dried rhizomes of Rhodiola rosea.

Materials and Reagents:

  • Dried and powdered Rhodiola rosea rhizomes

  • 70% Ethanol (v/v)

  • Macroporous adsorbent resin (e.g., HPD-200)

  • Deionized water

  • Ethanol (for elution)

  • Rotary evaporator

  • Chromatography column

  • Freeze-dryer

Methodology:

  • Extraction:

    • Macerate 100 g of powdered Rhodiola rosea rhizomes in 1 L of 70% ethanol at room temperature for 24 hours with occasional stirring.

    • Filter the mixture and collect the supernatant.

    • Repeat the extraction process on the plant residue two more times.

    • Combine the supernatants from all three extractions.

  • Concentration:

    • Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until the ethanol is completely removed, yielding a crude aqueous extract.

  • Purification by Macroporous Resin Chromatography:

    • Pack a chromatography column with pre-treated macroporous resin.

    • Load the crude aqueous extract onto the column at a flow rate of 2 bed volumes (BV)/hour.

    • Wash the column with 3 BV of deionized water to remove impurities such as sugars and salts.

    • Elute the column with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol). Collect fractions of 1 BV each.

    • Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.

    • Combine the fractions containing pure this compound.

  • Final Concentration and Drying:

    • Concentrate the purified this compound fractions under reduced pressure.

    • Lyophilize the concentrated solution using a freeze-dryer to obtain purified this compound powder.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard HPLC method for the quantitative analysis of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (20:80, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 223 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound standard of known concentration (e.g., 1 mg/mL) in the mobile phase.

    • Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 0.01 to 0.1 mg/mL.

  • Sample Preparation:

    • Accurately weigh a known amount of the purified extract or plant material.

    • Extract with a known volume of the mobile phase using ultrasonication for 30 minutes.

    • Filter the extract through a 0.45 µm syringe filter prior to injection.

  • Analysis:

    • Inject the standard solutions and the sample solution into the HPLC system.

    • Record the chromatograms and identify the peak corresponding to this compound based on the retention time of the standard.

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Signaling Pathways and Experimental Workflows

This compound exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow for this compound analysis.

Salidroside_Extraction_Workflow Start Dried Rhodiola Rhizomes Grinding Grinding to Powder Start->Grinding Extraction Solvent Extraction (e.g., 70% Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Purification Macroporous Resin Chromatography Concentration->Purification Elution Elution with Ethanol Gradient Purification->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Analysis HPLC/TLC Analysis Fraction_Collection->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Final_Concentration Final Concentration Pooling->Final_Concentration Drying Lyophilization (Freeze-Drying) Final_Concentration->Drying End Purified this compound Drying->End

Caption: Experimental workflow for the extraction and purification of this compound.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and apoptosis. This compound has been shown to modulate this pathway, contributing to its neuroprotective and anti-cancer effects.

PI3K_Akt_Pathway This compound This compound Receptor Growth Factor Receptor This compound->Receptor Activates PI3K PI3K Receptor->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival Akt->Cell_Survival Bcl2 Bcl-2 Akt->Bcl2 Activates Bax Bax Akt->Bax Inhibits Proliferation Cell Proliferation mTOR->Proliferation Apoptosis Apoptosis Inhibition Bcl2->Apoptosis Bax->Apoptosis Nrf2_Pathway cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces Dissociation Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection JAK_STAT_Pathway cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound JAK JAK This compound->JAK Inhibits Phosphorylation Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression pSTAT->Inflammatory_Genes Induces Transcription

References

A Technical Guide to the Isolation and Analysis of Bioactive Compounds from Rhodiola rosea

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Rhodiola rosea L. (golden root) is a perennial adaptogenic herb that contains a variety of bioactive compounds with significant therapeutic potential. The efficacy of R. rosea preparations is largely dependent on the concentration and composition of key active constituents, primarily salidroside, tyrosol, and a group of phenylpropanoids known as rosavins (rosavin, rosarin, and rosin). This technical guide provides an in-depth overview of the methodologies for the isolation, purification, and analysis of these compounds, targeted at researchers, scientists, and professionals in drug development. It details various extraction and chromatographic techniques, presents quantitative data for method comparison, and outlines specific experimental protocols. Furthermore, this guide illustrates the key molecular signaling pathways modulated by these compounds, providing a basis for understanding their mechanisms of action.

Introduction

Rhodiola rosea, a member of the Crassulaceae family, has a long history of use in traditional medicine across Eastern Europe and Asia for enhancing physical and cognitive performance, reducing fatigue, and improving resilience to stress.[1][2] Its therapeutic effects are attributed to a complex mixture of phytochemicals. The most studied bioactive compounds include the phenylethanoid this compound, its aglycone tyrosol, and the cinnamyl alcohol glycosides unique to R. rosea: rosavin, rosarin, and rosin.[1][3]

Standardization of R. rosea extracts is crucial for ensuring consistent quality and therapeutic efficacy.[4] Regulatory bodies like the United States Pharmacopeia specify minimum content levels for these marker compounds. This necessitates robust and efficient methods for their extraction, isolation, and quantification. This document serves as a technical resource, consolidating various methodologies and providing detailed protocols and mechanistic insights relevant to research and development.

Key Bioactive Compounds

The primary classes of active compounds responsible for the pharmacological effects of R. rosea are:

  • Phenylethanoids : this compound (a glucoside of tyrosol) and its aglycone, tyrosol, are known for their neuroprotective, anti-inflammatory, and antioxidant properties.

  • Phenylpropanoids (Rosavins) : This group includes rosavin, rosarin, and rosin. Rosavins are considered characteristic marker compounds for R. rosea and contribute to its adaptogenic and antidepressant effects. Cinnamic glycosides, particularly rosavin, are often used as a hallmark for the chemotaxonomic identification of R. rosea.

Isolation and Purification Methodologies

The isolation of active compounds from R. rosea rhizomes involves a multi-step process beginning with extraction, followed by purification to separate and enrich the target molecules.

Extraction Techniques

The initial step involves extracting the desired compounds from the dried and powdered plant material. The choice of method significantly impacts the yield and profile of the extracted compounds.

  • Conventional Solvent Extraction : Maceration and Soxhlet extraction using solvents like ethanol, methanol, or aqueous mixtures are traditional methods. Ethanol extraction, particularly with 70-75% ethanol, has been shown to be effective for extracting a broad range of active components, including rosavins.

  • Ultrasound-Assisted Extraction (UAE) : This technique uses high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and accelerating extraction. UAE can significantly reduce extraction time (e.g., 10 minutes) and solvent consumption compared to maceration.

  • Microwave-Assisted Extraction (MAE) : MAE utilizes microwave energy to heat the solvent and plant material, leading to rapid extraction. Optimized MAE can achieve high yields of this compound in as little as 20 seconds.

  • Supercritical Fluid Extraction (SFE) : SFE employs supercritical fluids, most commonly CO2, as the extraction solvent. It is an environmentally friendly method that avoids residual organic solvents. By modifying parameters such as pressure, temperature, and the use of co-solvents (e.g., ethanol or water), the selectivity for specific compounds can be fine-tuned. SFE with CO2 and water has been shown to yield up to 4.5% rosavin.

G General Workflow for Isolation of Rhodiola rosea Active Compounds cluster_start Preparation cluster_extraction Extraction cluster_purification Purification & Isolation Start Rhodiola rosea Rhizomes Grind Grinding & Sieving Start->Grind Extract Extraction (UAE, MAE, SFE, etc.) Grind->Extract Filter Filtration Extract->Filter Concentrate Concentration Filter->Concentrate Crude Crude Extract Concentrate->Crude Column Column Chromatography (Silica, Resin, etc.) Crude->Column Fractions Fraction Collection Column->Fractions Pure Purified Compounds (this compound, Rosavin, etc.) Fractions->Pure

General Experimental Workflow for Isolation.
Purification Techniques

Following extraction, the crude extract contains a mixture of compounds. Chromatographic methods are employed to separate and purify the target actives.

  • Adsorption Chromatography : Macroporous resins (e.g., HPD-200) and polyamide columns are effective for enriching compounds and removing impurities like polymeric polyphenols.

  • Flash Column Chromatography : This is a rapid form of column chromatography that uses pressure to accelerate solvent flow. A two-step flash chromatography process involving polyamide/macroporous resin followed by silica gel has been used to obtain rosavin with 98.2% purity.

  • High-Speed Counter-Current Chromatography (HSCCC) : HSCCC is a liquid-liquid partition chromatography technique that avoids irreversible adsorption to solid supports, reducing sample loss. It has been used to isolate rosavin with 97% purity.

Quantitative Comparison of Isolation Methods

The efficiency of different extraction and purification methods can be compared based on yield, purity, and processing time. The table below summarizes quantitative data from various studies.

Compound Extraction Method Purification Method Yield/Content Purity Reference
RosavinSupercritical CO2 + Water (80°C, 5h)HPLC Analysis4.5% (w/w)-
RosavinMethanol Solvent ExtractionHPLC Analysis3.3% (w/w)-
Rosavin70-75% Ethanol ExtractionHPLC Analysis969.71 mg/100 g-
RosavinIonic Liquid MAEFlash Chromatography (Polyamide, HPD-200, Silica)60.6% Recovery98.2%
RosavinMethanolic ExtractionHigh-Speed Counter-Current Chromatography3.4 mg / 13.5 g extract97%
This compoundUltrasound-Assisted Extraction (UAE)---
TyrosolMulti-stage Fractionationn-butanol/n-amyl alcohol/isobutyl acetate->94%
This compoundMulti-stage Fractionationn-butanol80% Recovery (Simulated)85.2% (Aqueous Phase)

Detailed Experimental Protocols

This section provides synthesized protocols based on published methodologies for the isolation of key R. rosea compounds.

Protocol 1: Supercritical Fluid Extraction (SFE) of Rhodiola rosea

This protocol is based on the conditions found to be effective for extracting a wide range of compounds, including rosavins.

  • Preparation : Dry and grind R. rosea rhizomes to a consistent particle size.

  • Loading : Load approximately 50 g of the ground material into the extractor vessel of an SFE system.

  • Extraction Conditions :

    • Pressure : 350 bar.

    • Temperature : 60°C.

    • Co-solvent : Ethanol (1% in the liquid phase).

    • CO2 Flow Rate : 250 g/min .

  • Collection : Collect the extract in a separator at atmospheric pressure.

  • Analysis : Analyze the resulting extract using HPLC-MS/MS for compound identification and quantification.

Protocol 2: MAE and Flash Chromatography for Rosavin Purification

This protocol is adapted from a method for large-scale rosavin isolation.

  • Preparation : Crush dried R. rosea roots and sieve to 40-80 mesh.

  • Microwave-Assisted Extraction (MAE) :

    • Solvent : Ionic liquid in an 80% alcohol solution.

    • Solid-to-Liquid Ratio : 1:20 (w/v).

    • Microwave Power : 1200 W.

    • Temperature : 120°C.

    • Time : 6 minutes.

  • Enrichment (Step 1) : Load the crude extract onto a series of flash columns containing polyamide and HPD-200 macroporous resin to enrich for rosavin.

  • Purification (Step 2) : Subject the rosavin-rich fraction from the first step to a final purification on a silica gel flash chromatography column.

  • Drying : Collect the purified fractions and dry to obtain solid rosavin.

Protocol 3: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol outlines optimized conditions for the rapid extraction of this compound.

  • Preparation : Use ground R. rosea rhizomes.

  • Extraction :

    • Solvent : 50% aqueous ethanol.

    • Solid-to-Solvent Ratio : 1:20 to 1:100 (w/v).

    • Temperature : 25°C.

    • Time : 10 minutes in an ultrasonic bath.

  • Processing : After extraction, filter the mixture to separate the liquid extract from the solid plant material.

  • Analysis : Quantify this compound content in the extract using HPLC.

Protocol 4: Two-Step Fractionation for Tyrosol and this compound Separation

This protocol uses a liquid-liquid extraction method to separate compounds with similar properties.

  • Preparation : Start with a crude aqueous extract of R. rosea.

  • Step 1 (Tyrosol Isolation) :

    • Perform a multi-stage counter-current extraction using n-butanol as the organic solvent.

    • Tyrosol will be enriched in the organic phase.

    • Collect and concentrate the organic phase to obtain tyrosol.

  • Step 2 (this compound Enrichment) :

    • Take the aqueous phase remaining from Step 1, which is now enriched with this compound.

    • Further processing or chromatography can be used to purify this compound from this aqueous fraction.

Molecular Mechanisms and Signaling Pathways

The therapeutic effects of R. rosea's active compounds are mediated through the modulation of various intracellular signaling pathways.

This compound-Modulated Pathways

This compound exhibits multi-targeted effects, influencing pathways related to inflammation, oxidative stress, cell survival, and metabolism.

  • PI3K/Akt/mTOR Pathway : this compound can promote angiogenesis and cell survival by activating the PI3K/Akt pathway. In cancer cells, however, it can inhibit the mTOR pathway, leading to reduced cell proliferation.

  • AMPK Pathway : this compound activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. This activation is crucial for its anti-diabetic effects, as it enhances glucose uptake and insulin sensitivity.

  • NF-κB and Nrf2 Pathways : this compound exerts anti-inflammatory and antioxidant effects by suppressing the pro-inflammatory NF-κB pathway and activating the Nrf2/HO-1 antioxidant response pathway.

G This compound-Modulated PI3K/Akt Signaling Pathway This compound This compound Receptor Growth Factor Receptor This compound->Receptor Modulates PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Angiogenesis mTOR->Survival

This compound-Modulated PI3K/Akt Signaling.

G This compound-Modulated AMPK Signaling Pathway This compound This compound AMPK AMPK This compound->AMPK Activates GlucoseUptake Glucose Uptake (GLUT4) AMPK->GlucoseUptake Metabolism Improved Insulin Sensitivity GlucoseUptake->Metabolism G Rosavin-Modulated MAPK/ERK Signaling Pathway Rosavin Rosavin MEK MEK Rosavin->MEK Inhibits ERK ERK MEK->ERK Proliferation Cell Proliferation & Invasion ERK->Proliferation G Rosavin & this compound-Modulated NF-κB Pathway Compounds Rosavin & This compound Ikk IKK Compounds->Ikk Inhibit Stimuli Inflammatory Stimuli (e.g., RANKL) Stimuli->Ikk IkB IκBα Ikk->IkB Inhibits Phosphorylation NFkB NF-κB IkB->NFkB Sequesters Nucleus NF-κB Translocation to Nucleus NFkB->Nucleus Inflammation Inflammatory Gene Expression Nucleus->Inflammation

References

Salidroside chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salidroside, a phenylpropanoid glycoside, is a prominent bioactive compound isolated primarily from plants of the Rhodiola genus, most notably Rhodiola rosea. It is recognized for a wide spectrum of pharmacological activities, including adaptogenic, anti-fatigue, anti-inflammatory, antioxidant, and neuroprotective effects. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological activities of this compound, intended to support research and development efforts in the pharmaceutical and nutraceutical industries.

Chemical Structure and Identification

This compound is structurally composed of a tyrosol aglycone linked to a glucose molecule via a β-glycosidic bond.

  • IUPAC Name: (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol[1]

  • Synonyms: Rhodioloside, Rhodosin[2][3][4]

  • CAS Number: 10338-51-9[5]

  • Chemical Formula: C₁₄H₂₀O₇

  • Molecular Weight: 300.30 g/mol

  • SMILES: C1=CC(=CC=C1CCO[C@H]2--INVALID-LINK--CO)O)O">C@@HO)O

  • InChI Key: ILRCGYURZSFMEG-RKQHYHRCSA-N

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

Physicochemical Properties
PropertyValueSource
Appearance White to off-white powder
Melting Point 159-160 °C
Boiling Point (Predicted) 549.5 ± 50.0 °C
Density (Predicted) 1.46 ± 0.1 g/cm³
pKa (Predicted) 9.98 ± 0.15
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol
Spectroscopic Data
TechniqueKey Features and Observations
UV-Vis Spectroscopy In HPLC analysis, this compound is typically detected at UV wavelengths of 221 nm and 252 nm.
Infrared (IR) Spectroscopy Fourier Transform Near-Infrared (FT-NIR) spectroscopy has been successfully applied for the quantitative analysis of this compound in Rhodiola crenulata.
¹H-NMR Spectroscopy The ¹H-NMR spectrum of this compound displays characteristic signals corresponding to the aromatic protons of the tyrosol moiety and the protons of the glucose unit. Aromatic signals typically appear in the region of δ 6.5-7.5 ppm, while the anomeric proton of the glucose ring is observed as a doublet around δ 4.5-5.0 ppm. The remaining sugar protons and the ethyl bridge protons resonate in the upfield region.
¹³C-NMR Spectroscopy The ¹³C-NMR spectrum shows 14 distinct carbon signals. The aromatic carbons of the tyrosol group resonate in the δ 115-160 ppm range. The anomeric carbon of the glucose moiety appears around δ 103 ppm. The remaining carbons of the glucose and the ethyl linker are observed in the δ 60-80 ppm region.
Mass Spectrometry (MS) Under negative ion mode ESI-MS/MS, the deprotonated molecule [M-H]⁻ at m/z 299.1126 is observed. Characteristic fragment ions are found at m/z 179.0556 (cleavage of the glycosidic bond, representing the glucose moiety) and m/z 119.0348. Further fragmentation of the m/z 179.0556 ion can lead to ions at m/z 161.0451 (loss of H₂O) and m/z 143.0347 (further loss of H₂O).

Key Biological Activities and Signaling Pathways

This compound modulates several key signaling pathways, contributing to its diverse pharmacological effects.

Antioxidant Activity and Nrf2 Signaling Pathway

This compound exhibits potent antioxidant properties by scavenging free radicals and upregulating endogenous antioxidant defense mechanisms. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Nrf2_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1 Induces dissociation Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus & binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes transcription Antioxidant_Enzymes->ROS Neutralizes Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection

Caption: this compound activates the Nrf2 antioxidant pathway.

Anti-inflammatory Activity and MAPK/NF-κB Signaling

This compound exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is partly achieved through the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

MAPK_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 This compound This compound MAPK MAPK (p38, ERK, JNK) This compound->MAPK Inhibits IkB IκBα This compound->IkB Inhibits degradation TLR4->MAPK TLR4->IkB Promotes degradation NFkB NF-κB MAPK->NFkB Activates IkB->NFkB Inhibits Pro_inflammatory Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB->Pro_inflammatory Translocates to nucleus & promotes transcription Inflammation Inflammation Pro_inflammatory->Inflammation

Caption: this compound inhibits the MAPK and NF-κB inflammatory pathways.

Metabolic Regulation and AMPK Signaling Pathway

This compound plays a role in regulating cellular energy homeostasis through the activation of AMP-activated protein kinase (AMPK).

AMPK_Pathway This compound This compound AMP_ATP_ratio Increased AMP/ATP ratio This compound->AMP_ATP_ratio AMPK AMPK AMP_ATP_ratio->AMPK Activates Catabolism Catabolic Pathways (e.g., Fatty Acid Oxidation, Glycolysis) AMPK->Catabolism Stimulates Anabolism Anabolic Pathways (e.g., Gluconeogenesis, Lipid Synthesis) AMPK->Anabolism Inhibits Energy_Production ATP Production Catabolism->Energy_Production Energy_Consumption ATP Consumption Anabolism->Energy_Consumption

Caption: this compound activates the AMPK signaling pathway.

Experimental Protocols

This section provides an overview of common experimental methodologies used to assess the biological activities of this compound.

Antioxidant Activity Assays
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Methodology:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare various concentrations of this compound in a suitable solvent.

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well containing different concentrations of this compound or a standard antioxidant (e.g., ascorbic acid).

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

    • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals).

  • Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance.

  • Methodology:

    • Generate the ABTS•+ stock solution by reacting ABTS with an oxidizing agent (e.g., potassium persulfate) and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline) to obtain a working solution with a specific absorbance at a certain wavelength (e.g., 734 nm).

    • Add various concentrations of this compound or a standard antioxidant to the ABTS•+ working solution.

    • After a defined incubation period, measure the absorbance at the specified wavelength.

    • Calculate the percentage of inhibition and the IC₅₀ value.

Anti-inflammatory Activity Assay
  • Principle: This assay measures the anti-inflammatory effect of a compound by quantifying its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

  • Methodology:

    • Culture RAW 264.7 macrophage cells in a suitable medium.

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

    • Determine the cell viability using an MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.

Neuroprotective Activity Assay
  • Principle: This assay evaluates the neuroprotective potential of a compound against the neurotoxin 1-methyl-4-phenylpyridinium (MPP⁺), which induces oxidative stress and apoptosis in neuronal cells, mimicking some aspects of Parkinson's disease.

  • Methodology:

    • Culture SH-SY5Y human neuroblastoma cells.

    • Seed the cells in a 96-well plate.

    • Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 24 hours).

    • Expose the cells to a toxic concentration of MPP⁺ (e.g., 500 µM) for an additional period (e.g., 24 hours).

    • Assess cell viability using the MTT assay. An increase in cell viability in the presence of this compound indicates a protective effect.

    • Further mechanistic studies can include measuring reactive oxygen species (ROS) levels, mitochondrial membrane potential, and markers of apoptosis (e.g., caspase-3 activity, TUNEL staining).

Experimental Workflow Diagram

Experimental_Workflow cluster_antioxidant Antioxidant Assays cluster_antiinflammatory Anti-inflammatory Assay cluster_neuroprotective Neuroprotective Assay DPPH_ABTS DPPH/ABTS Assay Spectrophotometry1 Spectrophotometric Reading DPPH_ABTS->Spectrophotometry1 IC50_Calc1 IC₅₀ Calculation Spectrophotometry1->IC50_Calc1 Cell_Culture1 RAW 264.7 Cell Culture Treatment1 This compound + LPS Treatment Cell_Culture1->Treatment1 Griess_Assay Griess Assay for NO Treatment1->Griess_Assay MTT_Assay1 MTT for Viability Treatment1->MTT_Assay1 Cell_Culture2 SH-SY5Y Cell Culture Treatment2 This compound + MPP⁺ Treatment Cell_Culture2->Treatment2 MTT_Assay2 MTT for Viability Treatment2->MTT_Assay2 ROS_MMP ROS/Mitochondrial Potential Measurement Treatment2->ROS_MMP

Caption: General experimental workflows for assessing this compound's bioactivity.

Conclusion

This compound is a multifaceted natural compound with a well-defined chemical structure and a range of beneficial biological properties. Its ability to modulate key cellular signaling pathways, such as Nrf2, MAPK/NF-κB, and AMPK, underscores its therapeutic potential in conditions associated with oxidative stress, inflammation, and metabolic dysregulation. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the mechanisms of action and potential applications of this compound in drug discovery and development. This comprehensive technical overview serves as a valuable resource for the scientific community engaged in the exploration of this promising natural product.

References

The Biosynthesis of Salidroside in Rhodiola: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salidroside, a phenylethanoid glycoside primarily found in plants of the Rhodiola genus, has garnered significant scientific interest due to its diverse pharmacological activities, including adaptogenic, anti-fatigue, and neuroprotective effects. Understanding its biosynthesis is crucial for the sustainable production of this valuable compound, whether through cultivation, metabolic engineering of the plant, or heterologous expression in microbial systems. This technical guide provides an in-depth overview of the this compound biosynthetic pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved pathways to facilitate further research and development.

The this compound Biosynthesis Pathway

The biosynthesis of this compound in Rhodiola originates from the aromatic amino acid L-tyrosine. Two primary pathways have been proposed, with the most recent elucidation providing a more direct and complete route.

The Earlier Proposed Pathway

Initially, a multi-step enzymatic pathway was suggested, commencing with the decarboxylation of tyrosine to tyramine by tyrosine decarboxylase (TYDC) .[1][2] Subsequently, tyramine was proposed to be converted to 4-hydroxyphenylacetaldehyde (4-HPAA) through the action of a tyramine oxidase . This intermediate is then reduced to tyrosol by an aryl alcohol dehydrogenase .[1] The final step involves the glycosylation of tyrosol at the 8-hydroxyl group with a glucose moiety from UDP-glucose, a reaction catalyzed by a UDP-glycosyltransferase (UGT) .[1]

The Completely Elucidated Pathway

More recent and comprehensive research, utilizing transcriptomics and metabolomics in Rhodiola rosea, has revealed a more direct three-step pathway.[3] This currently accepted pathway involves:

  • Conversion of Tyrosine to 4-Hydroxyphenylacetaldehyde (4-HPAA): L-tyrosine is directly converted to 4-HPAA by a pyridoxal phosphate-dependent 4-HPAA synthase . This enzyme effectively combines the decarboxylation and deamination steps.

  • Reduction of 4-HPAA to Tyrosol: The intermediate 4-HPAA is then reduced to tyrosol by a 4-HPAA reductase .

  • Glycosylation of Tyrosol to this compound: Finally, tyrosol is glycosylated by a specific tyrosol:UDP-glucose 8-O-glucosyltransferase to yield this compound.

This elucidated pathway provides a more streamlined and accurate model of this compound formation in Rhodiola.

Quantitative Data in this compound Biosynthesis

The following tables summarize key quantitative data related to the biosynthesis of this compound, providing a basis for comparison and experimental design.

Table 1: this compound and Tyrosol Content in Different Rhodiola Species

Rhodiola SpeciesPlant PartThis compound Content (% dry weight)Tyrosol Content (% dry weight)Reference
Rhodiola sacraRoot2.147-
Rhodiola crenulataRoot1.7630.2985 (from Sichuan) / 0.1836 (from Tibet)
Rhodiola tibeticaRoot1.2710.2143
Rhodiola fastigiataRoot0.0340.0164
Rhodiola kirilowiiRoot0.0030.0048
Rhodiola roseaRhizome0.146 (70% ethanol extract)-

Table 2: Enzyme Kinetic Parameters for UDP-Glycosyltransferases in Rhodiola

EnzymeSubstrateKm (mM)Vmax (pKat/mg)Reference
RcUGT1 (R. crenulata)Tyrosol0.97 ± 0.10286 ± 8.26
RsUGT72B14 (R. sachalinensis)Tyrosol0.004757.8
RsUGT73B6 (R. sachalinensis)Tyrosol0.1724249.8
RsUGT74R1 (R. sachalinensis)Tyrosol0.0543293.1

Note: RcUGT1 produces icariside D2, an isomer of this compound.

Table 3: Effect of Elicitors on Gene Expression and this compound Production in Rhodiola crenulata Hairy Root Cultures

ElicitorGeneFold Change in Expression (vs. Control)This compound Content (mg/g DW)Fold Change in this compound (vs. Control)Reference
Salicylic Acid (SA)RcTYDC498.587.63
Salicylic Acid (SA)RcUDPGT368.587.63
Methyl Jasmonate (MeJA)RcTYDC-4.624.1
Methyl Jasmonate (MeJA)RcUDPGT-4.624.1

Table 4: Production of this compound Pathway Metabolites in Transgenic Rhodiola crenulata Hairy Roots Overexpressing RcTYDC

MetaboliteFold Increase (Transgenic vs. Non-transgenic)Reference
Tyramine3.21 - 6.84
Tyrosol1.50 - 2.19
This compound1.27 - 3.47

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Quantification of this compound and Tyrosol using LC-MS/MS

Objective: To accurately quantify the concentration of this compound and its precursor, tyrosol, in biological samples.

Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • This compound and tyrosol standards

  • Internal standard (e.g., paracetamol)

  • Biological sample (e.g., Rhodiola extract, hairy root culture)

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation:

    • Homogenize the biological sample.

    • Perform a protein precipitation step by adding three volumes of methanol, vortexing, and centrifuging to pellet the precipitate.

    • Collect the supernatant and dry it under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: m/z 299.1 → 119.0

      • Tyrosol: m/z 136.9 → 119.0

      • Paracetamol (IS): m/z 150.0 → 107.0

    • Optimize other MS parameters (e.g., capillary voltage, cone voltage, collision energy) for maximum sensitivity.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound and tyrosol standards.

    • Calculate the concentration of the analytes in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.

Establishment of Rhodiola Hairy Root Cultures

Objective: To generate hairy root cultures of Rhodiola for studying the biosynthesis of this compound and for metabolic engineering purposes.

Materials:

  • Rhodiola explants (e.g., leaves, stems)

  • Agrobacterium rhizogenes strain (e.g., ATCC 15834)

  • Murashige and Skoog (MS) medium

  • Antibiotics (e.g., cefotaxime) to eliminate Agrobacterium after co-cultivation.

Procedure:

  • Explant Preparation:

    • Surface sterilize the Rhodiola explants.

    • Cut the explants into small pieces.

  • Infection with Agrobacterium rhizogenes:

    • Culture the A. rhizogenes strain in a suitable liquid medium until it reaches the exponential growth phase.

    • Infect the explants by immersing them in the bacterial suspension for a short period (e.g., 10-30 minutes).

    • Blot the explants dry on sterile filter paper.

  • Co-cultivation:

    • Place the infected explants on MS medium and incubate in the dark for 2-3 days.

  • Induction and Selection of Hairy Roots:

    • Transfer the explants to fresh MS medium containing an antibiotic (e.g., 500 mg/L cefotaxime) to kill the Agrobacterium.

    • Subculture the explants on fresh medium every 2-3 weeks.

    • Hairy roots will start to emerge from the wounded sites of the explants.

  • Establishment of Hairy Root Lines:

    • Excise the individual hairy roots and transfer them to fresh, hormone-free MS medium.

    • Once the hairy roots are well-established and free of bacteria, they can be maintained by regular subculturing.

Enzyme Activity Assay for Tyrosine Decarboxylase (TYDC)

Objective: To measure the activity of TYDC in converting tyrosine to tyramine.

Materials:

  • Enzyme extract containing TYDC

  • L-tyrosine (substrate)

  • Pyridoxal-5'-phosphate (PLP) (cofactor)

  • Buffer (e.g., sodium acetate buffer, pH 5.5)

  • HPLC system for tyramine quantification

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing the buffer, PLP, and L-tyrosine.

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).

  • Enzyme Reaction:

    • Initiate the reaction by adding the enzyme extract to the reaction mixture.

    • Incubate the reaction for a specific period (e.g., 30-60 minutes).

    • Stop the reaction by adding a quenching agent (e.g., perchloric acid) or by heat inactivation.

  • Quantification of Tyramine:

    • Centrifuge the reaction mixture to pellet any precipitated protein.

    • Analyze the supernatant using HPLC to quantify the amount of tyramine produced.

    • Use a standard curve of tyramine to determine its concentration.

  • Calculation of Enzyme Activity:

    • Calculate the enzyme activity as the amount of tyramine produced per unit time per amount of protein in the enzyme extract (e.g., µmol/min/mg protein).

Signaling Pathways and Experimental Workflows

Signaling Pathways Regulating this compound Biosynthesis

The biosynthesis of this compound is regulated by plant signaling molecules, primarily jasmonates and salicylates, which are involved in plant defense responses.

Salidroside_Biosynthesis_Regulation MeJA Methyl Jasmonate (MeJA) Transcription_Factors Transcription Factors MeJA->Transcription_Factors Induces SA Salicylic Acid (SA) SA->Transcription_Factors Induces TYDC_Gene TYDC Gene Expression Transcription_Factors->TYDC_Gene Activates UGT_Gene UGT Gene Expression Transcription_Factors->UGT_Gene Activates TYDC_Protein TYDC Enzyme TYDC_Gene->TYDC_Protein Leads to UGT_Protein UGT Enzyme UGT_Gene->UGT_Protein Leads to Salidroside_Pathway This compound Biosynthesis TYDC_Protein->Salidroside_Pathway Catalyzes UGT_Protein->Salidroside_Pathway Catalyzes

Caption: Regulation of this compound biosynthesis by MeJA and SA.

The Elucidated this compound Biosynthesis Pathway

This diagram illustrates the direct three-step conversion of L-tyrosine to this compound.

Salidroside_Biosynthesis_Pathway Tyrosine L-Tyrosine HPAA 4-Hydroxyphenyl- acetaldehyde (4-HPAA) Tyrosine->HPAA Tyrosol Tyrosol HPAA->Tyrosol This compound This compound Tyrosol->this compound HPAA_Synthase 4-HPAA Synthase HPAA_Synthase->HPAA HPAA_Reductase 4-HPAA Reductase HPAA_Reductase->Tyrosol UGT Tyrosol:UDP-glucose 8-O-glucosyltransferase UGT->this compound UDP UDP UGT->UDP UDP_Glucose UDP-Glucose UDP_Glucose->UGT

Caption: The elucidated biosynthesis pathway of this compound.

Experimental Workflow for Enhancing this compound Production

This workflow outlines the steps involved in metabolically engineering Rhodiola for increased this compound yield.

Experimental_Workflow Start Start: Identify Rate-Limiting Step Gene_Isolation Isolate and Clone Key Biosynthetic Genes (e.g., TYDC, 4-HPAA Synthase) Start->Gene_Isolation Vector_Construction Construct Overexpression Vector Gene_Isolation->Vector_Construction Transformation Agrobacterium-mediated Transformation of Rhodiola Explants Vector_Construction->Transformation Hairy_Root_Induction Induce and Select Transgenic Hairy Roots Transformation->Hairy_Root_Induction Analysis Analyze Transgenic Lines: - Gene Expression (qRT-PCR) - Metabolite Profiling (LC-MS/MS) Hairy_Root_Induction->Analysis Selection Select High-Yielding Lines Analysis->Selection End End: Optimized this compound Production Selection->End

References

A Technical Guide to the Pharmacological Properties of Salidroside

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Salidroside, a phenylpropanoid glycoside derived from Rhodiola species, is a bioactive compound with a wide array of documented pharmacological activities. Traditionally used in Eastern Europe and Asia for its adaptogenic properties, modern research has elucidated its potential in treating a spectrum of complex diseases.[1][2] this compound's therapeutic effects are underpinned by its ability to modulate key cellular signaling pathways involved in oxidative stress, inflammation, apoptosis, and metabolism. This document provides a comprehensive technical overview of the core pharmacological properties of this compound, detailing its mechanisms of action, summarizing quantitative data from preclinical studies, and outlining relevant experimental protocols. It aims to serve as a foundational resource for researchers and professionals engaged in the exploration and development of this compound as a potential therapeutic agent.

Neuroprotective Properties

This compound has demonstrated significant neuroprotective effects across various models of neurological disorders, including ischemic stroke, Alzheimer's disease, Parkinson's disease, and depression.[3][4] Its mechanisms of action are multifaceted, primarily involving the mitigation of oxidative stress, inhibition of inflammatory processes, and suppression of apoptosis.[5]

Mechanism of Action in Neuroprotection
  • Antioxidant Effects: this compound effectively combats oxidative stress, a key contributor to neuronal damage in ischemic and neurodegenerative conditions. It upregulates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response. This activation leads to the increased expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-px). In models of Alzheimer's disease, this compound pretreatment has been shown to induce the expression of thioredoxin (Trx), HO-1, and peroxiredoxin-I (PrxI), thereby protecting neuronal cells from beta-amyloid-induced oxidative damage.

  • Anti-inflammatory Action: Neuroinflammation is a critical component of neurodegenerative pathology. This compound suppresses inflammatory cascades by inhibiting the activation of key signaling pathways like nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK). This leads to a reduction in the production and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

  • Anti-Apoptotic Effects: this compound protects neurons from programmed cell death by modulating the expression of apoptosis-related proteins. It has been observed to increase the expression of anti-apoptotic proteins like Bcl-2 and Bcl-X(L) while decreasing the expression of pro-apoptotic proteins like Bax and cleaved caspase-3. This shift in the Bcl-2/Bax ratio helps maintain mitochondrial membrane potential and prevents the activation of the apoptotic cascade.

  • Regulation of Neurotrophic Factors: this compound has been shown to upregulate the expression of brain-derived neurotrophic factor (BDNF) and its receptor, tyrosine kinase receptor B (TrkB). The activation of the BDNF/TrkB signaling pathway is crucial for neuronal survival, synaptic plasticity, and cognitive function.

Key Signaling Pathways in Neuroprotection

This compound exerts its neuroprotective effects by modulating several interconnected signaling pathways. The diagram below illustrates the central role of the Nrf2 and PI3K/Akt pathways in mediating its antioxidant and pro-survival effects.

Salidroside_Neuroprotection_Pathway This compound's Neuroprotective Signaling Pathways Sal This compound ROS Oxidative Stress (e.g., Ischemia, Aβ) Sal->ROS scavenges PI3K PI3K Sal->PI3K activates Nrf2 Nrf2 Sal->Nrf2 activates ROS->PI3K inhibits ROS->Nrf2 inhibits Apoptosis Apoptosis ROS->Apoptosis induces Akt Akt PI3K->Akt activates Survival Neuronal Survival & Protection PI3K->Survival Akt->Nrf2 activates Akt->Apoptosis inhibits ARE ARE Nrf2->ARE translocates to nucleus & binds Nrf2->Survival HO1 HO-1, SOD, CAT ARE->HO1 induces transcription HO1->ROS neutralize Salidroside_Diabetes_Pathway This compound's Anti-Diabetic Mechanism via AMPK Sal This compound AMPK AMPK Sal->AMPK activates AKT Akt AMPK->AKT activates NOX2 NOX2 AMPK->NOX2 inhibits Insulin_Sens Improved Insulin Sensitivity AMPK->Insulin_Sens FOXO1 FOXO1 AKT->FOXO1 inhibits PDX1 PDX1 FOXO1->PDX1 inhibits Beta_Func Improved β-cell Function & Survival PDX1->Beta_Func ROS ROS Production NOX2->ROS JNK JNK-Caspase 3 Apoptosis ROS->JNK JNK->Beta_Func impairs MCAO_Workflow Experimental Workflow for MCAO Model cluster_surgery Surgical Phase cluster_treatment Experimental Phase cluster_analysis Analysis Phase anesthesia 1. Anesthesia surgery 2. Artery Isolation anesthesia->surgery occlusion 3. Filament Insertion (MCA Occlusion) surgery->occlusion ischemia 4. Ischemia Period (e.g., 120 min) occlusion->ischemia reperfusion 5. Reperfusion (Filament Withdrawal) ischemia->reperfusion treatment 6. This compound/Vehicle Administration reperfusion->treatment assessment 7. Neurological Scoring reperfusion->assessment euthanasia 8. Euthanasia & Brain Collection assessment->euthanasia analysis 9. Infarct Volume (TTC) & Biochemical Assays euthanasia->analysis

References

Salidroside: A Multifaceted Neuroprotective Agent - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salidroside, a phenylpropanoid glycoside and the primary active component of Rhodiola rosea, has garnered significant scientific attention for its diverse pharmacological activities, particularly its potent neuroprotective effects.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's ability to shield the nervous system from various insults, including ischemia, oxidative stress, and neuroinflammation. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of novel neuroprotective therapeutics.

Core Neuroprotective Mechanisms of this compound

This compound exerts its neuroprotective effects through a multi-pronged approach, targeting several key pathological processes implicated in neuronal damage and death. These core mechanisms include the attenuation of oxidative stress, inhibition of apoptosis, suppression of inflammation, and modulation of crucial intracellular signaling pathways.[2][3]

Attenuation of Oxidative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a major contributor to neuronal injury in various neurological disorders.[4] this compound effectively counteracts oxidative stress through multiple actions:

  • Direct ROS Scavenging: this compound has been shown to directly scavenge free radicals, thereby reducing their damaging effects on cellular components.

  • Upregulation of Endogenous Antioxidant Enzymes: A key mechanism of this compound's antioxidant activity is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Upon activation by this compound, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the increased expression of enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GSH-Px), and thioredoxin (Trx). This enhancement of the endogenous antioxidant defense system fortifies neurons against oxidative insults.

Inhibition of Apoptosis

Apoptosis, or programmed cell death, is a critical process in the elimination of damaged or unwanted cells. However, excessive apoptosis contributes to neuronal loss in neurodegenerative diseases and ischemic events. This compound demonstrates significant anti-apoptotic properties by:

  • Modulating Apoptosis-Related Proteins: this compound regulates the expression of key proteins involved in the apoptotic cascade. It has been shown to upregulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-X(L) while downregulating the expression of pro-apoptotic proteins such as Bax. This shift in the Bcl-2/Bax ratio helps to maintain mitochondrial membrane potential and prevent the release of cytochrome c, a critical step in the intrinsic apoptotic pathway.

  • Inhibiting Caspase Activation: this compound can suppress the activation of caspases, particularly caspase-3, which is a key executioner caspase responsible for the final stages of apoptosis.

  • Regulating the PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial cell survival pathway. This compound has been shown to activate this pathway, leading to the phosphorylation and activation of Akt. Activated Akt can then phosphorylate and inactivate pro-apoptotic proteins, thereby promoting neuronal survival.

Suppression of Inflammation

Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines, plays a detrimental role in the progression of many neurological disorders. This compound exhibits potent anti-inflammatory effects by:

  • Inhibiting the NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a key transcription factor that governs the expression of numerous pro-inflammatory genes. This compound can inhibit the activation of the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).

  • Modulating Microglial Polarization: this compound can influence the polarization of microglia, the resident immune cells of the central nervous system. It promotes a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype, which is associated with tissue repair and resolution of inflammation.

  • Inhibiting the NLRP3 Inflammasome: this compound has been shown to inhibit the activation of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome, a multiprotein complex that plays a critical role in the production of IL-1β and IL-18. This inhibition is mediated, at least in part, through the suppression of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.

Modulation of Key Signaling Pathways

The neuroprotective effects of this compound are orchestrated through its influence on several interconnected signaling pathways:

  • PI3K/Akt/mTOR Pathway: As mentioned earlier, the activation of the PI3K/Akt pathway is central to this compound's pro-survival effects. This pathway not only inhibits apoptosis but also promotes cell growth and proliferation. The mammalian target of rapamycin (mTOR), a downstream effector of Akt, is also modulated by this compound and plays a role in neuronal survival and plasticity.

  • Nrf2/ARE Pathway: This pathway is the cornerstone of this compound's antioxidant and cytoprotective actions, leading to the enhanced expression of a battery of protective genes.

  • AMPK Pathway: AMP-activated protein kinase (AMPK) is a critical energy sensor that plays a role in cellular metabolism and stress resistance. This compound has been shown to modulate AMPK activity, which can contribute to its neuroprotective effects by enhancing mitochondrial biogenesis and function.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in various cellular processes, including stress responses and apoptosis. This compound has been observed to inhibit the phosphorylation of pro-apoptotic MAPKs like c-Jun NH2-terminal kinase (JNK) and p38 MAPK.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies, highlighting the dose-dependent effects of this compound on key neuroprotective markers.

Table 1: Effects of this compound on Oxidative Stress Markers

Model SystemTreatmentConcentration/DoseOutcomeReference
Rat model of middle cerebral artery occlusionThis compound (30 mg/kg)30 mg/kgIncreased SOD and GST activity; Reduced MDA levels
SH-SY5Y cells with Aβ25-35-induced toxicityThis compoundDose-dependentIncreased Trx, HO-1, and PrxI expression
MPP+-induced PC12 cellsThis compoundNot specifiedAttenuated decrease in SOD, CAT, GSH-Px, and GSH levels
HT22 cells with glutamate-induced injuryThis compound (40 µM)40 µMReduced ROS and lipid peroxidation levels

Table 2: Effects of this compound on Apoptosis Markers

Model SystemTreatmentConcentration/DoseOutcomeReference
Ischemia/reperfusion-induced neuron cell apoptosisThis compoundNot specifiedIncreased Bcl-2 expression; Decreased Bax expression
SH-SY5Y cells with Aβ25-35-induced toxicityThis compoundDose-dependentUpregulated Bcl-X(L); Downregulated Bax
Glutamate-induced cortical neuronsThis compoundNot specifiedAttenuated LC3-II/LC3-I ratio and Beclin-1 expression
Spinal cord ischemia-reperfusion injuryThis compoundNot specifiedInhibited mitochondria-dependent neuronal apoptosis

Table 3: Effects of this compound on Inflammatory Markers

Model SystemTreatmentConcentration/DoseOutcomeReference
Ischemic injury modelsThis compoundNot specifiedReduced levels of TNF-α, IL-1β, and IL-6
Permanent middle cerebral artery occlusion in ratsThis compound (100 mg/kg/day)100 mg/kg/dayReduced nuclear NFκB p50, IL-6, and TNFα
OGD/R-induced BV2 cellsThis compoundNot specifiedInhibited NLRP3 inflammasome activation
Hypobaric hypoxia-induced brain injury in miceThis compoundNot specifiedDownregulated p-NF-κB-p65, NLRP3, cleaved-Caspase-1, and ASC

Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the neuroprotective mechanisms of this compound.

In Vivo Models
  • Middle Cerebral Artery Occlusion (MCAO) Model: This is a widely used animal model to simulate ischemic stroke.

    • Animal Species: Typically rats or mice.

    • Procedure: A filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery, inducing focal cerebral ischemia. Reperfusion is achieved by withdrawing the filament after a specific duration (e.g., 2 hours).

    • This compound Administration: this compound is often administered intraperitoneally (i.p.) or orally at various doses (e.g., 30 mg/kg, 100 mg/kg/day) before or after the ischemic insult.

    • Outcome Measures: Neurological deficit scores, infarct volume measurement (e.g., using TTC staining), histological analysis of brain tissue, and biochemical assays for oxidative stress and inflammatory markers.

  • Streptozotocin (STZ)-Induced Alzheimer's Disease Model:

    • Animal Species: Rats.

    • Procedure: Intracerebroventricular (ICV) injection of STZ is used to induce a sporadic model of Alzheimer's disease characterized by impaired neurogenesis and oxidative stress.

    • This compound Administration: Pretreatment with this compound or a Rhodiola Crenulata extract containing this compound.

    • Outcome Measures: Assessment of neurogenesis in the hippocampus, measurement of oxidative stress markers, and behavioral tests to evaluate cognitive function.

In Vitro Models
  • Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model: This cell culture model mimics the conditions of ischemia-reperfusion injury.

    • Cell Lines: Commonly used neuronal cell lines include SH-SY5Y, PC12, and primary cortical neurons. Microglial cell lines like BV2 are used to study neuroinflammation.

    • Procedure: Cells are incubated in a glucose-free medium in a hypoxic chamber for a specific duration, followed by a return to normal culture conditions to simulate reperfusion.

    • This compound Treatment: Cells are typically pre-treated with various concentrations of this compound for a set period before OGD/R induction.

    • Outcome Measures: Cell viability assays (e.g., MTT, LDH), apoptosis assays (e.g., flow cytometry with Annexin V/PI staining), measurement of ROS levels, Western blotting for protein expression analysis, and ELISA for cytokine quantification.

  • Neurotoxin-Induced Models:

    • Neurotoxins: Aβ25-35 peptide to model Alzheimer's disease, MPP+ to model Parkinson's disease, and glutamate to model excitotoxicity.

    • Cell Lines: SH-SY5Y, PC12, HT22, and primary neurons.

    • Procedure: Cells are exposed to the neurotoxin in the presence or absence of this compound.

    • Outcome Measures: Similar to the OGD/R model, including assessments of cell viability, apoptosis, oxidative stress, and specific signaling pathway activation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways and experimental workflows discussed in this guide.

Salidroside_Neuroprotection_Pathways cluster_this compound This compound cluster_outcome Outcome Ischemia Ischemia Oxidative_Stress Oxidative_Stress Ischemia->Oxidative_Stress Inflammation Inflammation Ischemia->Inflammation Anti_Oxidation Anti-Oxidation Anti_Inflammation Anti-Inflammation This compound This compound This compound->Anti_Inflammation Inhibits PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Nrf2_ARE Nrf2/ARE Pathway This compound->Nrf2_ARE NF_kB NF-kB Pathway This compound->NF_kB AMPK AMPK Pathway This compound->AMPK Neuroprotection Neuroprotection Anti_Oxidation->Neuroprotection Anti_Apoptosis Anti-Apoptosis Anti_Apoptosis->Neuroprotection Anti_Inflammation->Neuroprotection PI3K_Akt->Anti_Apoptosis Nrf2_ARE->Anti_Oxidation

Caption: Overview of this compound's Neuroprotective Mechanisms.

Nrf2_Activation_Pathway This compound This compound ROS Reactive Oxygen Species This compound->ROS Scavenges Nrf2 Nrf2 This compound->Nrf2 Promotes dissociation Keap1 Keap1 ROS->Keap1 Oxidizes Keap1->Nrf2 Inhibits Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element Nucleus->ARE Binds to Antioxidant_Enzymes HO-1, SOD, CAT, GSH-Px ARE->Antioxidant_Enzymes Induces expression of

Caption: this compound-mediated activation of the Nrf2/ARE pathway.

PI3K_Akt_Apoptosis_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates Bax Pro-apoptotic (e.g., Bax) Akt->Bax Inhibits Bcl2 Anti-apoptotic (e.g., Bcl-2) Akt->Bcl2 Promotes Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis Inhibits

Caption: this compound's anti-apoptotic effect via the PI3K/Akt pathway.

NFkB_Inflammation_Pathway This compound This compound TLR4 TLR4 This compound->TLR4 Inhibits NFkB NF-κB TLR4->NFkB Activates NLRP3 NLRP3 Inflammasome NFkB->NLRP3 Activates Pro_inflammatory_Cytokines TNF-α, IL-1β, IL-6 NFkB->Pro_inflammatory_Cytokines Induces expression of NLRP3->Pro_inflammatory_Cytokines Promotes maturation of

Caption: this compound's anti-inflammatory action via the TLR4/NF-κB/NLRP3 pathway.

MCAO_Experimental_Workflow Start Start Animal_Model Induce MCAO in Rats/Mice Start->Animal_Model Treatment_Group Administer this compound (e.g., 30 mg/kg i.p.) Animal_Model->Treatment_Group Control_Group Administer Vehicle Animal_Model->Control_Group Reperfusion Reperfusion (e.g., after 2h) Treatment_Group->Reperfusion Control_Group->Reperfusion Behavioral_Tests Neurological Deficit Scoring Reperfusion->Behavioral_Tests Tissue_Collection Collect Brain Tissue Behavioral_Tests->Tissue_Collection Analysis Histological and Biochemical Analysis Tissue_Collection->Analysis End End Analysis->End

Caption: Typical experimental workflow for in vivo MCAO studies.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with significant neuroprotective potential. Its multifaceted mechanism of action, encompassing antioxidant, anti-apoptotic, and anti-inflammatory effects, makes it an attractive candidate for the development of novel therapies for a range of neurological disorders. The ability of this compound to modulate key signaling pathways, including PI3K/Akt, Nrf2/ARE, and NF-κB, underscores its potential to target the complex and interconnected pathological processes that drive neurodegeneration.

While preclinical studies have provided compelling evidence for the neuroprotective efficacy of this compound, further research is warranted. Future investigations should focus on:

  • Clinical Trials: Robust, well-designed clinical trials are needed to establish the safety and efficacy of this compound in human populations with various neurological conditions.

  • Pharmacokinetics and Bioavailability: A deeper understanding of the pharmacokinetics, blood-brain barrier permeability, and optimal dosing of this compound is crucial for its clinical translation.

  • Target Identification: While several signaling pathways have been implicated, the direct molecular targets of this compound remain to be fully elucidated.

  • Combination Therapies: Investigating the potential synergistic effects of this compound in combination with other neuroprotective agents could lead to more effective treatment strategies.

References

A Technical Guide to the Antioxidant and Anti-inflammatory Properties of Salidroside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salidroside, a phenylpropanoid glycoside derived from Rhodiola rosea L., is a bioactive compound with a wide array of documented pharmacological effects.[1][2] Extensive research has highlighted its potent antioxidant and anti-inflammatory activities, positioning it as a promising therapeutic candidate for a variety of disorders linked to oxidative stress and inflammation.[3][4] Mechanistically, this compound combats oxidative stress primarily by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which upregulates a suite of antioxidant enzymes.[5] Its anti-inflammatory effects are largely attributed to the suppression of key pro-inflammatory pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK). This technical guide provides an in-depth review of these mechanisms, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual diagrams of the core signaling pathways.

Antioxidant Effects of this compound

This compound's antioxidant properties are central to its protective effects against cellular damage. It functions both directly, by scavenging reactive oxygen species (ROS), and indirectly, by bolstering the cell's endogenous antioxidant defense systems.

Mechanism of Action: The Nrf2/HO-1 Pathway

A primary mechanism underlying this compound's antioxidant effect is the activation of the Nrf2 signaling pathway. Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, this compound facilitates the dissociation of Nrf2 from Keap1. This allows Nrf2 to translocate into the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding initiates the transcription of crucial cytoprotective enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), which neutralize ROS and protect the cell from oxidative damage.

Salidroside_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SAL This compound Keap1_Nrf2 Keap1 Nrf2 SAL->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases ARE ARE (Antioxidant Response Element) Nrf2_free->ARE translocates & binds Genes HO-1, NQO1, Antioxidant Enzymes ARE->Genes activates transcription

Caption: this compound activates the Nrf2 antioxidant pathway.
Quantitative Analysis of Antioxidant Activity

The efficacy of this compound in mitigating oxidative stress has been quantified in numerous preclinical models. It consistently demonstrates the ability to reduce markers of oxidative damage while enhancing the activity of protective enzymes.

Model SystemStressorThis compound Dose/ConcentrationMeasured ParameterResultReference
HUVECs H₂O₂100, 200, 400 µMIntracellular ROSDose-dependent decrease
HUVECs H₂O₂100, 200, 400 µMMDA LevelsDose-dependent decrease
HUVECs H₂O₂100, 200, 400 µMSOD & CAT ActivityDose-dependent increase
db/db Mice Diabetes100 mg/kg/dayPancreatic SOD, CAT, GPxSignificant increase
db/db Mice Diabetes100 mg/kg/dayPancreatic MDASignificant decrease
Rats Hypoxia12 mg/kg/dayHepatic ROS & MDASignificantly suppressed
Rats Hypoxia12 mg/kg/dayHepatic SOD, CAT, GSH-PxSignificantly attenuated decrease
Mice Exhaustive SwimmingNot specifiedSerum ROSEvidently decreased
Experimental Protocol: In Vitro ROS Measurement

A common method to quantify the intracellular antioxidant effect of this compound involves using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Protocol: Intracellular ROS Detection in HUVECs

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media until they reach 80-90% confluency.

  • Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.

  • Pre-treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 100, 200, 400 µM) for a specified period, such as 24 hours. A vehicle control group is included.

  • Induction of Oxidative Stress: Oxidative stress is induced by adding a stressor, like hydrogen peroxide (H₂O₂), to the media for a short duration (e.g., 1-2 hours).

  • Staining: The media is removed, and cells are washed with PBS. A solution of DCFH-DA (e.g., 10 µM) is added to each well, and the plate is incubated in the dark at 37°C for 30 minutes.

  • Measurement: DCFH-DA is oxidized by intracellular ROS to the highly fluorescent compound dichlorofluorescein (DCF). The fluorescence intensity is measured using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis: The fluorescence intensity of the this compound-treated groups is compared to the H₂O₂-only treated group to determine the percentage reduction in ROS levels.

exp_workflow_antioxidant A Seed HUVECs in 96-well plate B Pre-treat with this compound (various concentrations) A->B C Induce Oxidative Stress (e.g., add H₂O₂) B->C D Incubate with DCFH-DA probe C->D E Wash to remove excess probe D->E F Measure Fluorescence (Excitation/Emission: ~485/530 nm) E->F G Analyze Data: Compare treated vs. control F->G

Caption: Experimental workflow for measuring intracellular ROS.

Anti-inflammatory Effects of this compound

Chronic inflammation is a key driver of many diseases. This compound exerts significant anti-inflammatory effects by modulating critical signaling cascades that regulate the production of inflammatory mediators.

Mechanism of Action: Inhibition of NF-κB and MAPK Pathways

The anti-inflammatory properties of this compound are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.

  • NF-κB Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates the inhibitor of NF-κB, IκBα. This targets IκBα for degradation, releasing the NF-κB (p65/p50) dimer to translocate into the nucleus. Once in the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). This compound has been shown to inhibit the phosphorylation of both IκBα and the p65 subunit of NF-κB, thereby preventing its nuclear translocation and subsequent gene expression.

  • MAPK Pathway: The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are also activated by inflammatory stimuli and play a crucial role in regulating the inflammatory response. This compound can suppress the phosphorylation of p38, ERK, and JNK, further contributing to the downregulation of inflammatory cytokine production.

Salidroside_Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS, TNF-α) MAPK MAPK (p38, ERK, JNK) LPS->MAPK activates IKK IKK LPS->IKK activates SAL This compound SAL->MAPK inhibits SAL->IKK inhibits Genes Pro-inflammatory Genes (IL-6, TNF-α, IL-1β) MAPK->Genes activates transcription factors (e.g., AP-1) IkBa_NFkB IκBα NF-κB (p65/p50) IKK->IkBa_NFkB phosphorylates IκBα NFkB_free NF-κB IkBa_NFkB->NFkB_free releases NFkB_free->Genes translocates & activates transcription exp_workflow_inflammatory A Seed RAW264.7 cells in multi-well plate B Pre-treat with this compound (1-2 hours) A->B C Stimulate with LPS (e.g., 1 µg/mL for 24 hours) B->C D Collect culture supernatant C->D E Perform ELISA for specific cytokines (e.g., TNF-α, IL-6) D->E F Measure Absorbance & Calculate Concentration E->F G Analyze Data: Compare treated vs. LPS control F->G

References

Salidroside's Impact on Mitochondrial Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Salidroside, a primary bioactive compound derived from Rhodiola rosea, has emerged as a promising therapeutic agent with a wide array of pharmacological effects. Accumulating evidence highlights its significant influence on mitochondrial function, a critical aspect of cellular health and disease. This technical guide provides an in-depth analysis of the mechanisms through which this compound modulates mitochondrial biogenesis, dynamics, mitophagy, and oxidative stress. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex signaling pathways, this document serves as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound in mitochondrial-related pathologies.

Core Mechanisms of this compound on Mitochondrial Function

This compound exerts its beneficial effects on mitochondria through a multi-faceted approach, primarily by:

  • Promoting Mitochondrial Biogenesis: this compound stimulates the generation of new mitochondria, enhancing cellular energy capacity.

  • Regulating Mitochondrial Dynamics: It maintains a healthy mitochondrial network by balancing fission and fusion processes.

  • Enhancing Mitophagy: this compound facilitates the removal of damaged mitochondria, a crucial quality control mechanism.

  • Alleviating Oxidative Stress: It reduces the production of reactive oxygen species (ROS) and enhances antioxidant defenses within the mitochondria.

  • Improving Mitochondrial Respiration and Energy Production: this compound helps maintain the mitochondrial membrane potential and increases ATP synthesis.

These functions are orchestrated through the modulation of several key signaling pathways, which will be detailed in the subsequent sections.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key markers of mitochondrial function as reported in various preclinical studies.

Table 1: Effects of this compound on Mitochondrial Biogenesis

ParameterCell/Tissue TypeTreatment ConditionsObserved EffectReference
PGC-1α Protein ExpressionHuman Umbilical Vein Endothelial Cells (HUVECs)This compound (1, 10 µM) for 24hDose-dependent increase[1]
TFAM Protein ExpressionHuman Umbilical Vein Endothelial Cells (HUVECs)This compound (1, 10 µM) for 24hDose-dependent increase[1]
NRF1 mRNA ExpressionRat Heart TissueThis compound (Low & High dose) post-exhaustive exerciseSignificant elevation compared to exercise-only group[2]
NRF2 mRNA ExpressionRat Heart TissueThis compound (Low & High dose) post-exhaustive exerciseSignificant elevation compared to exercise-only group[2]
Mitochondrial MassHuman Umbilical Vein Endothelial Cells (HUVECs)This compound (10 µM)Increased fluorescence intensity of MitoTracker Green[1]

Table 2: Effects of this compound on Mitochondrial Dynamics

ParameterCell/Tissue TypeTreatment ConditionsObserved EffectReference
Drp1 Protein ExpressionVascular Smooth Muscle Cells (VSMCs)High glucose + this compound (0.3, 0.5 mM)Dose-dependent decrease
Mfn2 Protein ExpressionVascular Smooth Muscle Cells (VSMCs)High glucose + this compound (0.3, 0.5 mM)Dose-dependent increase
Mitochondrial MorphologyVascular Smooth Muscle Cells (VSMCs)High glucose + this compoundIncreased proportion of filamentous mitochondria, indicating a shift from fission to fusion

Table 3: Effects of this compound on Mitophagy

ParameterCell/Tissue TypeTreatment ConditionsObserved EffectReference
PINK1 Protein ExpressionMN9D cells (dopaminergic neuron model)MPP+ + this compoundEnhanced mitochondrial expression
Parkin Protein ExpressionMN9D cells (dopaminergic neuron model)MPP+ + this compoundEnhanced mitochondrial expression
Mitophagy FluxMN9D cells and MPTP-treated miceMPP+/MPTP + this compoundConsiderably increased

Table 4: Effects of this compound on Oxidative Stress and Energy Status

ParameterCell/Tissue TypeTreatment ConditionsObserved EffectReference
ROS ProductionVascular Smooth Muscle Cells (VSMCs)High glucose + this compound (0.3, 0.5 mM)Significant dose-dependent decrease
Mitochondrial Membrane Potential (ΔΨm)Human Umbilical Vein Endothelial Cells (HUVECs)H₂O₂ + this compoundRescued H₂O₂-induced reduction
ATP ProductionHuman Umbilical Vein Endothelial Cells (HUVECs)H₂O₂ + this compoundRescued H₂O₂-induced reduction
AMP:ATP RatioPrimary Mouse Hepatocytes and HepG2 cellsThis compound treatmentConcentration-dependent increase, indicating a shift in cellular energy status that activates AMPK

Signaling Pathways Modulated by this compound

This compound's influence on mitochondrial function is mediated by intricate signaling networks. The following diagrams, generated using Graphviz (DOT language), illustrate these key pathways.

Mitochondrial Biogenesis via the AMPK/SIRT1/PGC-1α Axis

This compound activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This activation, often triggered by an increase in the AMP:ATP ratio, initiates a cascade that promotes mitochondrial biogenesis. Activated AMPK can phosphorylate and activate Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). Independently, this compound can also upregulate Sirtuin 1 (SIRT1), which deacetylates and further activates PGC-1α. PGC-1α then co-activates nuclear respiratory factors 1 and 2 (NRF1 and NRF2), which in turn stimulate the expression of mitochondrial transcription factor A (TFAM). TFAM translocates to the mitochondria to drive the replication and transcription of mitochondrial DNA (mtDNA), leading to the synthesis of new mitochondrial components.

G This compound This compound AMPK AMPK This compound->AMPK Activates SIRT1 SIRT1 This compound->SIRT1 Upregulates PGC1a PGC-1α AMPK->PGC1a Phosphorylates (Activates) SIRT1->PGC1a Deacetylates (Activates) NRF1_2 NRF1/2 PGC1a->NRF1_2 Co-activates TFAM TFAM NRF1_2->TFAM Increases Expression Mitochondrial_Biogenesis Mitochondrial Biogenesis TFAM->Mitochondrial_Biogenesis Promotes

This compound-induced mitochondrial biogenesis pathway.
Mitophagy Regulation through the PINK1/Parkin Pathway

In response to mitochondrial damage, such as depolarization of the mitochondrial membrane, PTEN-induced putative kinase 1 (PINK1) accumulates on the outer mitochondrial membrane. This compound has been shown to enhance the mitochondrial expression of PINK1 under cellular stress. Accumulated PINK1 recruits the E3 ubiquitin ligase Parkin from the cytosol to the damaged mitochondrion. Parkin then ubiquitinates various outer mitochondrial membrane proteins, marking the mitochondrion for degradation. This ubiquitination process is also enhanced by this compound treatment. The ubiquitinated mitochondrion is then recognized by autophagy receptors (e.g., p62), which link it to the autophagosome. The autophagosome engulfs the mitochondrion and fuses with a lysosome to form an autolysosome, where the mitochondrial components are degraded and recycled.

G cluster_mito Damaged Mitochondrion PINK1 PINK1 Parkin_cyto Parkin (Cytosol) PINK1->Parkin_cyto Recruits to Mitochondrion Parkin_mito Parkin Ubiquitination Ubiquitination of OMM Proteins Parkin_mito->Ubiquitination Mediates Autophagy_machinery Autophagy Machinery (p62, LC3) Ubiquitination->Autophagy_machinery Recruits This compound This compound This compound->PINK1 Enhances Expression Parkin_cyto->Parkin_mito Mitophagy Mitophagy Autophagy_machinery->Mitophagy Initiates

This compound's role in PINK1/Parkin-mediated mitophagy.
Regulation of Mitochondrial Dynamics

Mitochondrial dynamics, the balance between fission and fusion, is crucial for maintaining mitochondrial health. Under conditions of high glucose-induced stress, there is an increase in mitochondrial fission, characterized by the upregulation of Dynamin-related protein 1 (Drp1). This compound has been shown to counteract this by downregulating the expression of Drp1. Conversely, this compound upregulates the expression of Mitofusin 2 (Mfn2), a key protein that mediates the fusion of the outer mitochondrial membranes. By inhibiting fission and promoting fusion, this compound helps to maintain an elongated and interconnected mitochondrial network, which is associated with more efficient energy production and reduced oxidative stress.

G cluster_fission Mitochondrial Fission cluster_fusion Mitochondrial Fusion Drp1 Drp1 Fragmented_Mito Fragmented Mitochondria Drp1->Fragmented_Mito Mfn2 Mfn2 Elongated_Mito Elongated Mitochondria Mfn2->Elongated_Mito This compound This compound This compound->Drp1 Downregulates This compound->Mfn2 Upregulates High_Glucose High Glucose Stress High_Glucose->Drp1 Upregulates

References

Early Animal Model Research on Salidroside: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salidroside, a phenylpropanoid glycoside derived from the medicinal plant Rhodiola rosea, has garnered significant scientific interest for its diverse pharmacological activities. Early preclinical research in animal models has been instrumental in elucidating its therapeutic potential across a spectrum of diseases, including neurodegenerative disorders, cardiovascular conditions, diabetes, and inflammatory diseases. This technical guide provides a comprehensive overview of the foundational animal model research on this compound, with a focus on experimental methodologies, quantitative outcomes, and the underlying molecular mechanisms of action. The information presented herein is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development.

Neuroprotective Effects of this compound

Early investigations have consistently demonstrated this compound's neuroprotective properties in various animal models of neurological disorders. These studies have highlighted its ability to mitigate ischemic brain injury, reduce neuroinflammation, and combat neurodegeneration.

Experimental Protocols

A cornerstone of this compound's neuroprotective research has been the use of the middle cerebral artery occlusion (MCAO) model in rats and mice to simulate ischemic stroke.

Middle Cerebral Artery Occlusion (MCAO) Model:

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Induction of Ischemia: Anesthesia is induced, typically with an intraperitoneal injection of a suitable anesthetic. A midline cervical incision is made to expose the common carotid artery. The external carotid artery is ligated, and a nylon monofilament is inserted through the external carotid artery into the internal carotid artery to occlude the origin of the middle cerebral artery. Reperfusion is achieved by withdrawing the filament after a defined period, usually 60-120 minutes.

  • This compound Administration: this compound is often dissolved in saline and administered via intraperitoneal (i.p.) injection or oral gavage. Dosing regimens vary, with studies reporting effective doses ranging from 15 to 100 mg/kg. Administration timing is a critical variable, with protocols involving pre-treatment before MCAO, administration immediately after reperfusion, or repeated daily doses post-MCAO.[1][2]

  • Outcome Assessment: Neurological deficit scores are evaluated at various time points post-MCAO. Infarct volume is typically measured 24-72 hours after the procedure using 2,3,5-triphenyltetrazolium chloride (TTC) staining.[3] Histological analysis of neuronal survival (e.g., NeuN staining) and apoptosis (TUNEL assay) in the ischemic penumbra is also performed.[4][5]

Alzheimer's Disease Model:

  • Animal Model: APPswe/PS1dE9 (APP/PS1) transgenic mice, which develop age-dependent amyloid-beta (Aβ) plaques and cognitive deficits, are frequently used.

  • This compound Administration: Daily oral gavage of this compound (e.g., 50 mg/kg) is administered for several months.

  • Outcome Assessment: Cognitive function is assessed using behavioral tests such as the Morris water maze and Y-maze. Brain tissue is analyzed for Aβ plaque load, levels of synaptic proteins, and markers of neuroinflammation (e.g., IL-6, TNF-α).

Quantitative Data Summary
Animal ModelSpecies/StrainThis compound Dose & RouteTreatment DurationKey Quantitative OutcomesReference
MCAORat (Sprague-Dawley)30 mg/kg, i.p.Twice (pre- and post-ischemia)Reduced infarct volume; Improved neurological scores
MCAORat20, 40, 80 mg/kg, i.p.Pre-MCAODose-dependent improvement in neurobehavioral scores; Increased striatal dopamine levels
MCAOMouse2.5, 5, 10, 20 mg/kg/day, i.v.Daily post-MCAO10 mg/kg dose optimally reduced infarct volume and improved neurological function
Alzheimer's DiseaseMouse (APP/PS1)50 mg/kg/day, p.o.3 monthsImproved performance in Morris water maze; Reduced Aβ plaque deposition; Decreased IL-6 and TNF-α levels
Signaling Pathways and Mechanisms

This compound's neuroprotective effects are mediated through multiple signaling pathways. A key mechanism involves the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway, which promotes cell survival and inhibits apoptosis. Furthermore, this compound has been shown to upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) , a master regulator of the antioxidant response. This leads to the increased expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1), thereby reducing oxidative stress. This compound also exerts anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway, which reduces the production of pro-inflammatory cytokines.

Salidroside_Neuroprotection cluster_upstream Upstream Activation cluster_downstream Downstream Effects cluster_outcomes Cellular Outcomes This compound This compound PI3K PI3K This compound->PI3K Nrf2_activation Nrf2 Activation This compound->Nrf2_activation NFkB_inhibition NF-κB Inhibition This compound->NFkB_inhibition Akt Akt PI3K->Akt HO1 HO-1 Nrf2_activation->HO1 Anti_apoptosis Anti-apoptosis Akt->Anti_apoptosis Antioxidant_response Antioxidant Response HO1->Antioxidant_response Anti_inflammation Anti-inflammation NFkB_inhibition->Anti_inflammation Neuroprotection Neuroprotection Anti_apoptosis->Neuroprotection Antioxidant_response->Neuroprotection Anti_inflammation->Neuroprotection

Caption: this compound's neuroprotective signaling pathways.

Cardioprotective Effects of this compound

Animal studies have provided compelling evidence for this compound's ability to protect the heart from ischemic injury and improve cardiac function in models of myocardial infarction.

Experimental Protocols

Myocardial Infarction (MI) Model:

  • Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are typically used.

  • Induction of MI: Animals are anesthetized and ventilated. A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is permanently ligated with a suture to induce myocardial infarction.

  • This compound Administration: this compound is usually administered orally (p.o.) or intraperitoneally (i.p.) daily, starting shortly after the MI procedure and continuing for several weeks.

  • Outcome Assessment: Cardiac function is assessed at baseline and at the end of the treatment period using echocardiography to measure parameters like left ventricular ejection fraction (LVEF) and fractional shortening (LVFS). At the end of the study, hearts are harvested for histological analysis of infarct size (e.g., Masson's trichrome staining) and apoptosis (TUNEL assay).

Quantitative Data Summary
Animal ModelSpecies/StrainThis compound Dose & RouteTreatment DurationKey Quantitative OutcomesReference
Myocardial InfarctionMouse (C57BL/6)Not specified, p.o.21 daysSignificantly reduced mortality; Improved LVEF and LVFS; Reduced infarct size and fibrosis
Myocardial IschemiaRat20, 40 mg/kg, p.o.Post-LPSDecreased serum LDH and CK levels; Reduced myocardial inflammation
Ang II-induced Myocardial FibrosisMouse (C57BL/6)50 mg/kg/day, p.o.28 daysReduced fibrotic area; Decreased Collagen I and III expression
Signaling Pathways and Mechanisms

The cardioprotective effects of this compound are attributed to its anti-apoptotic, anti-inflammatory, and pro-angiogenic properties. It has been shown to increase the Bcl-2/Bax ratio, thereby inhibiting the mitochondrial pathway of apoptosis. This compound also downregulates the expression of pro-inflammatory cytokines such as TNF-α and IL-1β. Furthermore, it promotes angiogenesis in the ischemic myocardium, potentially through the upregulation of vascular endothelial growth factor (VEGF). The PI3K/Akt pathway is also implicated in mediating these cardioprotective effects.

Salidroside_Cardioprotection_Workflow cluster_protocol Experimental Protocol cluster_assessment_details Assessment Methods Animal_Model Mouse/Rat Model MI_Induction Myocardial Infarction (LAD Ligation) Animal_Model->MI_Induction Salidroside_Treatment This compound Administration (p.o. or i.p.) MI_Induction->Salidroside_Treatment Assessment Outcome Assessment Salidroside_Treatment->Assessment Echocardiography Echocardiography (LVEF, LVFS) Assessment->Echocardiography Histology Histology (Infarct Size, Fibrosis) Assessment->Histology Biochemical_Assays Biochemical Assays (Apoptosis, Inflammation) Assessment->Biochemical_Assays

Caption: Experimental workflow for this compound in myocardial infarction models.

Anti-Diabetic Effects of this compound

Early animal research has highlighted the potential of this compound in managing type 2 diabetes by improving glucose homeostasis and protecting pancreatic β-cells.

Experimental Protocols

Genetically Diabetic (db/db) Mouse Model:

  • Animal Model: Male C57BL/KsJ-db/db mice, which are leptin receptor deficient and develop obesity, hyperglycemia, and insulin resistance, are a standard model.

  • This compound Administration: this compound is typically administered daily via oral gavage at doses ranging from 25 to 100 mg/kg for several weeks.

  • Outcome Assessment: Body weight and fasting blood glucose levels are monitored regularly. At the end of the treatment period, serum levels of insulin, total cholesterol (TC), and triglycerides (TG) are measured. Pancreatic tissue is examined for β-cell mass and markers of oxidative stress.

Chemically-Induced Diabetes Model:

  • Animal Model: Diabetes can be induced in mice by a single intraperitoneal injection of streptozotocin (STZ).

  • This compound Administration: Daily oral gavage of this compound at various doses (e.g., 50, 100, 200 mg/kg) for a specified duration (e.g., 28 days).

  • Outcome Assessment: Similar to the db/db model, fasting blood glucose, serum insulin, and lipid profiles are measured. Antioxidant enzyme activities (SOD, GPx, CAT) and malondialdehyde (MDA) levels in the liver and kidney are also assessed.

Quantitative Data Summary
Animal ModelSpecies/StrainThis compound Dose & RouteTreatment DurationKey Quantitative OutcomesReference
db/db MiceC57BL/KsJ-db/db25 mg/kg/day, p.o.12 weeksSignificantly reduced blood glucose, TC, and TG levels
db/db MiceC57BL/KsJ-db/db100 mg/kg/day, p.o.5 weeksImproved glucose tolerance; Increased β-cell mass
STZ-induced DiabetesMouse50, 100, 200 mg/kg/day, p.o.28 daysDose-dependent reduction in fasting blood glucose; Increased serum insulin; Improved antioxidant enzyme activity
Signaling Pathways and Mechanisms

This compound's anti-diabetic effects are largely attributed to the activation of the AMP-activated protein kinase (AMPK) pathway. Activated AMPK enhances glucose uptake in peripheral tissues and suppresses gluconeogenesis in the liver. Additionally, this compound protects pancreatic β-cells from oxidative stress-induced apoptosis, in part through the activation of the Nrf2 antioxidant pathway.

Salidroside_Antidiabetic cluster_pathways Molecular Pathways cluster_effects Physiological Effects cluster_outcome Overall Outcome This compound This compound AMPK AMPK Activation This compound->AMPK Nrf2 Nrf2 Activation This compound->Nrf2 Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake Gluconeogenesis Decreased Gluconeogenesis AMPK->Gluconeogenesis Beta_Cell_Protection β-cell Protection Nrf2->Beta_Cell_Protection Anti_Diabetic_Effect Anti-Diabetic Effect Glucose_Uptake->Anti_Diabetic_Effect Gluconeogenesis->Anti_Diabetic_Effect Beta_Cell_Protection->Anti_Diabetic_Effect

Caption: this compound's anti-diabetic mechanisms of action.

Anti-inflammatory Effects of this compound

The anti-inflammatory properties of this compound have been demonstrated in various animal models of inflammation.

Experimental Protocols

Lipopolysaccharide (LPS)-induced Mastitis Model:

  • Animal Model: Lactating BALB/c mice are commonly used.

  • Induction of Mastitis: Inflammation is induced by intramammary infusion of LPS.

  • This compound Administration: this compound is administered intraperitoneally, typically 1 hour before the LPS challenge, at doses ranging from 10 to 40 mg/kg.

  • Outcome Assessment: Mammary tissue is collected for histological evaluation of inflammatory cell infiltration. Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, is measured. The concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the mammary tissue are quantified by ELISA.

Quantitative Data Summary
Animal ModelSpecies/StrainThis compound Dose & RouteTreatment TimingKey Quantitative OutcomesReference
LPS-induced MastitisMouse (BALB/c)10, 20, 40 mg/kg, i.p.1h pre-LPSDose-dependent reduction in MPO activity and levels of TNF-α, IL-1β, and IL-6
LPS-induced Systemic InflammationMouse20, 40 mg/kgNot specifiedDecreased serum levels of NO, IL-6, and HMGB1
Signaling Pathways and Mechanisms

This compound exerts its anti-inflammatory effects primarily by inhibiting the NF-κB signaling pathway. It prevents the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This leads to a reduction in the transcription of pro-inflammatory genes. Additionally, this compound can suppress the activation of mitogen-activated protein kinases (MAPKs) , including p38, ERK, and JNK, which are also involved in the inflammatory response.

Conclusion

The early animal model research on this compound has laid a robust foundation for its potential as a therapeutic agent in a variety of diseases. The consistent findings across different models of neurodegeneration, cardiovascular disease, diabetes, and inflammation underscore its pleiotropic pharmacological effects. The elucidation of its mechanisms of action, particularly its influence on key signaling pathways such as PI3K/Akt, Nrf2, AMPK, and NF-κB, provides a strong rationale for its further development. This technical guide summarizes the critical experimental protocols and quantitative data from these seminal studies, offering a valuable resource for the scientific community to build upon this promising research. Future investigations should focus on long-term safety, pharmacokinetic profiling, and the translation of these preclinical findings into clinical applications.

References

The Adaptogenic Properties of Salidroside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salidroside, a primary active constituent of Rhodiola rosea, is a phenylethanoid glycoside demonstrating significant adaptogenic and stress-protective effects. This technical guide provides an in-depth review of the molecular mechanisms underpinning this compound's bioactivities, with a focus on its modulation of key signaling pathways involved in cellular stress resistance, energy metabolism, and neuroendocrine function. We present a comprehensive summary of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of the core signaling pathways to facilitate further research and drug development efforts.

Introduction

Adaptogens are a class of natural substances that enhance the body's ability to resist and adapt to physical, chemical, and biological stressors in a non-specific manner. This compound has emerged as a promising adaptogenic compound due to its multifaceted pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anti-fatigue properties[1]. Its therapeutic potential is attributed to its ability to modulate complex signaling networks that govern cellular homeostasis and survival under stressful conditions. This guide elucidates the core mechanisms of this compound's adaptogenic effects to provide a foundational resource for the scientific community.

Molecular Mechanisms of this compound's Adaptogenic Effects

This compound exerts its adaptogenic properties through the modulation of several key signaling pathways. These include the activation of AMP-activated protein kinase (AMPK), the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway, the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, and the activation of the Sirtuin 1 (SIRT1)/Forkhead box protein O3α (FOXO3α) pathway.

AMPK Pathway Activation

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in maintaining metabolic homeostasis. This compound has been shown to activate AMPK, leading to enhanced glucose uptake and utilization, as well as improved mitochondrial function[2]. This activation is particularly relevant in conditions of metabolic stress. For instance, in skeletal muscle cells, this compound-induced AMPK activation stimulates glucose uptake[2]. Furthermore, in models of diabetic stress, this compound activates AMPK, which in turn inhibits deleterious pathways, thereby protecting pancreatic β-cells[3]. The activation of AMPK by this compound also contributes to its neuroprotective effects by augmenting cellular antioxidant enzyme systems.

AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates PI3K PI3K AMPK->PI3K NOX2 NOX2 AMPK->NOX2 Inhibits Glucose_Uptake Glucose_Uptake AMPK->Glucose_Uptake Promotes Mitochondrial_Function Mitochondrial_Function AMPK->Mitochondrial_Function Enhances Akt Akt PI3K->Akt FOXO1 FOXO1 Akt->FOXO1 Inhibits Cell_Survival Cell_Survival Akt->Cell_Survival Promotes ROS_Production ROS_Production FOXO1->ROS_Production Reduces NOX2->ROS_Production

This compound-mediated activation of the AMPK signaling pathway.
Nrf2 Antioxidant Response Pathway

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. In the presence of oxidative stressors, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes. This compound has been demonstrated to be a potent activator of the Nrf2 pathway. It promotes the nuclear translocation of Nrf2, leading to the upregulation of downstream antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). This action enhances the cell's capacity to neutralize reactive oxygen species (ROS) and reduces oxidative damage.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Dissociation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE Antioxidant Response Element Nrf2_nuc->ARE Binds Antioxidant_Enzymes SOD, CAT, GPx ARE->Antioxidant_Enzymes Upregulates

This compound's activation of the Nrf2 antioxidant pathway.
Regulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis

The HPA axis is the central neuroendocrine system that regulates the body's response to stress. Chronic stress can lead to HPA axis dysregulation, which is implicated in various stress-related disorders. This compound has been shown to modulate the HPA axis, helping to mitigate the negative effects of stress. Studies in animal models of depression have shown that chronic treatment with this compound can reverse HPA axis hyperactivity by attenuating the expression of corticotropin-releasing hormone (CRH) in the hypothalamus and reducing serum corticosterone levels. This regulatory effect on the HPA axis is a key component of its adaptogenic properties.

HPA_Axis Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus Activates This compound This compound This compound->Hypothalamus Attenuates CRH expression Pituitary Pituitary Hypothalamus->Pituitary releases CRH Adrenal_Gland Adrenal_Gland Pituitary->Adrenal_Gland releases ACTH Corticosterone Corticosterone Adrenal_Gland->Corticosterone releases CRH CRH ACTH ACTH Corticosterone->Hypothalamus Negative Feedback Corticosterone->Pituitary Negative Feedback

Modulation of the HPA axis by this compound under stress.
SIRT1/FOXO3α Pathway Activation

Sirtuin 1 (SIRT1) is a protein deacetylase that plays a critical role in cellular stress resistance, metabolism, and aging. Forkhead box protein O3α (FOXO3α) is a transcription factor that regulates the expression of genes involved in stress resistance, metabolism, and cell cycle arrest. This compound has been shown to activate the SIRT1/FOXO3α pathway, contributing to its neuroprotective effects. In models of cerebral ischemia-reperfusion injury, this compound pretreatment reverses the decrease in cellular viability and increases in apoptosis by upregulating the expression of SIRT1 and phosphorylated FOXO3α.

SIRT1_FOXO3a_Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates FOXO3a FOXO3α SIRT1->FOXO3a Deacetylates pFOXO3a p-FOXO3α FOXO3a->pFOXO3a Phosphorylation Bcl2 Bcl-2 pFOXO3a->Bcl2 Upregulates Bax Bax pFOXO3a->Bax Downregulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Cell_Survival Cell_Survival Apoptosis->Cell_Survival Inhibits

This compound-mediated activation of the SIRT1/FOXO3α pathway.

Quantitative Data on the Adaptogenic Effects of this compound

The following tables summarize the quantitative effects of this compound observed in various preclinical studies.

Table 1: In Vitro Effects of this compound on Cellular Stress Markers

Cell LineStressorThis compound ConcentrationOutcome MeasureQuantitative ChangeReference
H9C2H₂O₂ (400 µM)100 µMCell ViabilityIncreased to 85% from 51%
H9C2H₂O₂ (400 µM)10, 50, 100 µMROS LevelDose-dependent decrease
H9C2H₂O₂ (400 µM)100 µMSOD ActivitySignificantly increased
H9C2H₂O₂ (400 µM)100 µMCAT ActivitySignificantly increased
H9C2H₂O₂ (400 µM)100 µMMDA ContentSignificantly decreased
Min6High Glucose (33.3 mM)50 µMROS ProductionSuppressed
Min6H₂O₂ (200 µM)50 µMMitochondrial Membrane PotentialRestored
A549None1, 5, 10, 20 µg/mlCell ViabilityConcentration-dependent decrease
Porcine OocytesIVM250 µMMaturation RateIncreased to 94.12% from 88.34%
Porcine OocytesIVM250 µMBlastocyst RateIncreased to 52.14% from 30.35%

Table 2: In Vivo Effects of this compound on Stress-Related Biomarkers

Animal ModelStressorThis compound DosageOutcome MeasureQuantitative ChangeReference
db/db MiceDiabetes100 mg/kg/dayBlood GlucoseSignificantly ameliorated
db/db MiceDiabetes100 mg/kg/dayPancreatic SOD ActivityEnhanced
db/db MiceDiabetes100 mg/kg/dayPancreatic CAT ActivityEnhanced
db/db MiceDiabetes100 mg/kg/dayPancreatic GPx ActivityEnhanced
db/db MiceDiabetes100 mg/kg/dayPancreatic MDA ContentDecreased
Olfactory Bulbectomized RatsDepression20, 40 mg/kgSerum CorticosteroneSignificantly reduced
Aging MiceNatural Aging0.2, 1.0 g/kgSOD ActivityIncreased
Aging MiceNatural Aging0.2, 1.0 g/kgGSH-Px ActivityIncreased
Healthy Active Young AdultsExerciseNot specifiedOxygen UptakeEnhanced
Healthy Active Young AdultsExerciseNot specifiedSerum MyoglobinNo significant increase post-exercise

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's adaptogenic properties.

Western Blot for Phosphorylated AMPK

This protocol is adapted from standard western blotting procedures for phosphorylated proteins.

Objective: To determine the effect of this compound on the phosphorylation of AMPK at Threonine 172.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody: Rabbit anti-phospho-AMPKα (Thr172)

  • Primary antibody: Rabbit anti-total-AMPKα

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Sample Preparation: Treat cells with this compound at desired concentrations and time points. Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors. Determine protein concentration using a protein assay kit.

  • Gel Electrophoresis: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Signal Detection: Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα.

Measurement of Antioxidant Enzyme Activity (SOD, CAT, GPx) and MDA Content

This protocol is a general guideline based on common spectrophotometric assays.

Objective: To quantify the effect of this compound on the activity of key antioxidant enzymes and the level of lipid peroxidation.

Materials:

  • Tissue or cell homogenates

  • Assay kits for SOD, CAT, GPx, and MDA

  • Spectrophotometer

Procedure:

  • Sample Preparation: Homogenize tissue samples or lyse cells in the appropriate buffer provided with the assay kits. Centrifuge to remove debris and collect the supernatant. Determine the protein concentration of the supernatant.

  • SOD Activity Assay: This assay is typically based on the inhibition of the reduction of a chromogenic compound (e.g., nitroblue tetrazolium) by superoxide radicals generated by a xanthine/xanthine oxidase system. Measure the absorbance at the specified wavelength.

  • CAT Activity Assay: This assay often measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The decrease in H₂O₂ concentration can be monitored by measuring the absorbance at a specific wavelength (e.g., 240 nm).

  • GPx Activity Assay: This assay usually involves a coupled reaction where glutathione (GSH) is oxidized by GPx in the presence of a substrate (e.g., cumene hydroperoxide), and the regeneration of GSH from its oxidized form (GSSG) by glutathione reductase is monitored by the oxidation of NADPH to NADP⁺. The decrease in NADPH absorbance is measured.

  • MDA Content Assay: This assay is based on the reaction of malondialdehyde (MDA), a product of lipid peroxidation, with thiobarbituric acid (TBA) to form a colored complex that can be measured spectrophotometrically.

  • Data Analysis: Calculate the enzyme activities and MDA content based on the standard curves and formulas provided in the respective assay kits. Normalize the results to the protein concentration of the samples.

Immunofluorescence for Nrf2 Nuclear Translocation

This protocol is based on standard immunofluorescence procedures.

Objective: To visualize and quantify the translocation of Nrf2 from the cytoplasm to the nucleus following this compound treatment.

Materials:

  • Cells grown on coverslips

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Blocking buffer (e.g., BSA and normal goat serum in PBS)

  • Primary antibody: Rabbit anti-Nrf2

  • Secondary antibody: Fluorescently-labeled anti-rabbit IgG (e.g., Alexa Fluor 488)

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on sterile coverslips in a culture dish and treat with this compound for the desired duration.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-Nrf2 antibody overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

  • Mounting: Wash with PBS and mount the coverslips onto glass slides using mounting medium.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the nuclear translocation of Nrf2 by measuring the fluorescence intensity in the nucleus relative to the cytoplasm.

Conclusion

This compound demonstrates robust adaptogenic properties through its intricate modulation of key cellular signaling pathways. Its ability to activate AMPK and Nrf2 pathways enhances cellular energy metabolism and antioxidant defenses, while its regulation of the HPA axis and activation of the SIRT1/FOXO3α pathway contribute to its anti-stress and neuroprotective effects. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic potential of this compound in stress-related and metabolic disorders. Future research should focus on well-controlled clinical trials to translate these promising preclinical findings into effective therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for Salidroside Extraction from Rhodiola Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salidroside, a phenylethanoid glycoside, is one of the primary bioactive compounds found in various species of the Rhodiola genus, commonly known as golden root or roseroot.[1][2] It is recognized for its adaptogenic properties and a wide range of pharmacological effects, including neuroprotective, anti-inflammatory, anti-fatigue, and antioxidant activities.[2][3] The concentration of this compound can vary significantly between different Rhodiola species and even within the same species depending on geographical origin and harvesting time.[4] For instance, Rhodiola crenulata often contains high concentrations of this compound without the presence of rosavins, which are characteristic of Rhodiola rosea. This document provides detailed application notes and protocols for the extraction of this compound from Rhodiola species, tailored for research, and drug development purposes.

Data Presentation: Quantitative Analysis of Extraction Methods

The efficiency of this compound extraction is highly dependent on the chosen method and its operational parameters. Below is a summary of quantitative data from various studies, highlighting the yields and conditions for different extraction techniques.

Extraction MethodRhodiola SpeciesKey ParametersThis compound Yield/ContentReference
Microwave-Assisted Extraction (MAE) R. crenulataSolvent: 60% Ethanol, Temp: 90°C, Time: 20 min, Solid/Liquid Ratio: 2g/100mL2.17% (w/w)
Microwave-Assisted Extraction (MAE) R. roseaSolvent: Ethanol, Microwave Power: 400W, Time: 20sHigh yield (specific % not stated)
Ultrasound-Assisted Extraction (UAE) R. roseaSolvent: 50% Ethanol, Temp: 25°C, Time: 10 minHigh yield (specific % not stated)
Ultrasound-Assisted Extraction (UAE) Not SpecifiedSolvent: 60% Ethanol, Temp: 40°C, Time: 75 min, Liquid/Solid Ratio: 20:1 mL:gNot specified
Enzymatic-Assisted UAE R. cretiniiEnzyme: Cellulase (0.18%), Solvent: 39% Ethanol, Temp: 43°C, Time: 29 min4.49 mg/g
Heat Reflux Extraction (HRE) R. crenulataSolvent: 75% Ethanol, Temp: 60°CLower yield than MAE
Supercritical CO2 Extraction (with modifier) R. roseaModifier: 40% Methanol with 60% CO2Effective for various compounds including this compound
Solvent Extraction (Boiling Water) Not SpecifiedTime: 2 hours (repeated 3 times), Water/Solid Ratio: 8 times the amount of material1.0339%
Flash Extraction Not SpecifiedSolvent/Solid Ratio: 1:20, Voltage: 140V, Time: 40s (2 repetitions)3.83 ± 0.12%
Ultrasonic-Microwave Synergistic Extraction Not SpecifiedSolvent: 70% Ethanol, Material/Solvent Ratio: 1:20, Ultrasonic Time: 20 min, Microwave Time: 10 min, Microwave Power: 400W2.21%

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of this compound

This protocol is based on an optimized method for extracting this compound from Rhodiola crenulata.

1. Materials and Equipment:

  • Dried and powdered Rhodiola rhizomes (particle size < 100-mesh)
  • Ethanol (analytical grade)
  • Deionized water
  • Microwave extraction system with temperature and power control
  • Centrifuge
  • Volumetric flasks
  • HPLC system for analysis

2. Procedure:

  • Weigh 2.0 g of powdered Rhodiola sample and place it into the microwave extraction vessel.
  • Add 100 mL of 60% aqueous ethanol to the vessel.
  • Secure the vessel in the microwave extraction system.
  • Set the extraction parameters:
  • Temperature: 90°C
  • Time: 20 minutes
  • Microwave Power: Adjust to maintain the target temperature (e.g., 700W).
  • Start the extraction program.
  • After extraction, allow the vessel to cool to room temperature.
  • Centrifuge the extract at 10,000 rpm for 5 minutes to remove solid debris.
  • Collect the supernatant and transfer it to a volumetric flask.
  • The sample is now ready for HPLC analysis.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a general guideline for UAE of this compound from Rhodiola rosea.

1. Materials and Equipment:

  • Dried and powdered Rhodiola rhizomes
  • Ethanol (analytical grade)
  • Deionized water
  • Ultrasonic bath or probe sonicator with temperature control
  • Filter paper or centrifuge
  • Rotary evaporator (optional, for solvent removal)
  • HPLC system for analysis

2. Procedure:

  • Weigh a desired amount of powdered Rhodiola sample (e.g., 5 g).
  • Add a specific volume of 50% aqueous ethanol to achieve a desired solid-to-liquid ratio (e.g., 1:20 w/v).
  • Place the mixture in the ultrasonic bath.
  • Set the extraction parameters:
  • Temperature: 25°C
  • Time: 10 minutes
  • Begin sonication.
  • After extraction, filter the mixture or centrifuge to separate the solid residue.
  • Collect the liquid extract.
  • If a concentrated extract is required, the solvent can be removed under reduced pressure using a rotary evaporator.
  • The extract is ready for quantification by HPLC.

Protocol 3: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for the quantitative analysis of this compound in the obtained extracts.

1. Materials and Equipment:

  • This compound reference standard
  • Methanol (HPLC grade)
  • Water (HPLC grade)
  • HPLC system equipped with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm).
  • Syringe filters (0.45 µm)

2. Chromatographic Conditions:

  • Mobile Phase: Methanol and water mixture. A common ratio is 20:80 (v/v) or 30:70 (v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: 223 nm or 275 nm.
  • Injection Volume: 5-10 µL.

3. Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in methanol. Create a series of calibration standards by diluting the stock solution to different concentrations (e.g., 0.01 to 0.5 mg/mL).
  • Sample Preparation: Filter the obtained Rhodiola extract through a 0.45 µm syringe filter before injection.
  • Analysis: Inject the standard solutions and the sample extract into the HPLC system.
  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

Experimental Workflow for this compound Extraction and Analysis

Salidroside_Extraction_Workflow start Dried Rhodiola Rhizomes powdering Grinding and Sieving start->powdering extraction Extraction (MAE, UAE, etc.) powdering->extraction separation Centrifugation / Filtration extraction->separation analysis HPLC Quantification separation->analysis end This compound Content Determination analysis->end

Caption: Workflow for this compound extraction and analysis.

This compound Biosynthesis Pathway

Salidroside_Biosynthesis tyrosine Tyrosine enzyme1 4-HPAA Synthase (PLP-dependent) tyrosine->enzyme1 hpaa 4-Hydroxyphenylacetaldehyde (4-HPAA) enzyme2 4-HPAA Reductase hpaa->enzyme2 tyrosol Tyrosol enzyme3 Tyrosol:UDP-glucose 8-O-glucosyltransferase tyrosol->enzyme3 This compound This compound enzyme1->hpaa enzyme2->tyrosol enzyme3->this compound

Caption: Biosynthetic pathway of this compound in Rhodiola rosea.

This compound Signaling Pathway Example: Neuroprotection

Salidroside_Signaling This compound This compound bdnf BDNF This compound->bdnf increases trkb TrkB Receptor bdnf->trkb activates downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) trkb->downstream response Neuronal Survival and Growth downstream->response

Caption: this compound-mediated neuroprotection via BDNF/TrkB signaling.

References

Application Note: LC-MS/MS Analysis of Salidroside and its Primary Metabolite, p-Tyrosol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salidroside is a potent phenylethanoid glycoside and the principal active constituent isolated from various Rhodiola species.[1] It is known for a wide range of pharmacological activities, including neuroprotective, cardioprotective, anti-fatigue, and anti-inflammatory effects.[2][3] The primary metabolic pathway for this compound in vivo is deglycosylation to its aglycone, p-tyrosol.[4][5] Accurate quantification of both this compound and p-tyrosol in biological matrices is crucial for pharmacokinetic, metabolic, and drug development studies. This document provides a detailed protocol for the simultaneous determination of this compound and p-tyrosol using a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Metabolic Pathway of this compound

This compound undergoes both phase I and phase II metabolism. The predominant phase I reaction is deglycosylation, which converts this compound into its active aglycone metabolite, p-tyrosol. Phase II metabolism involves the conjugation of this compound with sulfate and glucuronic acid. The liver is the main site for these metabolic transformations.

G cluster_0 Metabolism of this compound This compound This compound Phase1 Phase I Metabolism (Deglycosylation in Liver) This compound->Phase1 Phase2 Phase II Metabolism (Conjugation in Liver) This compound->Phase2 pTyrosol p-Tyrosol Conjugates Glucuronide/Sulfate Conjugates Phase1->pTyrosol Phase2->Conjugates

Caption: Metabolic conversion of this compound.

Experimental Protocols

A validated LC-MS/MS method for the simultaneous quantification of this compound and p-tyrosol in biological matrices like rat plasma and liver tissue is presented below.

Overall Experimental Workflow

The general workflow involves sample preparation using protein precipitation, followed by chromatographic separation and detection by tandem mass spectrometry.

G cluster_workflow LC-MS/MS Analysis Workflow A 1. Biological Sample (Plasma or Tissue Homogenate) B 2. Add Internal Standard & Protein Precipitation Agent (e.g., Methanol) A->B C 3. Vortex & Centrifuge B->C D 4. Collect Supernatant C->D E 5. Evaporate to Dryness (under Nitrogen Stream) D->E F 6. Reconstitute in Mobile Phase E->F G 7. Centrifuge & Inject F->G H 8. LC-MS/MS Analysis (MRM Mode) G->H

Caption: General workflow for sample preparation and analysis.

Sample Preparation Protocol (Protein Precipitation)

This protocol is adapted for plasma and liver tissue homogenate samples.

  • Pipette 100 µL of the sample (plasma, tissue homogenate, or calibration standard) into a 1.5 mL polypropylene tube.

  • Add 20 µL of the Internal Standard (IS) working solution (e.g., Paracetamol, 200 ng/mL).

  • Add 280 µL of methanol to precipitate proteins.

  • Vortex the mixture for 1 minute, followed by ultrasonic incubation for 10 minutes.

  • Centrifuge the samples at high speed (e.g., 45,000 g) for 5-10 minutes.

  • Carefully transfer the clear supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Centrifuge again at high speed for 10 minutes.

  • Inject a 20 µL aliquot of the clear solution into the LC-MS/MS system.

LC-MS/MS Conditions

The following tables summarize the instrumental conditions for the analysis.

Table 1: Liquid Chromatography (LC) Conditions

Parameter Setting
HPLC System Alliance 2695 HPLC or equivalent
Column xTerra MS C18, 3.5 µm, 50 x 3.0 mm
Mobile Phase Isocratic mixture of acetonitrile and water (1:9, v/v)
Flow Rate 0.3 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Total Run Time 4.5 min

| Retention Times | this compound: ~1.98 min, p-Tyrosol: ~2.85 min, Paracetamol (IS): ~1.86 min |

Table 2: Mass Spectrometry (MS) Conditions

Parameter Setting
Mass Spectrometer Quattro-MicroTM Triple Quadrupole or equivalent
Ionization Source Electrospray Ionization (ESI), Negative Mode
Scan Mode Multiple Reaction Monitoring (MRM)
MRM Transitions (m/z)
This compound Precursor: 299.0 → Product: 118.8
p-Tyrosol Precursor: 137.0 → Product: 118.9

| Paracetamol (IS) | Precursor: 150.1 → Product: 106.9 |

Quantitative Data and Method Validation Summary

The described method has been validated for linearity, accuracy, precision, and recovery. The results demonstrate that the method is reliable and accurate for the intended purpose.

Table 3: Summary of Method Validation Parameters in Biological Matrices

Analyte Matrix Linear Range (ng/mL) Precision (RSD%) Accuracy (%) Recovery (%)
This compound Rat Liver 50 - 2000 3.51 - 14.27 104.90 - 112.73 102.00 - 111.44
Rat Plasma 50 - 2000 Within ±15% Within ±15% Not Reported
p-Tyrosol Rat Liver 50 - 2000 ≤ 8.54 92.38 - 100.59 105.44 - 113.04

| | Rat Plasma | 20 - 200 | Within ±15% | Within ±15% | Not Reported |

Relevant Signaling Pathways

This compound has been shown to exert its therapeutic effects by modulating key cellular signaling pathways. A notable mechanism is its ability to regulate metabolic processes, particularly under hypoxic (low oxygen) conditions, by influencing the Hypoxia-Inducible Factor-1 alpha (Hif-1α) pathway.

Under normal oxygen conditions, Hif-1α is degraded. Under hypoxia, Hif-1α is stabilized and promotes a metabolic shift. This compound has been found to reduce Hif-1α degradation, thereby inducing metabolic reprogramming from oxidative phosphorylation to glycolysis. This compensatory response is believed to be a core mechanism for its protective effects against acute mountain sickness.

G cluster_pathway This compound's Influence on Hif-1α Pathway Sal This compound Hif1a Stabilized Hif-1α Sal->Hif1a promotes stabilization Hypoxia Hypoxia Hypoxia->Hif1a promotes stabilization Metabolism Metabolic Reprogramming Hif1a->Metabolism Glycolysis Increased Glycolysis Metabolism->Glycolysis OxPhos Decreased Oxidative Phosphorylation Metabolism->OxPhos

Caption: this compound regulates the Hif-1α signaling pathway.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific protocol for the simultaneous quantification of this compound and its primary metabolite, p-tyrosol, in biological matrices. This method is well-suited for pharmacokinetic and metabolic studies, which are essential for the continued research and development of this compound as a therapeutic agent. Understanding its metabolic fate and its influence on cellular signaling pathways like Hif-1α is critical to elucidating its full pharmacological potential.

References

Application Notes and Protocols for In Vitro Salidroside Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro cell culture models for investigating the diverse pharmacological properties of Salidroside. Detailed protocols for key experiments are included to facilitate the practical application of these models in your research.

Application Note 1: Neuroprotective Effects of this compound

This compound, a key active component of Rhodiola rosea, has demonstrated significant neuroprotective potential.[1][2] In vitro cell culture models are invaluable for elucidating the underlying mechanisms of this protection.

Commonly Used Cell Lines:

  • PC12 Cells: A rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of nerve growth factor. PC12 cells are widely used to model neuronal injury and neurodegenerative diseases.[3][4] Studies have used PC12 cells to show that this compound can protect against apoptosis induced by MPP+ (a neurotoxin used to model Parkinson's disease) and hypoglycemia/serum limitation (an in vitro model for cerebral ischemia).[3]

  • SH-SY5Y Cells: A human neuroblastoma cell line that can be differentiated into a neuronal phenotype. These cells are used to study neurotoxicity and the effects of neuroprotective agents. Research has shown this compound protects SH-SY5Y cells from H2O2-induced apoptosis.

  • Primary Cortical Neurons: Cultured directly from rodent brain tissue, these cells provide a model that closely mimics the in vivo environment. Studies using primary cortical neurons have demonstrated this compound's ability to attenuate oxidative insult and restore the balance of pro- and anti-apoptotic proteins.

  • Mesenchymal Stem Cells (MSCs): this compound pretreatment has been shown to improve the survival and therapeutic efficacy of MSCs under hypoxic-ischemic conditions, suggesting a role in enhancing cell-based therapies for ischemic stroke.

Key Research Areas:

  • Neuroprotection in Ischemic Stroke: Investigating this compound's ability to protect neurons from damage caused by oxygen-glucose deprivation/reperfusion (OGD/R), a common in vitro model for ischemic stroke.

  • Anti-Apoptotic Effects: Examining the molecular pathways through which this compound prevents neuronal cell death.

  • Antioxidant Activity: Assessing the capacity of this compound to mitigate oxidative stress, a key contributor to neuronal damage.

Application Note 2: Anti-Cancer Properties of this compound

This compound has emerged as a promising natural compound with anti-cancer activities, demonstrated across various cancer cell lines. In vitro models are crucial for screening its efficacy and understanding its anti-tumor mechanisms.

Commonly Used Cell Lines:

  • MCF-7 (Breast Cancer): This human breast cancer cell line is frequently used to study the effects of potential anti-cancer agents. This compound has been shown to inhibit proliferation, colony formation, migration, and invasion of MCF-7 cells, as well as induce apoptosis and cell cycle arrest.

  • SKOV3 and A2780 (Ovarian Cancer): These human ovarian cancer cell lines have been used to demonstrate that this compound can induce apoptosis through the p53 signaling pathway.

  • Bladder Cancer Cell Lines (e.g., UMUC3): Studies have shown that this compound can decrease the growth of bladder cancer cells by inhibiting the mTOR pathway and inducing autophagy.

  • Other Cancer Cell Lines: The anti-proliferative effects of this compound have been observed in a variety of other human cancer cell lines, indicating broad-spectrum potential.

Key Research Areas:

  • Inhibition of Cancer Cell Proliferation: Evaluating the dose- and time-dependent effects of this compound on cancer cell growth.

  • Induction of Apoptosis: Investigating the programmed cell death pathways activated by this compound in cancer cells.

  • Cell Cycle Arrest: Determining the specific phase of the cell cycle at which this compound halts cancer cell progression.

  • Anti-Metastatic Effects: Assessing the impact of this compound on cancer cell migration and invasion.

Application Note 3: Anti-Inflammatory and Metabolic Effects of this compound

This compound exhibits potent anti-inflammatory and metabolic regulatory properties, which can be effectively studied using in vitro cell culture systems.

Commonly Used Cell Lines:

  • HMC-1 (Human Mast Cells): This cell line is used to model mast cell-mediated inflammatory responses. This compound has been shown to inhibit the production of pro-inflammatory cytokines in HMC-1 cells by blocking the NF-κB and MAPK signaling pathways.

  • HUVEC (Human Umbilical Vein Endothelial Cells): HUVECs are a primary model for studying endothelial function and dysfunction. This compound has been found to restore an anti-inflammatory phenotype in HUVECs after oxidative stress by inhibiting the complement system.

  • Vascular Smooth Muscle Cells (VSMCs): These cells are critical in the pathogenesis of vascular diseases. This compound can inhibit high-glucose-induced proliferation of VSMCs by reducing mitochondrial fission and oxidative stress.

  • H9c2 Cells (Rat Cardiomyoblasts): This cell line is used to model cardiac injury. This compound protects H9c2 cells from H2O2-induced damage and mitigates myocardial fibrosis.

  • HL-7702 (Human Hepatocytes): Used to study liver function and drug metabolism, these cells have been used to show this compound's protective effects against oxidative damage.

Key Research Areas:

  • Modulation of Inflammatory Pathways: Elucidating the effects of this compound on key inflammatory signaling cascades like NF-κB and MAPK.

  • Endothelial Protection: Investigating the protective mechanisms of this compound on endothelial cells under inflammatory or oxidative stress conditions.

  • Metabolic Regulation: Studying the impact of this compound on cellular metabolism, particularly in the context of diabetes and cardiovascular disease.

Quantitative Data Summary

Cell LineResearch AreaKey FindingsReference
MCF-7Breast CancerInhibition of proliferation, migration, and invasion; induction of apoptosis and G0/G1 cell cycle arrest.,
SKOV3, A2780Ovarian CancerInduction of apoptosis via the p53 signaling pathway.
HMC-1InflammationInhibition of IL-6, IL-8, and TNF-α production; suppression of ERK1/2 and JNK1/2 phosphorylation.
PC12NeuroprotectionAttenuation of hypoglycemia and serum limitation-induced decrease in cell viability in a dose-dependent manner (80, 160, and 320 μg/ml).
HUVECInflammationPrevention of increases in C3, C3a, VCAM-1, ICAM-1, P-selectin, and E-selectin caused by OGD/R.
VSMCsMetabolic DiseaseInhibition of high-glucose-induced proliferation and ROS production in a dose-dependent manner (0.3 and 0.5 mM).
HL-7702Oxidative StressAttenuation of H2O2-induced cell damage in a dose-dependent manner (0.03, 0.05, 0.1 μg/mL).
C3H10T1/2, MC3T3-E1Bone MetabolismSlight increase in proliferation (up to 12-138% compared to control) at concentrations from 0.5 µM to 50 µM.
hPDLSCsPeriodontitisEnhanced osteogenic differentiation at optimal concentrations of 0.1 and 0.5µM.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the effect of this compound on the viability of cultured cells.

Materials:

  • Cells of interest (e.g., MCF-7, PC12)

  • Complete culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO or PBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent used for this compound).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Materials:

  • Cells of interest

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 × 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, late apoptotic/necrotic cells are Annexin V+/PI+, and necrotic cells are Annexin V-/PI+.

Protocol 3: Western Blotting for Signaling Pathway Analysis

Objective: To detect changes in the expression or phosphorylation of specific proteins in a signaling pathway (e.g., MAPK, NF-κB) following this compound treatment.

Materials:

  • Cells of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the proteins of interest)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with this compound, then wash with cold PBS and lyse with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities using densitometry software.

Visualizations

Salidroside_Anti_Inflammatory_Pathway This compound This compound ERK ERK1/2 This compound->ERK Inhibits JNK JNK1/2 This compound->JNK Inhibits NFkB NF-κB This compound->NFkB Inhibits PMA_A23187 PMA + A23187 (Inflammatory Stimulus) MAPK_Pathway MAPK Pathway PMA_A23187->MAPK_Pathway Activates NFkB_Pathway NF-κB Pathway PMA_A23187->NFkB_Pathway Activates MAPK_Pathway->ERK MAPK_Pathway->JNK p38 p38 MAPK MAPK_Pathway->p38 Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) ERK->Cytokines Induces JNK->Cytokines Induces NFkB_Pathway->NFkB NFkB->Cytokines Induces

Caption: this compound's anti-inflammatory mechanism in HMC-1 cells.

Salidroside_Anti_Cancer_Workflow start Start: Cancer Cell Culture (e.g., MCF-7) treatment Treat with this compound (Varying Concentrations & Durations) start->treatment proliferation Assess Cell Proliferation (MTT Assay) treatment->proliferation apoptosis Analyze Apoptosis (Flow Cytometry) treatment->apoptosis cell_cycle Determine Cell Cycle Arrest (Flow Cytometry) treatment->cell_cycle migration Evaluate Migration & Invasion (Transwell Assay) treatment->migration mechanism Investigate Molecular Mechanism (Western Blot for Signaling Proteins) proliferation->mechanism apoptosis->mechanism cell_cycle->mechanism migration->mechanism end Conclusion: Anti-Cancer Efficacy and Mechanism of this compound mechanism->end

Caption: Experimental workflow for in vitro anti-cancer studies of this compound.

Salidroside_Neuroprotection_Pathway stress Oxidative Stress / Ischemia (e.g., H2O2, OGD/R) ros ↑ Reactive Oxygen Species (ROS) stress->ros apoptosis ↑ Apoptosis stress->apoptosis ros->apoptosis neuronal_damage Neuronal Damage / Death ros->neuronal_damage apoptosis->neuronal_damage neuroprotection Neuroprotection This compound This compound nrf2 ↑ Nrf2 Pathway Activation This compound->nrf2 Activates pi3k_akt ↑ PI3K/Akt Pathway This compound->pi3k_akt Activates antioxidant ↑ Antioxidant Enzymes nrf2->antioxidant antioxidant->ros Inhibits bcl2 ↑ Bcl-2/Bax ratio pi3k_akt->bcl2 bcl2->apoptosis Inhibits

Caption: Key neuroprotective signaling pathways modulated by this compound.

References

Application Notes and Protocols for Assessing the Antioxidant Activity of Salidroside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salidroside, a potent phenylpropanoid glycoside derived from Rhodiola rosea L., has garnered significant interest for its wide array of pharmacological effects, including its notable antioxidant properties. As a natural compound, this compound offers a promising avenue for the development of novel therapeutics targeting oxidative stress-related pathologies.[1] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases such as cardiovascular disorders, neurodegenerative diseases, and cancer.[2][3] this compound has been shown to mitigate oxidative damage by scavenging free radicals and modulating key signaling pathways.[4][5]

These application notes provide a comprehensive overview of standard assays to quantify the antioxidant activity of this compound, including detailed experimental protocols for the DPPH, ABTS, and FRAP assays, as well as a cellular antioxidant assay. Furthermore, we explore the molecular mechanisms underlying this compound's antioxidant effects, with a focus on the Nrf2-ARE and MAPK signaling pathways.

Data Presentation: In Vitro Antioxidant Activity of this compound and Rhodiola rosea Extracts

The following tables summarize the available quantitative data on the antioxidant activity of this compound and Rhodiola rosea extracts from various in vitro assays. It is important to note that direct comparisons between studies may be limited due to variations in experimental conditions.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

SampleConcentration/IC50% InhibitionSource
Ethanolic Extract of R. roseaNot specified85.90 ± 3.1
Aqueous Dry Extract of R. roseaNot specified79.30 ± 2.0
Raw Material of R. roseaNot specified62.70 ± 1.1

IC50: The concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

SampleConcentration/TEAC% InhibitionSource
Ethanolic Extract of R. roseaNot specified89.60
Aqueous Dry Extract of R. roseaNot specifiedNot specified
Raw Material of R. roseaNot specifiedNot specified

TEAC: Trolox Equivalent Antioxidant Capacity, which measures the antioxidant capacity of a substance compared to the standard, Trolox.

Table 3: FRAP (Ferric Reducing Antioxidant Power) Assay

SampleFRAP Value (µmol Fe²⁺/g)Source
Ethanolic Extract of R. rosea1198.20
Aqueous Dry Extract of R. roseaNot specified
Raw Material of R. roseaNot specified

FRAP value represents the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • This compound (or Rhodiola rosea extract)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol)

  • 96-well microplate

  • Microplate reader

  • Positive control (e.g., Ascorbic acid or Trolox)

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

  • Preparation of Sample Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of this compound solution or standard to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

    • For the control, add 100 µL of methanol and 100 µL of the sample solvent.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    Where:

    • A_control is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the sample.

    The IC50 value can be determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • This compound (or Rhodiola rosea extract)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • 96-well microplate

  • Microplate reader

  • Positive control (e.g., Trolox)

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•⁺) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

    • Before use, dilute the ABTS•⁺ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample Solutions: Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay.

  • Assay Procedure:

    • Add 190 µL of the diluted ABTS•⁺ solution to each well of a 96-well microplate.

    • Add 10 µL of the different concentrations of this compound solution or standard to the wells.

  • Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation: Calculate the percentage of ABTS•⁺ scavenging activity using the formula provided for the DPPH assay. The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the results with a standard curve of Trolox.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Materials:

  • This compound (or Rhodiola rosea extract)

  • FRAP reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

  • 96-well microplate

  • Microplate reader

  • Standard: Ferrous sulfate (FeSO₄·7H₂O)

Protocol:

  • Preparation of FRAP Reagent: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound and a series of dilutions.

    • Prepare a series of ferrous sulfate standard solutions (e.g., 100, 200, 400, 600, 800, 1000 µM).

  • Assay Procedure:

    • Add 280 µL of the FRAP reagent to each well of a 96-well microplate.

    • Add 20 µL of the different concentrations of this compound solution, standard, or blank (solvent) to the wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm using a microplate reader.

  • Calculation: Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations. The FRAP value of the this compound samples is then calculated from the standard curve and expressed as µmol of Fe²⁺ equivalents per gram or mole of the sample.

Cellular Antioxidant Assay (CAA) using DCFH-DA

This assay measures the ability of a compound to inhibit intracellular ROS production in a cell-based model. 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

  • This compound

  • Cell line (e.g., HepG2, H9c2)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or H₂O₂ as an ROS inducer

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Protocol:

  • Cell Culture: Culture the cells in a 96-well black, clear-bottom microplate until they reach confluence.

  • Cell Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with various concentrations of this compound in serum-free medium for 1-2 hours.

  • DCFH-DA Staining:

    • Remove the treatment medium and incubate the cells with 25 µM DCFH-DA in serum-free medium for 60 minutes in the dark at 37°C.

  • Induction of Oxidative Stress:

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Add 600 µM AAPH or an appropriate concentration of H₂O₂ to induce oxidative stress.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour using a fluorescence microplate reader.

  • Calculation: The antioxidant activity is calculated as the percentage decrease in fluorescence in the presence of this compound compared to the control (cells treated with the ROS inducer only).

Signaling Pathways and Experimental Workflows

This compound and the Nrf2-ARE Antioxidant Pathway

This compound has been shown to exert its antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Inhibits Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Dissociation Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Proteins Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins Translation Antioxidant_Proteins->ROS Neutralizes MAPK_Pathway ROS Oxidative Stress (ROS) ASK1 ASK1 ROS->ASK1 This compound This compound This compound->ASK1 Inhibits MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK Apoptosis Apoptosis JNK->Apoptosis p38 p38 MKK3_6->p38 p38->Apoptosis Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-based Assays DPPH DPPH Assay Quantify_Activity Quantify Antioxidant Capacity (IC50, TEAC, FRAP value) DPPH->Quantify_Activity Quantify Radical Scavenging ABTS ABTS Assay ABTS->Quantify_Activity FRAP FRAP Assay FRAP->Quantify_Activity Cell_Culture Cell Culture (e.g., HepG2, H9c2) Induce_Stress Induce Oxidative Stress (e.g., H₂O₂, AAPH) Cell_Culture->Induce_Stress CAA Cellular Antioxidant Assay (DCFH-DA) Induce_Stress->CAA Western_Blot Western Blot Analysis (Nrf2, MAPK pathways) Induce_Stress->Western_Blot Cellular_Protection Evaluate Protective Effects & Mechanism CAA->Cellular_Protection Assess Cellular Protection Western_Blot->Cellular_Protection Sample_Prep Sample Preparation (this compound/Extract) Sample_Prep->DPPH Sample_Prep->ABTS Sample_Prep->FRAP Quantify_Activity->Cell_Culture

References

Application Notes and Protocols for Salidroside in Animal Models of Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Salidroside, a phenylpropanoid glycoside derived from the medicinal plant Rhodiola rosea, has garnered significant interest for its neuroprotective properties. Preclinical studies have demonstrated its potential therapeutic utility in various neurodegenerative diseases, primarily attributed to its antioxidant, anti-inflammatory, and anti-apoptotic activities. This document provides detailed application notes and experimental protocols for testing the efficacy of this compound in established animal models of Alzheimer's Disease, Parkinson's Disease, Huntington's Disease, and Amyotrophic Lateral Sclerosis.

Data Presentation: this compound Efficacy in Neurodegenerative Disease Models

The following tables summarize the quantitative data from key studies investigating the effects of this compound in various animal models.

Table 1: this compound in Animal Models of Alzheimer's Disease

Animal ModelInduction MethodThis compound Dosage & AdministrationTreatment DurationKey Findings
APP/PS1 Transgenic MiceGenetic (overexpression of human APP and PSEN1)50 mg/kg/day, oral gavage4 monthsImproved locomotor activity, decreased soluble and insoluble Aβ levels, increased expression of synaptic proteins (PSD95, NMDAR1), and upregulation of the PI3K/Akt/mTOR signaling pathway.[1][2]
APPswe/PS1ΔE9 MiceGenetic (overexpression of human APP with Swedish mutation and PSEN1 with exon 9 deletion)50 mg/kg/day, oral gavageNot specifiedImproved learning and memory, decreased hippocampal concentrations of malondialdehyde (MDA) and nitrate, increased superoxide dismutase (SOD) activity and glutathione (GSH) levels, and suppressed expression of IL-6 and TNF-α.[3]
D-galactose-induced RatsChemical (120 mg/kg/day D-galactose injection)20 and 40 mg/kg/day, oral gavage28 daysAmeliorated memory deficits and reduced levels of inflammatory mediators (TNF-α and IL-1β) in the brain. Inhibited the activation of the NF-κB signaling pathway via upregulation of SIRT1.[4]
Aβ1-42-injected MiceChemical (intracerebroventricular injection of Aβ1-42)20, 40, and 80 mg/kg/day, oral gavageNot specifiedReduced Aβ accumulation and tau hyperphosphorylation, inhibited NLRP3 inflammasome-mediated pyroptosis, and improved cognitive function.[5]
D-galactose and AlCl3-induced MiceChemical (D-galactose and aluminum chloride administration)20, 40, and 80 mg/kg/day, oral gavageNot specifiedReduced Aβ accumulation and tau hyperphosphorylation, inhibited pyroptosis, and improved cognitive function.

Table 2: this compound in Animal Models of Parkinson's Disease

Animal ModelInduction MethodThis compound Dosage & AdministrationTreatment DurationKey Findings
MPTP-induced MiceChemical (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine injection)20 and 50 mg/kg/day, intraperitoneal injection7 days (pretreatment)Protected dopaminergic neurons, improved behavioral outcomes, reduced production of reactive oxygen species (ROS) and nitric oxide (NO), regulated the Bcl-2/Bax ratio, and inhibited caspase activation.
MPTP-induced MiceChemical (MPTP injection)12.5, 25, and 50 mg/kg/day, intraperitoneal injection7 days (pretreatment)Prevented behavioral disorders, inhibited the loss of TH-positive neurons, increased levels of dopamine and its metabolites, and activated the PI3K/Akt/GSK3β signaling pathway.
6-OHDA-induced Cellular Model (SN4741 cells)Chemical (6-hydroxydopamine)Not applicable (in vitro)Not applicableProtected against cytotoxicity by attenuating endoplasmic reticulum (ER) stress.

Table 3: Proposed this compound Testing in Animal Models of Huntington's Disease and ALS

Animal ModelInduction MethodProposed this compound Dosage & AdministrationProposed Treatment DurationKey Outcome Measures
3-Nitropropionic Acid (3-NP)-induced RatsChemical (3-NP administration)20-50 mg/kg/day, oral gavage or intraperitoneal injection3-6 weeksBehavioral tests (rotarod, open field), striatal lesion volume, oxidative stress markers (MDA, SOD), and inflammatory markers (TNF-α, IL-1β).
Quinolinic Acid (QA)-induced RatsChemical (intrastriatal QA injection)20-50 mg/kg/day, oral gavage or intraperitoneal injection7-14 daysBehavioral tests (locomotor activity), striatal neuron survival (Nissl staining), and markers of excitotoxicity.
SOD1-G93A Transgenic MiceGenetic (expression of mutant human SOD1)20-50 mg/kg/day, oral gavageFrom pre-symptomatic stage to end-stageMotor function tests (rotarod, grip strength), survival, motor neuron counts in the spinal cord, and markers of oxidative stress and protein aggregation.

Experimental Protocols

I. Animal Models

1. Alzheimer's Disease: APP/PS1 Transgenic Mouse Model

  • Animals: Male APP/PS1 double transgenic mice and wild-type littermates.

  • Housing: Standard housing conditions with a 12h light/dark cycle and ad libitum access to food and water.

  • Procedure:

    • At 3 months of age, divide mice into a vehicle control group and a this compound treatment group.

    • Administer this compound (50 mg/kg) or vehicle (e.g., saline) daily via oral gavage for 4 months.

    • Perform behavioral testing during the final month of treatment.

    • At the end of the treatment period, euthanize the mice and collect brain tissue for biochemical and histological analysis.

2. Parkinson's Disease: MPTP-induced Mouse Model

  • Animals: Male C57BL/6 mice.

  • Housing: Standard housing conditions.

  • Procedure:

    • Pre-treat mice with this compound (20 or 50 mg/kg, i.p.) or vehicle daily for 7 days.

    • On the 8th day, induce Parkinsonism by administering four injections of MPTP (20 mg/kg, i.p.) at 2-hour intervals.

    • Continue this compound treatment for an additional 7 days.

    • Perform behavioral testing 3 days after the last MPTP injection.

    • Euthanize mice and collect brain tissue (striatum and substantia nigra) for analysis.

3. Huntington's Disease: 3-Nitropropionic Acid (3-NP)-induced Rat Model (Proposed)

  • Animals: Male Wistar rats.

  • Housing: Standard housing conditions.

  • Procedure:

    • Administer 3-NP (10 mg/kg/day, i.p.) for up to 28 days to induce Huntington's-like pathology.

    • Concurrently, treat rats with this compound (20-50 mg/kg/day, p.o. or i.p.) or vehicle.

    • Monitor body weight and perform behavioral tests (e.g., rotarod) weekly.

    • At the end of the treatment period, euthanize the rats and collect brain tissue (striatum) for analysis.

4. ALS: SOD1-G93A Transgenic Mouse Model (Proposed)

  • Animals: SOD1-G93A transgenic mice and non-transgenic littermates.

  • Housing: Standard housing conditions with easy access to food and water.

  • Procedure:

    • Begin treatment with this compound (20-50 mg/kg/day, p.o.) at a pre-symptomatic age (e.g., 60 days).

    • Monitor disease onset and progression through weekly body weight measurements and motor function tests (e.g., rotarod, grip strength).

    • Record the lifespan of the animals.

    • Collect spinal cord and brain tissue at the end-stage of the disease for histological and biochemical analysis.

II. Behavioral Assays

1. Morris Water Maze (for Alzheimer's Disease Models)

  • Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (22-24°C). A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface.

  • Procedure:

    • Acquisition Phase (5 days): Four trials per day. Place the mouse in the water at one of four starting positions. Allow the mouse to swim and find the hidden platform within 60 seconds. If the mouse fails to find the platform, guide it to the platform and allow it to stay there for 15 seconds.

    • Probe Trial (Day 6): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant.

  • Parameters Measured: Escape latency, path length, time spent in the target quadrant.

2. Open Field Test (for general locomotor activity and anxiety)

  • Apparatus: A square arena (40x40 cm or 50x50 cm) with walls. The arena is divided into a central zone and a peripheral zone.

  • Procedure:

    • Place the mouse in the center of the arena.

    • Allow the mouse to explore freely for 5-10 minutes.

    • Record the activity using a video tracking system.

  • Parameters Measured: Total distance traveled, time spent in the center zone, rearing frequency.

III. Biochemical and Histological Assays

1. Western Blot for PI3K/Akt Pathway Proteins

  • Sample Preparation: Homogenize brain tissue in RIPA buffer with protease and phosphatase inhibitors. Centrifuge and collect the supernatant. Determine protein concentration using a BCA assay.

  • Procedure:

    • Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

2. ELISA for Inflammatory Cytokines (TNF-α, IL-1β, IL-6)

  • Sample Preparation: Homogenize brain tissue in a lysis buffer containing protease inhibitors. Centrifuge and collect the supernatant.

  • Procedure:

    • Use commercially available ELISA kits for TNF-α, IL-1β, and IL-6.

    • Follow the manufacturer's instructions for adding standards, samples, and detection antibodies to the pre-coated plate.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cytokine concentrations based on the standard curve.

3. TUNEL Assay for Apoptosis

  • Sample Preparation: Use paraffin-embedded or frozen brain sections.

  • Procedure:

    • Deparaffinize and rehydrate paraffin sections. Permeabilize sections with proteinase K or Triton X-100.

    • Incubate with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs according to the kit manufacturer's protocol.

    • Counterstain with a nuclear stain (e.g., DAPI).

    • Visualize and quantify TUNEL-positive cells using a fluorescence microscope.

4. Immunohistochemistry for Microglial Activation (Iba-1)

  • Sample Preparation: Use paraffin-embedded or frozen brain sections.

  • Procedure:

    • Perform antigen retrieval if necessary.

    • Block non-specific binding with a blocking serum (e.g., normal goat serum).

    • Incubate with a primary antibody against Iba-1 (1:500-1:1000 dilution) overnight at 4°C.

    • Wash and incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.

    • Visualize with a DAB substrate and counterstain with hematoxylin.

    • Analyze microglial morphology and density.

5. Oxidative Stress Markers (MDA and SOD)

  • MDA Assay:

    • Homogenize brain tissue and react the supernatant with thiobarbituric acid (TBA) at 95°C.

    • Measure the absorbance of the resulting pink-colored product at 532 nm.

    • Quantify MDA levels using a standard curve.

  • SOD Assay:

    • Use a commercial SOD assay kit.

    • The assay typically involves the inhibition of a colorimetric reaction by SOD present in the sample.

    • Measure the absorbance and calculate SOD activity based on the kit's instructions.

Mandatory Visualizations

Salidroside_Neuroprotection_Pathway cluster_stress Neurodegenerative Stressors cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Abeta Aβ Aggregates OxidativeStress Oxidative Stress Abeta->OxidativeStress induces MPTP MPTP/MPP+ MPTP->OxidativeStress induces PI3K_Akt PI3K/Akt Pathway OxidativeStress->PI3K_Akt inhibits Neuroinflammation Neuroinflammation NFkB NF-κB Pathway Neuroinflammation->NFkB activates This compound This compound This compound->PI3K_Akt activates SIRT1 SIRT1 This compound->SIRT1 activates mTOR mTOR PI3K_Akt->mTOR activates Neuronal_Survival Neuronal Survival PI3K_Akt->Neuronal_Survival promotes Reduced_Apoptosis Reduced Apoptosis PI3K_Akt->Reduced_Apoptosis promotes Reduced_Inflammation Reduced Inflammation NFkB->Reduced_Inflammation reduces SIRT1->NFkB inhibits Synaptic_Plasticity Synaptic Plasticity mTOR->Synaptic_Plasticity promotes

Caption: Signaling pathways modulated by this compound in neuroprotection.

Experimental_Workflow_AD cluster_model Animal Model cluster_treatment Treatment cluster_behavior Behavioral Testing cluster_analysis Post-mortem Analysis Model APP/PS1 Mice Treatment This compound (50 mg/kg/day) or Vehicle Model->Treatment 4 months MWM Morris Water Maze Treatment->MWM OFT Open Field Test Treatment->OFT WB Western Blot (PI3K/Akt, Aβ) MWM->WB OFT->WB ELISA ELISA (TNF-α, IL-6) WB->ELISA IHC Immunohistochemistry (Aβ plaques, Iba-1) ELISA->IHC

Caption: Experimental workflow for this compound testing in an Alzheimer's Disease model.

Logic_Relationship cluster_mechanisms Mechanisms of Action cluster_outcomes Therapeutic Outcomes This compound This compound Administration Antioxidant Antioxidant Effects (↑SOD, ↑GSH, ↓MDA) This compound->Antioxidant Anti_inflammatory Anti-inflammatory Effects (↓TNF-α, ↓IL-1β, ↓IL-6) This compound->Anti_inflammatory Anti_apoptotic Anti-apoptotic Effects (↑Bcl-2/Bax ratio, ↓Caspase activity) This compound->Anti_apoptotic Neuroprotection Neuroprotection (↑Neuronal Survival) Antioxidant->Neuroprotection Anti_inflammatory->Neuroprotection Anti_apoptotic->Neuroprotection Cognitive_Improvement Cognitive Improvement (↓Escape Latency in MWM) Neuroprotection->Cognitive_Improvement

References

Application Notes and Protocols for Salidroside in Ischemia-Reperfusion Injury Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Salidroside (Sal) in various preclinical models of Ischemia-Reperfusion Injury (IRI). The protocols detailed below are synthesized from multiple studies to offer standardized procedures for investigating the therapeutic potential of this compound in cardiac, cerebral, renal, and hepatic IRI.

Data Presentation: Summary of Quantitative Data

The following tables summarize the key quantitative findings from studies investigating the effects of this compound in different IRI models.

Table 1: Myocardial Ischemia-Reperfusion Injury

Animal ModelThis compound Dosage & AdministrationIschemia/Reperfusion TimeKey FindingsReference
Rat (Sprague-Dawley)20, 40 mg/kg; Pretreatment30 min / 24 hReduced infarct size, suppressed myocardial apoptosis (TUNEL), increased Bcl-2/Bax ratio, inhibited caspase-3 and -9 activation, and decreased serum TNF-α, IL-1β, and IL-6.[1][1]
RabbitIntracoronary injection at reperfusion30 min / 120 minMarkedly reduced apoptosis of cardiomyocytes, increased Bcl-2 and p-Akt expression, and decreased Bax and caspase-3 expression.[2][3][2]
RatNot specified45 min / 2 hDecreased myocardial infarct size and LDH activity. Increased LVSP and decreased LVEDP. Inhibited endoplasmic reticulum stress and apoptosis.
Rat (Wistar)PretreatmentNot specifiedAmeliorated cardiac function, decreased myocardial infarct size, and reduced serum CK-MB and LDH.

Table 2: Cerebral Ischemia-Reperfusion Injury

Animal ModelThis compound Dosage & AdministrationIschemia/Reperfusion TimeKey FindingsReference
Rat (Sprague-Dawley)15, 30 mg/kg; i.p. before ischemia & after reperfusionNot specified / 24 h30 mg/kg dose reduced infarct size, improved neurological function, increased SOD and GST activity, and reduced MDA levels.
Rat20, 40, 80 mg/kg; once daily for 2 daysNot specifiedDose-dependently improved neurobehavioral impairment (mNSS, balance beam, foot fault tests).
Rat50, 100 mg/kg; i.p.Not specifiedAlleviated infarction rate, improved histopathology, and reduced apoptosis (decreased cleaved caspase-3 and Bax/Bcl-2 ratio). Increased SOD and CAT activities.
Rat1.25, 2.5 mg/kgNot specified / 6 h & 24 hSignificantly lowered neurobehavioral scores and reduced brain water content and cerebral infarction size.
Rat25, 50, 100 mg/kg/day; i.p.Permanent MCAO / 1 & 7 days100 mg/kg reduced infarct volumes and improved neurological deficit scores.

Table 3: Renal Ischemia-Reperfusion Injury

Animal ModelThis compound Dosage & AdministrationIschemia/Reperfusion TimeKey FindingsReference
Rat (Sprague-Dawley)1, 10, 100 mg/kg/day; gavage for 7 days45 min / 24 h10 and 100 mg/kg doses effectively prevented renal injury, reduced serum creatinine (Scr) and blood urea nitrogen (BUN) levels.

Table 4: Hepatic Ischemia-Reperfusion Injury

Animal ModelThis compound Dosage & AdministrationIschemia/Reperfusion TimeKey FindingsReference
Mouse (C57BL/6)50 mg/kg; i.v. before Con ANot specifiedReduced serum ALT and AST levels, and suppressed the secretion of proinflammatory cytokines (TNF-α, IFN-γ, IL-6).
Mouse (C57BL/6)50 mg/kg; 2h before LPSNot specifiedReduced serum ALT and AST levels, and decreased proinflammatory cytokines (IL-1β, TNF-α, IL-6).

Experimental Protocols

Myocardial Ischemia-Reperfusion Injury (MIRI) Model in Rats

This protocol describes the induction of MIRI by ligating the left anterior descending (LAD) coronary artery.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.)

  • Mechanical ventilator

  • Surgical instruments (scissors, forceps, needle holder)

  • 6-0 silk suture

  • ECG monitor

  • This compound solution

  • Vehicle control (e.g., saline)

Procedure:

  • Anesthetize the rat and place it on a heating pad to maintain body temperature.

  • Intubate the rat and connect it to a mechanical ventilator.

  • Perform a left thoracotomy at the fourth intercostal space to expose the heart.

  • Carefully open the pericardium to visualize the LAD coronary artery.

  • Pass a 6-0 silk suture underneath the LAD, approximately 2-3 mm from its origin.

  • Induce ischemia by tightening the suture to occlude the LAD. Successful occlusion is confirmed by the appearance of a pale color in the myocardial area at risk and by ST-segment elevation on the ECG.

  • Maintain the ischemic period for 30 minutes.

  • Administer this compound or vehicle control at the desired dose and route (e.g., intravenous, intraperitoneal) just before reperfusion.

  • Initiate reperfusion by releasing the ligature. Successful reperfusion is confirmed by the return of color to the myocardium.

  • Continue reperfusion for the desired duration (e.g., 2, 24 hours).

  • Close the chest in layers and allow the animal to recover.

  • At the end of the reperfusion period, collect blood and heart tissue for analysis (e.g., infarct size measurement, biochemical assays, histological examination).

Cerebral Ischemia-Reperfusion Injury (CIRI) Model in Rats (MCAO)

This protocol details the middle cerebral artery occlusion (MCAO) model to induce focal cerebral ischemia.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthetic (e.g., chloral hydrate, 350 mg/kg, i.p.)

  • Operating microscope

  • Surgical instruments

  • Nylon monofilament (e.g., 4-0) with a rounded tip

  • Laser Doppler flowmeter (optional)

  • This compound solution

  • Vehicle control

Procedure:

  • Anesthetize the rat and maintain its body temperature at 37°C.

  • Place the rat in a supine position and make a midline neck incision.

  • Carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA and the proximal end of the CCA.

  • Insert a nylon monofilament through the ECA stump and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). A Laser Doppler flowmeter can be used to monitor the drop in cerebral blood flow.

  • Maintain the occlusion for the desired ischemic period (e.g., 1-2 hours).

  • Administer this compound or vehicle as per the experimental design (e.g., intraperitoneally immediately before ischemia and after reperfusion).

  • Initiate reperfusion by withdrawing the monofilament.

  • Allow reperfusion for the specified duration (e.g., 22-24 hours).

  • Suture the incision and allow the rat to recover.

  • After the reperfusion period, assess neurological deficits and collect brain tissue for analysis (e.g., infarct volume measurement, histological staining, and biochemical assays).

Renal Ischemia-Reperfusion Injury (RIRI) Model in Rats

This protocol describes the induction of bilateral renal ischemia.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.)

  • Surgical instruments

  • Microvascular clamps

  • This compound solution

  • Vehicle control

Procedure:

  • Anesthetize the rat and maintain its body temperature.

  • Make a midline abdominal incision to expose the kidneys.

  • Carefully dissect the renal pedicles, which contain the renal artery and vein.

  • Induce ischemia by applying microvascular clamps to both renal pedicles.

  • Maintain the ischemic period for 45 minutes.

  • Administer this compound or vehicle according to the study design (e.g., daily gavage for 7 days prior to surgery).

  • Initiate reperfusion by removing the clamps. Observe the kidneys for the return of blood flow (a change in color from dark to pink).

  • Continue reperfusion for 24 hours.

  • Close the abdominal incision in layers.

  • After the reperfusion period, collect blood for serum creatinine and BUN analysis, and harvest the kidneys for histological and molecular studies.

Hepatic Ischemia-Reperfusion Injury (HIRI) Model in Mice

This protocol details the induction of segmental (70%) warm hepatic ischemia.

Materials:

  • Male C57BL/6 mice (20-25 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Microvascular clamp

  • This compound solution

  • Vehicle control

Procedure:

  • Anesthetize the mouse and maintain its body temperature.

  • Perform a midline laparotomy to expose the liver.

  • Carefully dissect the portal triad (hepatic artery, portal vein, and bile duct) supplying the left and median lobes of the liver.

  • Induce ischemia by applying a microvascular clamp to the portal triad, occluding blood flow to approximately 70% of the liver.

  • Maintain the ischemic period for a specified duration (e.g., 60-90 minutes).

  • Administer this compound or vehicle as required by the experimental design (e.g., intravenously prior to ischemia).

  • Initiate reperfusion by removing the clamp.

  • Allow reperfusion for the desired duration (e.g., 2, 8, or 24 hours).

  • Close the abdominal wall.

  • At the end of the reperfusion period, collect blood for liver enzyme analysis (ALT, AST) and harvest liver tissue for histological and molecular analysis.

Mandatory Visualizations

Experimental Workflow

G cluster_pre Pre-Treatment Phase cluster_iri Ischemia-Reperfusion Phase cluster_post Post-Treatment Analysis animal_model Animal Model Selection (Rat/Mouse/Rabbit) sal_admin This compound/Vehicle Administration (e.g., gavage, i.p., i.v.) animal_model->sal_admin anesthesia Anesthesia sal_admin->anesthesia surgery Surgical Procedure (e.g., LAD ligation, MCAO) anesthesia->surgery ischemia Ischemia Induction (e.g., 30-90 min) surgery->ischemia reperfusion Reperfusion (e.g., 2-24h) ischemia->reperfusion sampling Sample Collection (Blood, Tissue) reperfusion->sampling analysis Functional & Biochemical Analysis (e.g., Infarct size, Neurological score, Enzyme levels, Cytokines) sampling->analysis histo Histopathological Examination (H&E, TUNEL) sampling->histo molecular Molecular Analysis (Western Blot, PCR) sampling->molecular

Caption: General experimental workflow for this compound studies in IRI models.

Signaling Pathways

PI3K/Akt Signaling Pathway

This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt/PKB PI3K->Akt Phosphorylates pAkt p-Akt Bcl2 Bcl-2 pAkt->Bcl2 Upregulates Bax Bax pAkt->Bax Inhibits Caspase3 Caspase-3 pAkt->Caspase3 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes Caspase3->Apoptosis Promotes

Caption: this compound activates the PI3K/Akt pathway to inhibit apoptosis.

Nrf2/HO-1 Signaling Pathway

This compound This compound Nrf2 Nrf2 This compound->Nrf2 Promotes nuclear translocation ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to HO1 HO-1 ARE->HO1 Induces expression GST GST ARE->GST Induces expression SOD SOD ARE->SOD Induces expression OxidativeStress Oxidative Stress HO1->OxidativeStress Reduces GST->OxidativeStress Reduces SOD->OxidativeStress Reduces

Caption: this compound mitigates oxidative stress via the Nrf2/HO-1 pathway.

MAPK Signaling Pathway

This compound This compound JNK p-JNK This compound->JNK Inhibits p38 p-p38 This compound->p38 Inhibits ERK p-ERK This compound->ERK Inhibits IRI Ischemia-Reperfusion Injury IRI->JNK IRI->p38 IRI->ERK Apoptosis Apoptosis JNK->Apoptosis Promotes Inflammation Inflammation p38->Inflammation Promotes ERK->Apoptosis Promotes

Caption: this compound protects against IRI by inhibiting MAPK signaling.

References

Application Notes and Protocols for Salidroside Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of salidroside in various rodent models for preclinical research. The protocols and data presented are collated from multiple studies to guide the design and execution of experiments investigating the therapeutic potential of this compound.

General Guidelines for this compound Preparation and Administration

This compound, a primary active component of Rhodiola rosea, is a phenylpropanoid glycoside with a range of reported pharmacological activities, including neuroprotective, anti-inflammatory, anti-cancer, and anti-diabetic effects.[1][2] For in vivo studies, this compound is typically dissolved in a physiological vehicle for administration.

Protocol for this compound Solution Preparation:

  • Vehicle Selection: Physiological saline or distilled water are common vehicles for this compound administration.[3][4]

  • Dissolution: Weigh the desired amount of purified this compound powder. Add the vehicle incrementally while vortexing or sonicating to ensure complete dissolution. Fresh formulations should be prepared daily to ensure stability.[3]

  • Storage: If not used immediately, store the solution at 4°C and protect it from light.

Common Routes of Administration in Rodent Models:

  • Oral Gavage (p.o.): A common route for repeated dosing, mimicking clinical oral administration.

  • Intraperitoneal Injection (i.p.): Used for direct systemic delivery and to bypass first-pass metabolism.

  • Subcutaneous Injection (s.c.): Another method for systemic delivery.

  • Tail Vein Injection (i.v.): Provides rapid and direct entry into the systemic circulation.

Applications in Neurodegenerative and Neurological Disorder Models

This compound has shown significant neuroprotective effects in various rodent models of neurological disorders.

Table 1: this compound Administration in Neurodisorder Rodent Models

Disorder Model Rodent Species Dosage Administration Route Duration Key Findings Reference
Cerebral Ischemia/Reperfusion (MCAO)Rat80 mg/kgi.p.2 consecutive daysIncreased dopamine levels and tyrosine hydroxylase expression.
Alzheimer's Disease (STZ-induced)RatNot specified (RCE)Not specifiedPretreatmentImproved impaired neurogenesis and reduced oxidative stress.
Parkinson's DiseaseMouseNot specifiedOnce daily7 consecutive daysAmeliorated tyrosine hydroxylase-positive neuron loss.
Depression (LPS-induced)Mouse12 and 24 mg/kgOnce daily5 consecutive daysAntidepressant effects related to BDNF/TrkB signaling.
Epilepsy (Pentylenetetrazol-induced)Rat50 mg/kgi.p.30 daysReduced secretion of IL-1β and TNF-α via Nrf2/ARE pathway activation.
Alcohol-induced Memory ImpairmentRat30 mg/kgi.g.30 consecutive daysImproved memory function and modulated gut microbiota.
Experimental Protocol: Assessment of Neuroprotective Effects in a Middle Cerebral Artery Occlusion (MCAO) Rat Model
  • Animal Model: Induce focal cerebral ischemia in rats via MCAO surgery.

  • This compound Administration: Administer this compound (e.g., 80 mg/kg, i.p.) or vehicle to the rats.

  • Behavioral Testing: Conduct neurobehavioral assessments such as the neurological deficit score, rotarod test, or open field test to evaluate motor function and coordination.

  • Biochemical Analysis: Euthanize the animals at the end of the study and collect brain tissue. Measure levels of dopamine and its metabolites (DOPAC, HVA) in the striatum using high-performance liquid chromatography (HPLC).

  • Immunohistochemistry: Perfuse the brains and prepare sections for immunohistochemical staining of tyrosine hydroxylase (TH) to assess the integrity of dopaminergic neurons.

Signaling Pathways in Neuroprotection

This compound exerts its neuroprotective effects through multiple signaling pathways. The PI3K/Akt pathway is crucial for promoting cell survival and neurogenesis. The diagram below illustrates the proposed mechanism.

Salidroside_Neuroprotection This compound This compound PI3K PI3K This compound->PI3K activates Akt Akt PI3K->Akt activates GSK3b GSK-3β (inactive) Akt->GSK3b phosphorylates/ inactivates TERT TERT Akt->TERT activates Apoptosis Neuronal Apoptosis Akt->Apoptosis inhibits GSK3b->Apoptosis promotes Neurogenesis Neurogenesis TERT->Neurogenesis promotes

Caption: this compound-mediated neuroprotection via the PI3K/Akt pathway.

Applications in Metabolic Disorder Models

This compound has demonstrated beneficial effects in rodent models of diabetes and related metabolic complications by improving glucose homeostasis and reducing oxidative stress.

Table 2: this compound Administration in Metabolic Disorder Rodent Models

Disorder Model Rodent Species Dosage Administration Route Duration Key Findings Reference
Type 2 Diabetes (db/db mice)Mouse25, 50, 100 mg/kg/dayp.o.8 weeksReduced blood glucose and insulin resistance; activated AMPK/PI3K/Akt/GSK3β pathway.
Type 2 Diabetes (db/db mice)Mouse100 mg/kg/dayp.o.5 weeksAlleviated hyperglycemia and improved glucose tolerance.
Diabetes (Alloxan-induced)Mouse50, 100, 200 mg/kggavage28 daysReduced fasting blood glucose and increased serum insulin.
Diabetic Nephropathy (STZ-induced)Rat10, 20 mg/kg/dayp.o.8 weeksDecreased blood glucose and improved renal function via anti-inflammatory and anti-oxidative effects.
Diabetic Retinopathy (db/db mice)Mouse25 mg/kgp.o.12 weeksReduced blood glucose and lipid levels; alleviated microvascular disease in the retina.
Experimental Protocol: Evaluation of Anti-diabetic Effects in db/db Mice
  • Animal Model: Use genetically diabetic db/db mice and their wild-type littermates as controls.

  • This compound Administration: Administer this compound (e.g., 25, 50, 100 mg/kg/day, p.o.) or vehicle for a specified period (e.g., 8 weeks).

  • Metabolic Monitoring: Monitor body weight and fasting blood glucose levels regularly.

  • Glucose and Insulin Tolerance Tests: Perform oral glucose tolerance tests (OGTT) and insulin tolerance tests (IPITT) to assess glucose metabolism and insulin sensitivity.

  • Biochemical Analysis: At the end of the study, collect blood samples to measure serum insulin, total cholesterol (TC), triglycerides (TG), and other relevant metabolic parameters.

  • Histopathology: Collect and process tissues such as the pancreas and liver for histological examination (e.g., H&E staining) to assess morphological changes.

Signaling Pathways in Metabolic Regulation

The AMPK signaling pathway is a key regulator of cellular energy homeostasis and is a target of this compound in its anti-diabetic effects.

Salidroside_Metabolism This compound This compound AMPK AMPK This compound->AMPK activates PI3K_Akt PI3K/Akt AMPK->PI3K_Akt activates GSK3b GSK-3β PI3K_Akt->GSK3b activates Glucose_Uptake Glucose Uptake GSK3b->Glucose_Uptake promotes Insulin_Resistance Insulin Resistance GSK3b->Insulin_Resistance alleviates

Caption: this compound improves insulin sensitivity via the AMPK/PI3K/Akt/GSK3β pathway.

Applications in Cancer Models

This compound has been shown to inhibit the growth of various cancer types in vitro and in vivo.

Table 3: this compound Administration in Cancer Rodent Models

Cancer Model Rodent Species Dosage Administration Route Duration Key Findings Reference
Breast Cancer (MCF-7 xenograft)Nude Mouse50 mg/kgi.p.3 weeks (alternate days)Suppressed tumor growth and inhibited the MAPK pathway.
Breast Cancer (MCF-7 xenograft)Nude Mouse20, 40, 80 mg/kgi.p.8 daysInhibited tumor growth and induced apoptosis.
Ovarian Cancer (SKOV3 xenograft)Nude Mouse80 mg/kgi.p.20 days (alternate days)Inhibited tumor growth and glycolysis via the STAT3/c-Myc pathway.
Glioma (xenotransplantation)Nude Mouse50 mg/kg/dayi.p.20 daysInhibited tumor growth and oxidative stress.
Experimental Protocol: Assessing Anti-tumor Effects in a Xenograft Mouse Model
  • Cell Culture: Culture human cancer cells (e.g., MCF-7 breast cancer cells).

  • Xenograft Implantation: Subcutaneously inject the cancer cells into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • This compound Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 50 mg/kg, i.p.) or vehicle according to the study design.

  • Tumor Measurement: Measure tumor volume with calipers at regular intervals.

  • Endpoint Analysis: At the end of the study, sacrifice the mice, and excise and weigh the tumors.

  • Molecular Analysis: Analyze tumor tissues for protein expression of key signaling molecules (e.g., MAPK, STAT3) and markers of apoptosis (e.g., Bcl-2, Bax, caspase-3) using Western blotting or immunohistochemistry.

Experimental Workflow for In Vivo Cancer Studies

Cancer_Workflow A Cancer Cell Culture B Xenograft Implantation (Nude Mice) A->B C Tumor Growth to Palpable Size B->C D Randomization C->D E1 Control Group (Vehicle) D->E1 E2 Treatment Group (this compound) D->E2 F Regular Tumor Volume Measurement E1->F E2->F G Endpoint: Sacrifice & Tumor Excision F->G H Tumor Weight Measurement & Molecular Analysis G->H

Caption: Workflow for evaluating the anti-tumor effects of this compound in vivo.

Applications in Inflammatory Disease Models

This compound exhibits potent anti-inflammatory properties by modulating key inflammatory signaling pathways.

Table 4: this compound Administration in Inflammatory Disease Rodent Models

Disorder Model Rodent Species Dosage Administration Route Duration Key Findings Reference
Mastitis (LPS-induced)MouseNot specified1 hour before LPSSingle doseAttenuated inflammatory cell infiltration and reduced pro-inflammatory cytokines by suppressing NF-κB and MAPKs.
Osteoarthritis (ACLT-induced)Rat12.5, 25, 50 mg/kgNot specifiedNot specifiedAlleviated inflammatory response and promoted chondrocyte proliferation by inhibiting NF-κB phosphorylation.
Sepsis (Cecum ligation and puncture)Mouse80, 160, 320 mg/kgi.p.Not specifiedProtected against intestinal barrier dysfunction by inhibiting the NF-κB/p38 MAPK pathway.
Brain Inflammation (LPS-induced)Mouse50 mg/kgNot specifiedNot specifiedReduced neutrophil infiltration and inhibited NF-κB, TNF-α, and IL-1β expression by activating the PI3K/Akt pathway.
Signaling Pathways in Inflammation

This compound's anti-inflammatory effects are largely attributed to its ability to inhibit the NF-κB and MAPK signaling pathways.

Salidroside_Inflammation LPS LPS NFkB_pathway NF-κB Pathway (IκBα, p65) LPS->NFkB_pathway activates MAPK_pathway MAPK Pathway (p38, ERK, JNK) LPS->MAPK_pathway activates This compound This compound This compound->NFkB_pathway inhibits This compound->MAPK_pathway inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_pathway->Cytokines promotes production MAPK_pathway->Cytokines promotes production

Caption: this compound inhibits inflammatory responses by suppressing NF-κB and MAPK pathways.

Safety and Toxicology

Studies in Sprague-Dawley rats have demonstrated a good safety profile for this compound. A 28-day repeat-dose oral toxicity study established a no-observed-adverse-effect level (NOAEL) of at least 2000 mg/kg body weight/day. The acute oral lethal dose (LD50) was determined to be greater than 5000 mg/kg body weight in female Sprague-Dawley rats.

These findings support the safety of this compound for use in preclinical studies at the therapeutic doses reported in the literature. However, it is always recommended to perform preliminary dose-ranging studies for specific experimental models and conditions.

References

Application Notes and Protocols for Studying Salidroside in Diabetic Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established protocols for investigating the therapeutic potential of Salidroside, a key bioactive compound from Rhodiola rosea, in preclinical diabetic models. The following sections detail in vivo and in vitro experimental designs, key molecular pathway analyses, and include structured data tables and visual workflows to facilitate experimental planning and execution.

In Vivo Diabetic Models

The study of this compound in animal models of diabetes is crucial for understanding its systemic effects on glucose homeostasis, insulin sensitivity, and the mitigation of diabetic complications. Commonly utilized models include genetically diabetic mice (db/db), diet-induced obese and diabetic mice (HFD), and chemically-induced diabetic rodents (Streptozotocin).

Experimental Protocols

a) Genetically Diabetic Mouse Model (db/db mice)

  • Animal Model: Male C57BL/KsJ-db/db mice (4 weeks old) and their wild-type (WT) littermates.[1][2]

  • Acclimatization: House animals for at least one week under standard conditions (12-h light/dark cycle, free access to food and water).[1]

  • Treatment Groups:

    • Wild-Type (WT) Control + Vehicle (Saline or water)

    • db/db + Vehicle (Saline or water)

    • db/db + this compound (25, 50, or 100 mg/kg/day, administered by oral gavage).[2][3]

  • Treatment Duration: 5 to 12 weeks.

  • Key Parameters to Measure:

    • Fasting blood glucose and body weight (monitored regularly, e.g., every 5 days).

    • Oral Glucose Tolerance Test (OGTT) at the end of the treatment period.

    • Serum insulin, total cholesterol (TC), triglycerides (TG), high-density lipoprotein (HDL-C), and low-density lipoprotein (LDL-C).

    • Tissue collection (liver, skeletal muscle, adipose tissue, pancreas, kidneys) for histopathology and molecular analysis.

b) High-Fat Diet (HFD)-Induced Diabetic Mouse Model

  • Animal Model: Male C57BL/6J mice (4 weeks old).

  • Induction of Diabetes: Feed a high-fat diet (e.g., 60% kcal from fat) for 10-12 weeks to induce obesity and insulin resistance.

  • Treatment Groups:

    • Normal Diet (ND) + Vehicle

    • High-Fat Diet (HFD) + Vehicle

    • HFD + this compound (100 mg/kg/day, oral gavage).

  • Treatment Duration: 5 weeks.

  • Key Parameters to Measure: Same as for the db/db model.

c) Streptozotocin (STZ)-Induced Diabetic Rat Model

  • Animal Model: Adult male Wistar or Sprague-Dawley rats.

  • Induction of Diabetes: A single intraperitoneal injection of Streptozotocin (STZ) (e.g., 40-65 mg/kg body weight) dissolved in cold citrate buffer (0.1 M, pH 4.5). Diabetes is confirmed by fasting blood glucose levels ≥16.7 mmol/L.

  • Treatment Groups:

    • Normal Control + Vehicle

    • Diabetic Control + Vehicle

    • Diabetic + this compound (10, 20, 50, or 100 mg/kg/day, oral gavage).

  • Treatment Duration: 4 to 8 weeks.

  • Key Parameters to Measure:

    • Fasting blood glucose, body weight, food and water intake.

    • 24-hour urine collection to measure urine volume and albumin excretion.

    • Serum creatinine and blood urea nitrogen (BUN).

    • Tissue collection (kidneys, pancreas, retina) for histopathological and molecular examination.

Data Presentation: In Vivo Studies
ParameterDiabetic ModelThis compound DoseDurationOutcomeReference
Fasting Blood Glucosedb/db mice100 mg/kg/day5 weeksSignificantly decreased
HFD mice100 mg/kg/day5 weeksSignificantly decreased
STZ rats50 mg/kg/day8 weeksAmeliorated (20.53 ± 0.72 vs. 26.02 ± 1.44 mmol/L)
Serum Insulindb/db mice25, 50, 100 mg/kg/day8 weeksSignificantly reduced
STZ rats10, 20 mg/kg/day8 weeksSignificantly reduced
Oral Glucose Tolerancedb/db mice100 mg/kg/day5 weeksImproved glucose tolerance
Serum Lipids (TC, TG)db/db mice100 mg/kg/day5 weeksSignificantly reduced
STZ rats10, 20 mg/kg/day8 weeksSignificantly reduced
Renal Function (BUN, SCr)STZ rats50 mg/kg/day8 weeksSignificantly decreased
Oxidative Stress (SOD, MDA)STZ rats50 mg/kg/day8 weeksIncreased SOD, decreased MDA in renal tissue
Inflammation (IL-1β, TNF-α)STZ rats50 mg/kg/day8 weeksSuppressed serum levels

In Vitro Cellular Models

In vitro studies are essential for elucidating the direct cellular and molecular mechanisms of this compound's action. Key cell lines include pancreatic β-cells, muscle cells, and hepatocytes.

Experimental Protocols

a) Pancreatic β-Cell Protection (MIN6, INS-1 cells)

  • Cell Lines: Mouse pancreatic β-cell line MIN6 or rat insulinoma cell line INS-1.

  • Experimental Conditions:

    • High Glucose (HG): 33.3 mM glucose to mimic hyperglycemic conditions.

    • Oxidative Stress: Hydrogen peroxide (H₂O₂) at 200 μM.

  • Treatment:

    • This compound (e.g., 50 μM) co-treated with the diabetic stimuli for 24-72 hours.

  • Key Assays:

    • Cell Viability: MTT or CCK-8 assay.

    • Apoptosis: TUNEL staining or Western blot for cleaved Caspase-3.

    • Reactive Oxygen Species (ROS) Production: DCFH-DA assay.

    • Mitochondrial Membrane Potential (ΔΨm): JC-1 staining.

    • Insulin Secretion: Glucose-stimulated insulin secretion (GSIS) assay.

    • Western Blot Analysis: To assess protein expression in signaling pathways (e.g., p-AMPK, p-Akt, NLRP3, GSDMD).

b) Glucose Uptake in Skeletal Muscle Cells (L6, C2C12 myotubes)

  • Cell Lines: Rat L6 myoblasts or mouse C2C12 myoblasts, differentiated into myotubes.

  • Experimental Conditions:

    • Induction of Insulin Resistance: Palmitate treatment.

  • Treatment:

    • This compound at various concentrations for a specified duration.

  • Key Assays:

    • Glucose Uptake: 2-NBDG or [³H]-2-deoxyglucose uptake assay.

    • Western Blot Analysis: To measure the phosphorylation of AMPK, ACC, and Akt, and the expression of GLUT4.

Data Presentation: In Vitro Studies
Cell LineConditionThis compound Conc.OutcomeReference
MIN6 cellsHigh Glucose (33.3 mM)50 μMSuppressed ROS production, restored mitochondrial membrane potential, inhibited apoptosis
INS-1 cellsHigh GlucoseConcentration-dependentCorrected aberrances in cell viability, AMPK activity, and ROS generation
L6 myotubes-Dose-dependentStimulated glucose uptake
C2C12 myotubesPalmitate-induced IR-Reduced insulin resistance and activated insulin signaling

Analysis of Molecular Mechanisms and Signaling Pathways

This compound exerts its anti-diabetic effects by modulating several key signaling pathways. The following protocols are fundamental for investigating these mechanisms.

Western Blot Analysis

A standard protocol to quantify changes in protein expression and phosphorylation states.

  • Protein Extraction: Lyse cells or homogenized tissues in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-Akt, anti-Akt, anti-NLRP3, anti-Caspase-3, anti-Bcl-2, anti-Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an ECL detection system.

  • Quantification: Densitometry analysis using software like ImageJ.

Oxidative Stress and Inflammation Assays
  • Oxidative Stress Markers: Measure malondialdehyde (MDA) content and the activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in tissue homogenates or cell lysates using commercial assay kits.

  • Inflammatory Cytokines: Quantify the levels of IL-1β, IL-6, and TNF-α in serum or cell culture supernatants using ELISA kits.

  • qRT-PCR: To measure the mRNA expression levels of inflammatory markers.

Visualization of Pathways and Workflows

Signaling Pathways Modulated by this compound

Salidroside_Signaling cluster_stimuli Diabetic Stimuli cluster_this compound This compound Intervention cluster_cellular_effects Cellular Mechanisms Hyperglycemia Hyperglycemia/ High-Fat Diet ROS ROS Production Hyperglycemia->ROS Apoptosis Apoptosis Hyperglycemia->Apoptosis OxidativeStress Oxidative Stress OxidativeStress->ROS This compound This compound AMPK AMPK This compound->AMPK PI3K_Akt PI3K/Akt This compound->PI3K_Akt This compound->ROS Inhibits NLRP3 NLRP3 Inflammasome AMPK->NLRP3 Inhibits GlucoseUptake Glucose Uptake (GLUT4) AMPK->GlucoseUptake BetaCell β-cell Function & Survival AMPK->BetaCell PI3K_Akt->Apoptosis Inhibits PI3K_Akt->GlucoseUptake ROS->NLRP3 ROS->Apoptosis

Caption: this compound signaling in diabetic conditions.

Experimental Workflow for In Vivo Studies

InVivo_Workflow start Animal Model Selection (e.g., db/db, HFD, STZ) acclimatization Acclimatization (1 week) start->acclimatization grouping Random Grouping (Control, Diabetic, this compound) acclimatization->grouping treatment Daily Oral Gavage (5-12 weeks) grouping->treatment monitoring Regular Monitoring (Blood Glucose, Body Weight) treatment->monitoring final_tests Functional Tests (OGTT) treatment->final_tests monitoring->treatment collection Sample Collection (Blood, Tissues) final_tests->collection analysis Biochemical & Molecular Analysis (ELISA, Western Blot, Histology) collection->analysis

Caption: General workflow for in vivo this compound studies.

Experimental Workflow for In Vitro Studies

InVitro_Workflow cluster_assays Cellular Assays start Cell Line Selection (e.g., MIN6, L6) culture Cell Culture & Differentiation (if applicable) start->culture stimuli Induce Diabetic Condition (High Glucose, Palmitate, H2O2) culture->stimuli treatment This compound Treatment (Various concentrations) stimuli->treatment assays Perform Cellular Assays treatment->assays analysis Data Analysis & Interpretation assays->analysis viability Viability (MTT) glucose_uptake Glucose Uptake ros ROS Production western_blot Western Blot

Caption: General workflow for in vitro this compound studies.

References

Application Notes and Protocols: Salidroside for Inducing Autophagy in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing salidroside to induce autophagy in cancer cells. This compound, a phenylpropanoid glycoside derived from Rhodiola rosea, has demonstrated significant anti-tumor effects, including the induction of autophagy, a cellular self-degradation process that can be modulated for therapeutic benefit in oncology.

Introduction to this compound-Induced Autophagy in Cancer

This compound has been shown to inhibit proliferation and promote apoptosis and autophagy in various cancer cell lines, including gastric, colorectal, and bladder cancer.[1][2][3] The induction of autophagy is a critical mechanism of its anti-tumor activity.[4] Autophagy is a catabolic process where cellular components are engulfed in double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. In the context of cancer, autophagy can have a dual role, either promoting cell survival or contributing to cell death. This compound-induced autophagy has been linked to both pro-death and protective mechanisms, depending on the cancer type and cellular context.[2]

Key molecular events in this compound-induced autophagy include the upregulation of autophagy-related proteins such as Microtubule-associated protein 1A/1B-light chain 3 (LC3) and Beclin-1. The conversion of LC3-I to its lipidated form, LC3-II, and its subsequent localization to autophagosome membranes, is a hallmark of autophagy induction. Beclin-1 is a key component of the class III phosphatidylinositol 3-kinase (PI3K) complex, which is essential for the initiation of autophagosome formation.

Signaling Pathways

This compound modulates several key signaling pathways to induce autophagy in cancer cells. The primary mechanisms identified are the inhibition of the PI3K/Akt/mTOR pathway and the activation of the AMPK/mTOR pathway. The MAPK signaling pathway has also been implicated in gastric cancer cells.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its hyperactivation is common in cancer. mTOR (mammalian target of rapamycin) is a central inhibitor of autophagy. This compound has been shown to decrease the phosphorylation of PI3K, Akt, and mTOR, thereby relieving the inhibitory effect of mTOR on the autophagy machinery.

G This compound-Induced Autophagy via PI3K/Akt/mTOR Inhibition This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound, leading to the induction of autophagy.

AMPK/mTOR Pathway

AMP-activated protein kinase (AMPK) is a cellular energy sensor that, when activated, promotes energy-producing catabolic processes like autophagy. This compound can increase the phosphorylation and activation of AMPK. Activated AMPK can then inhibit mTOR, either directly or indirectly, leading to the induction of autophagy.

G This compound-Induced Autophagy via AMPK Activation This compound This compound AMPK AMPK This compound->AMPK mTOR mTOR AMPK->mTOR Autophagy Autophagy mTOR->Autophagy

Caption: Activation of AMPK by this compound, which in turn inhibits mTOR to induce autophagy.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effect of this compound on cancer cells.

Table 1: Effective Concentrations of this compound on Cancer Cell Lines

Cancer Cell LineEffective Concentration RangeTreatment DurationKey EffectsReference
BGC-823 (Gastric)Dose-dependentNot specifiedIncreased apoptosis and autophagy
HT29 (Colorectal)2 mM48 hoursInduced apoptosis and autophagy
HCT-116 (Colorectal)0.5, 1, 2 µg/mL72 hoursInhibited cell viability, induced autophagy
UMUC3 (Bladder)Not specifiedNot specifiedInhibited growth, induced autophagy
AGS (Gastric)Not specified48 hoursInduced autophagy

Table 2: Modulation of Autophagy-Related Protein Expression by this compound

Cancer Cell LineProteinChange in ExpressionMethod of DetectionReference
BGC-823 (Gastric)LC3-IIUpregulatedWestern Blot
BGC-823 (Gastric)Beclin-1UpregulatedWestern Blot
HT29 (Colorectal)LC3-II/LC3-I ratioIncreasedWestern Blot
HT29 (Colorectal)Beclin-1UpregulatedWestern Blot
HCT-116 (Colorectal)LC3BUpregulatedWestern Blot, Immunofluorescence
HCT-116 (Colorectal)Beclin-1UpregulatedWestern Blot
SW1353 (Chondrosarcoma)LC3-IIUpregulatedWestern Blot
SW1353 (Chondrosarcoma)p62DownregulatedWestern Blot
AGS (Gastric)LC3Increased punctaFluorescence Microscopy
AGS (Gastric)LC3, Beclin-1UpregulatedWestern Blot

Experimental Protocols

The following are detailed protocols for key experiments to assess this compound-induced autophagy in cancer cells.

Experimental Workflow

G General Workflow for Assessing this compound-Induced Autophagy A Cancer Cell Culture B This compound Treatment (Varying concentrations and time points) A->B C Assessment of Autophagy B->C D Western Blot (LC3, Beclin-1, p62) C->D E Immunofluorescence (LC3 Puncta Formation) C->E F Transmission Electron Microscopy (Autophagosome Visualization) C->F G Data Analysis and Interpretation D->G E->G F->G

Caption: A generalized experimental workflow for studying the effects of this compound on autophagy in cancer cells.

Protocol 1: Cell Culture and this compound Treatment
  • Cell Line Maintenance: Culture the desired cancer cell line (e.g., BGC-823, HT29, HCT-116) in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes, or chamber slides) at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile PBS). Further dilute the stock solution in a complete culture medium to the desired final concentrations.

  • Treatment: Replace the culture medium with the this compound-containing medium. Include a vehicle control (medium with the solvent at the same concentration used for the highest this compound dose).

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Protocol 2: Western Blot Analysis of Autophagy Markers
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3, Beclin-1, p62, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control. Calculate the LC3-II/LC3-I ratio.

Protocol 3: Immunofluorescence for LC3 Puncta Formation
  • Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate and treat with this compound as described in Protocol 1.

  • Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBS for 30 minutes.

  • Primary Antibody Incubation: Incubate the cells with an anti-LC3 primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Nuclear Staining: Counterstain the nuclei with DAPI for 5 minutes.

  • Mounting: Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Autophagy induction is indicated by the formation of distinct punctate LC3 staining in the cytoplasm.

  • Quantification: Quantify the number of LC3 puncta per cell or the percentage of cells with a significant number of puncta.

Protocol 4: Transmission Electron Microscopy (TEM) for Autophagosome Visualization
  • Cell Preparation: Treat cells in a 10 cm dish with this compound.

  • Fixation: After treatment, wash the cells with PBS and fix with a solution containing 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer for 2 hours at 4°C.

  • Post-fixation: Post-fix the cells with 1% osmium tetroxide in the same buffer for 1 hour.

  • Dehydration and Embedding: Dehydrate the samples in a graded series of ethanol and embed in an epoxy resin.

  • Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome.

  • Staining: Stain the sections with uranyl acetate and lead citrate.

  • Imaging: Examine the sections using a transmission electron microscope. Identify and capture images of autophagosomes, which appear as double-membraned vesicles containing cytoplasmic material.

Conclusion

This compound is a promising natural compound for inducing autophagy in cancer cells. The protocols and data presented here provide a framework for researchers to investigate its mechanisms and potential therapeutic applications. The modulation of key signaling pathways like PI3K/Akt/mTOR and AMPK/mTOR underscores its potential as a targeted agent in cancer therapy. Further research is warranted to fully elucidate the context-dependent roles of this compound-induced autophagy in different cancer types and to explore its potential in combination therapies.

References

Unlocking the Therapeutic Potential of Salidroside in Metabolic Disorders: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salidroside, a potent phenylpropanoid glycoside derived from the medicinal plant Rhodiola rosea, is emerging as a promising therapeutic agent for the management of metabolic disorders. Accumulating evidence from preclinical studies highlights its multifaceted pharmacological activities, including improving insulin sensitivity, mitigating obesity, and ameliorating non-alcoholic fatty liver disease (NAFLD). These beneficial effects are attributed to its ability to modulate key signaling pathways involved in energy metabolism, inflammation, and oxidative stress. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic utility of this compound in metabolic disorders.

I. Applications in Type 2 Diabetes and Insulin Resistance

This compound has demonstrated significant potential in improving glucose homeostasis and insulin sensitivity. Its primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.

Key Mechanisms of Action:
  • AMPK Activation: this compound stimulates the phosphorylation of AMPK, which in turn enhances glucose uptake in skeletal muscle cells and suppresses hepatic gluconeogenesis.[1][2]

  • PI3K/Akt Signaling Pathway: It promotes insulin signaling through the activation of the PI3K/Akt pathway, leading to increased glucose transporter 4 (GLUT4) translocation to the plasma membrane.[3]

  • Protection of Pancreatic β-cells: this compound protects pancreatic β-cells from oxidative stress-induced apoptosis and dysfunction, thereby preserving insulin secretion.[4][5]

Quantitative Data from In Vivo Studies
Animal ModelTreatment GroupDosageDurationKey FindingsReference
db/db miceThis compound100 mg/kg/day5 weeksAfter 21 days, significantly protected against severe hyperglycemia. No significant change in body weight.
db/db miceThis compound25 mg/kg/day12 weeksEffectively alleviated the increase in blood glucose levels.
db/db miceThis compoundNot Specified8 weeksLowered blood glucose levels and body weight.
High-Fat Diet (HFD) MiceThis compound50 mg/kg/day48 daysSignificantly improved glucose and insulin tolerance.
Experimental Protocols
  • Animal Model: Male db/db mice (8 weeks old) and wild-type littermates.

  • Acclimatization: Acclimatize mice for 1 week under standard laboratory conditions (22±2°C, 12-h light/dark cycle) with free access to food and water.

  • Grouping:

    • Group 1: Wild-type control (Vehicle: saline).

    • Group 2: db/db control (Vehicle: saline).

    • Group 3: db/db + this compound (100 mg/kg/day, dissolved in saline).

  • Administration: Administer this compound or vehicle daily via oral gavage for 5 weeks.

  • Monitoring:

    • Measure body weight and fasting blood glucose levels weekly.

    • Perform an Oral Glucose Tolerance Test (OGTT) at the end of the treatment period.

      • Fast mice overnight (12-16 hours).

      • Administer D-glucose (2 g/kg body weight) orally.

      • Collect blood samples from the tail vein at 0, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.

  • Biochemical Analysis: At the end of the study, collect blood samples to measure serum insulin, total cholesterol (TC), and triglycerides (TG).

  • Tissue Collection: Euthanize mice and collect pancreas, liver, and skeletal muscle for histological analysis and Western blotting.

  • Cell Culture: Culture L6 rat myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Differentiation: Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

  • Treatment:

    • Serum-starve differentiated myotubes for 3 hours in serum-free DMEM.

    • Treat cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) or insulin (100 nM) as a positive control for 30 minutes.

  • Glucose Uptake Measurement:

    • Add 2-deoxy-D-[³H]glucose (0.5 µCi/mL) to each well and incubate for 10 minutes.

    • Wash cells three times with ice-cold PBS to stop glucose uptake.

    • Lyse cells with 0.1 N NaOH.

    • Measure the radioactivity of the cell lysates using a scintillation counter.

  • Data Analysis: Normalize glucose uptake to the protein concentration of each sample.

Signaling Pathway Visualization

Salidroside_Diabetes_Pathway This compound This compound AMPK AMPK This compound->AMPK activates PI3K PI3K This compound->PI3K activates Beta_Cell Pancreatic β-cell Protection This compound->Beta_Cell promotes Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress inhibits GLUT4 GLUT4 Translocation AMPK->GLUT4 Gluconeogenesis Gluconeogenesis (Liver) AMPK->Gluconeogenesis inhibits Akt Akt PI3K->Akt activates Akt->GLUT4 Glucose_Uptake Glucose Uptake (Skeletal Muscle) GLUT4->Glucose_Uptake increases

Caption: this compound's mechanism in improving glucose metabolism.

II. Applications in Obesity and Adipogenesis

This compound has shown promise in combating diet-induced obesity by reducing body weight gain, improving lipid profiles, and modulating adipogenesis.

Key Mechanisms of Action:
  • Thermogenesis: this compound enhances the expression of thermogenic genes such as UCP1, PGC1α, and PRDM16 in both brown and white adipose tissue, promoting energy expenditure.

  • Nrf2/ARE Pathway Activation: It activates the Nrf2/ARE signaling pathway, which protects against oxidative stress, a key contributor to obesity-related inflammation.

  • Gut Microbiota Modulation: this compound can modulate the composition of the gut microbiota, which is increasingly recognized as a critical factor in the development of obesity.

Quantitative Data from In Vivo Studies
Animal ModelTreatment GroupDosageDurationKey FindingsReference
High-Fat Diet (HFD) MiceThis compound30 mg/kg/day10 weeksSignificantly reduced body weight gain (32.4 ± 1.47 g vs 36.2 ± 1.39 g in HFD).
High-Fat Diet (HFD) MiceThis compound90 mg/kg/day10 weeksSignificantly reduced body weight gain (28.5 ± 1.13 g vs 36.2 ± 1.39 g in HFD).
High-Fat Diet (HFD) MiceThis compound50 mg/kg/day48 daysMild decrease in body weight gain.
Experimental Protocols
  • Animal Model: Male C57BL/6J mice (6 weeks old).

  • Diet:

    • Control Group: Normal chow diet (NCD).

    • Obesity Model Group: High-fat diet (HFD, e.g., 45-60% kcal from fat).

  • Grouping (after 8 weeks of HFD feeding):

    • Group 1: NCD + Vehicle.

    • Group 2: HFD + Vehicle.

    • Group 3: HFD + this compound (30 mg/kg/day).

    • Group 4: HFD + this compound (90 mg/kg/day).

  • Administration: Administer this compound or vehicle daily via oral gavage for 10 weeks.

  • Monitoring:

    • Record body weight and food intake weekly.

    • Perform a Glucose Tolerance Test (GTT) and Insulin Tolerance Test (ITT) at the end of the study.

  • Biochemical Analysis: Measure serum levels of triglycerides (TG), total cholesterol (TC), high-density lipoprotein cholesterol (HDL-C), and low-density lipoprotein cholesterol (LDL-C).

  • Tissue Analysis:

    • Excise and weigh epididymal white adipose tissue (eWAT) and brown adipose tissue (BAT).

    • Perform histological analysis (H&E staining) of adipose tissue and liver.

    • Conduct quantitative real-time PCR (qRT-PCR) on adipose tissue to measure the expression of thermogenic genes (UCP1, PGC1α, PRDM16).

  • Protein Extraction: Extract total protein from cells or tissues using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate 30-50 µg of protein on a 10% SDS-polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify band intensity using image analysis software and normalize the phosphorylated protein to the total protein.

Signaling Pathway Visualization

Salidroside_Obesity_Pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 activates Thermogenic_Genes UCP1, PGC1α, PRDM16 This compound->Thermogenic_Genes upregulates Gut_Microbiota Gut Microbiota Modulation This compound->Gut_Microbiota ARE ARE Nrf2->ARE activates Oxidative_Stress Oxidative Stress ARE->Oxidative_Stress inhibits Energy_Expenditure Energy Expenditure Thermogenic_Genes->Energy_Expenditure increases Obesity Obesity Energy_Expenditure->Obesity reduces Gut_Microbiota->Obesity alleviates Salidroside_NAFLD_Workflow cluster_in_vivo In Vivo Model cluster_analysis Analysis cluster_outcomes Expected Outcomes HFD_Model HFD-Induced NAFLD Mice Treatment This compound Treatment (100 mg/kg/day, 8 weeks) HFD_Model->Treatment Biochem Serum Biochemical Analysis (ALT, AST, Lipids) Treatment->Biochem Histo Liver Histology (H&E, Oil Red O) Treatment->Histo Molecular Western Blot & 16S rRNA Seq. Treatment->Molecular Outcome2 Improved Lipid Profile Biochem->Outcome2 Outcome1 Reduced Hepatic Steatosis & Inflammation Histo->Outcome1 Outcome3 Modulated Gut Microbiota Molecular->Outcome3

References

Troubleshooting & Optimization

Optimizing Salidroside Extraction from Rhodiola: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of salidroside from Rhodiola species.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound yield is significantly lower than expected. What are the potential causes?

A1: Low this compound yield can stem from several factors, ranging from the raw material to the extraction process itself. Here are the primary aspects to investigate:

  • Raw Material Variability: The concentration of this compound in Rhodiola is highly variable and depends on the species, geographical origin, time of harvest, and the specific plant part used (rhizomes generally have higher concentrations than roots).[1][2][3][4] It has been noted that the this compound content can vary significantly even among plants from the same region.[2]

  • Improper Sample Preparation: Ensure the plant material is properly dried to a constant weight and finely pulverized (e.g., to less than 100-mesh size) to increase the surface area for efficient solvent penetration.

  • Suboptimal Extraction Parameters: Every extraction method has an optimal set of parameters. Deviations from the ideal solvent concentration, temperature, time, or solid-to-liquid ratio can drastically reduce yields.

  • Degradation of this compound: Prolonged exposure to high temperatures or certain solvents can lead to the degradation of the target compound.

  • Inefficient Extraction Method: The chosen extraction method may not be the most suitable for your specific requirements. For instance, conventional methods like heat reflux are often less efficient than modern techniques like microwave-assisted or ultrasound-assisted extraction.

Q2: Which extraction solvent is best for this compound?

A2: Ethanol-water mixtures are most commonly and effectively used for this compound extraction. The optimal ethanol concentration typically ranges from 60% to 80%. For example, an optimized microwave-assisted extraction (MAE) protocol found 60% aqueous ethanol to be optimal, while another study optimizing a conventional extraction method identified 70% ethanol as ideal. The choice of solvent can significantly impact the extraction efficiency.

Q3: How can I reduce the extraction time without compromising the yield?

A3: To reduce extraction time while maintaining or even improving yield, consider employing advanced extraction techniques:

  • Microwave-Assisted Extraction (MAE): MAE can significantly shorten the extraction time. For instance, an optimal this compound yield of 2.17% was achieved in just 20 minutes using MAE.

  • Ultrasound-Assisted Extraction (UAE): UAE is another rapid method. Optimal extraction of this compound has been reported in as little as 10 minutes.

  • Ultra-High Pressure Extraction (UPE): UPE can yield high extraction rates in a very short time, with one study reporting an optimal extraction time of only 2 minutes.

Q4: I am observing inconsistent results between batches. What could be the reason?

A4: Inconsistent results are often linked to variability in the raw plant material. The this compound content in Rhodiola rosea is known to fluctuate based on the harvesting season. To ensure consistency, it is crucial to standardize the raw material as much as possible, including using plants of the same species, from the same location, and harvested at the same time of year. Additionally, ensure that all extraction parameters are kept constant across all batches.

Q5: What is the most efficient method for this compound extraction?

A5: Based on reported yields and extraction times, modern techniques are generally more efficient than traditional methods. Microwave-Assisted Extraction (MAE) has been shown to be more efficient and effective than Ultrasound-Assisted Extraction (UAE) and Heat Reflux Extraction (HRE). Supercritical Fluid Extraction (SFE) with a co-solvent like methanol can also provide high yields.

Comparative Data on Extraction Methods

The following tables summarize quantitative data from various studies on this compound extraction, providing a clear comparison of different methods and their optimal parameters.

Table 1: Comparison of Different this compound Extraction Methods

Extraction MethodOptimal ConditionsThis compound Yield (%)Reference
Microwave-Assisted (MAE)90°C, 60% ethanol, 2g/100mL, 20 min2.17
Ultrasound-Assisted (UAE)40°C, 60% ethanol, 1:20 (g:mL), 75 minNot explicitly stated, but optimized
Heat Reflux (HRE)60°C, 75% ethanolLower than MAE and UAE
Conventional Solvent70% ethanol, 1:8 (g:mL), 2 extractions of 3h eachHigh extraction rate obtained
Ultra-High Pressure (UPE)255.5 MPa, 73.3% ethanol, 1:29.5 (g:mL), 2 min0.929
Enzyme-Assisted UAE43°C, 39% ethanol, 29 min, 0.18% cellulase0.449
Supercritical Fluid (SFE)70°C, 295.49 bar, 80% methanol as modifier1.617

Detailed Experimental Protocols

Below are detailed methodologies for key this compound extraction and analysis techniques.

Protocol 1: Microwave-Assisted Extraction (MAE) of this compound

This protocol is based on the optimized parameters reported by Liu et al. (2021).

  • Sample Preparation: Dry Rhodiola crenulata roots at 50°C until a constant weight is achieved. Pulverize the dried roots to a fine powder (less than 100-mesh size).

  • Extraction:

    • Place 2 g of the powdered sample into a microwave extraction vessel.

    • Add 100 mL of 60% aqueous ethanol.

    • Set the microwave extractor to a temperature of 90°C and an extraction time of 20 minutes.

  • Post-Extraction:

    • After extraction, allow the mixture to cool.

    • Centrifuge the extract to remove solid plant material.

    • Collect the supernatant for analysis.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is based on the optimized parameters reported by Dong et al. (2011).

  • Sample Preparation: Prepare dried and powdered Rhodiola root material as described in Protocol 1.

  • Extraction:

    • Weigh an appropriate amount of the powdered sample and place it in an extraction flask.

    • Add 60% ethanol at a solid-to-liquid ratio of 1:20 (g:mL).

    • Place the flask in an ultrasonic water bath at 40°C for 75 minutes.

  • Post-Extraction:

    • Filter the extract to separate the solid residue.

    • Collect the filtrate for subsequent analysis.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This is a general HPLC method for the quantification of this compound.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 250mm, 5µm).

    • Mobile Phase: A gradient of methanol and water is often used. A common isocratic mobile phase is methanol-water (2:8 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 275 nm or 276 nm.

    • Column Temperature: 30°C.

  • Standard Preparation:

    • Prepare a stock solution of this compound standard in methanol.

    • Create a series of dilutions to generate a standard curve.

  • Sample Preparation:

    • Filter the crude extract through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample and standards into the HPLC system.

    • Quantify the this compound content in the sample by comparing its peak area to the standard curve.

Visualizing Workflows and Relationships

Experimental Workflow for this compound Extraction and Analysis

ExtractionWorkflow start Start: Rhodiola Plant Material prep Sample Preparation (Drying, Grinding) start->prep end_node End: this compound Quantification extraction Extraction Method prep->extraction mae Microwave-Assisted Extraction (MAE) extraction->mae Option 1 uae Ultrasound-Assisted Extraction (UAE) extraction->uae Option 2 hre Heat Reflux Extraction (HRE) extraction->hre Option 3 post_extraction Post-Extraction (Filtration/Centrifugation) mae->post_extraction uae->post_extraction hre->post_extraction analysis HPLC Analysis post_extraction->analysis analysis->end_node

Caption: General workflow for this compound extraction and quantification.

Troubleshooting Logic for Low this compound Yield

TroubleshootingYield issue Low this compound Yield cause1 Raw Material Issues issue->cause1 cause2 Sample Preparation Error issue->cause2 cause3 Suboptimal Extraction issue->cause3 subcause1_1 Low natural this compound content (species, harvest time, location) cause1->subcause1_1 subcause2_1 Insufficient drying or grinding cause2->subcause2_1 subcause3_1 Incorrect parameters (solvent, temp, time) cause3->subcause3_1 subcause3_2 Inefficient method chosen cause3->subcause3_2

Caption: Troubleshooting guide for low this compound extraction yields.

References

Salidroside Solubility Challenges: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered when working with salidroside in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in common laboratory solvents?

A1: this compound is a crystalline solid with varying solubility in different solvents. It is soluble in organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. Its solubility in aqueous solutions like phosphate-buffered saline (PBS) is comparatively lower. For specific solubility data, please refer to the data table below.

Q2: I'm observing precipitation after diluting my this compound DMSO stock solution into my aqueous cell culture medium. What is causing this?

A2: This phenomenon is often referred to as "solvent shock." When a concentrated stock of a poorly water-soluble compound in an organic solvent like DMSO is rapidly diluted into an aqueous medium, the abrupt change in solvent polarity can cause the compound to precipitate out of the solution.

Q3: Can I heat the this compound solution to improve its solubility?

A3: Gently warming the solution can be a method to increase the solubility of many compounds. However, the thermal stability of this compound should be considered. Prolonged exposure to high temperatures may risk degrading the compound. It is advisable to perform any warming steps cautiously and for a short duration.

Q4: How should I store my this compound stock solutions?

A4: Stock solutions of this compound in organic solvents like DMSO should be stored at -20°C or -80°C to ensure stability.[1] It is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are not recommended for storage for more than one day.[1]

Q5: What is the recommended final concentration of DMSO in cell culture experiments?

A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically not exceeding 0.5%, as higher concentrations can have physiological effects on the cells. Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments.

Troubleshooting Guides

Issue 1: this compound Precipitation Upon Addition to Cell Culture Media

Symptoms:

  • The appearance of a cloudy or hazy solution.

  • Formation of visible particles or crystals in the culture medium.

Possible Causes:

  • Solvent Shock: Rapid dilution of a concentrated DMSO stock into the aqueous medium.

  • High Final Concentration: The desired experimental concentration of this compound exceeds its solubility limit in the cell culture medium.

  • Media Components: Interactions with proteins, salts, or other components in the medium can reduce solubility.

  • Temperature Changes: Moving the medium from cold storage to a 37°C incubator can affect solubility.

Solutions:

Strategy Detailed Steps
Stepwise Dilution 1. Instead of adding the concentrated stock directly to the final volume of media, first, create an intermediate dilution in a smaller volume of media. 2. Gently vortex the intermediate dilution. 3. Add this intermediate dilution to the final volume of the pre-warmed (37°C) cell culture medium.
Optimize Stock Concentration 1. If precipitation persists, consider preparing a lower concentration stock solution in DMSO. This will require adding a larger volume to your culture, so be mindful of the final DMSO concentration.
Pre-warm Media 1. Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution.
Use of a Co-solvent 1. For particularly challenging situations, consider the use of a biocompatible co-solvent or surfactant in your media. The compatibility of these agents with your specific cell line must be verified.
Issue 2: Difficulty Dissolving this compound Powder

Symptoms:

  • Undissolved particles remain in the solvent even after vortexing.

Possible Causes:

  • Insufficient solvent volume for the amount of powder.

  • Inadequate mixing.

  • Low temperature of the solvent.

Solutions:

Strategy Detailed Steps
Sonication 1. If vortexing is insufficient, sonicate the solution in a water bath for 5-10 minutes to aid dissolution.
Gentle Warming 1. Gently warm the solution in a water bath. Monitor the temperature closely to avoid degradation.
Increase Solvent Volume 1. Ensure you are using a sufficient volume of the solvent based on the known solubility of this compound.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility Reference
Dimethylformamide (DMF)~30 mg/mL[1][2]
Dimethyl sulfoxide (DMSO)~20 mg/mL[1]
Phosphate-Buffered Saline (PBS), pH 7.2~10 mg/mL
Ethanol~3 mg/mL
MethanolSlightly Soluble
PyridineSlightly Soluble
WaterSoluble

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mg/mL).

  • Dissolution:

    • Tightly cap the vial and vortex for 1-2 minutes.

    • Visually inspect for any undissolved particles.

    • If particles remain, sonicate the vial in a water bath for 5-10 minutes.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol 2: Serial Dilution for Cell Culture Experiments

Objective: To prepare working concentrations of this compound in cell culture medium while minimizing precipitation.

Materials:

  • This compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Intermediate Dilution:

    • Prepare an intermediate dilution of the this compound stock solution in a small volume of pre-warmed cell culture medium. For example, to achieve a final concentration of 100 µM from a 20 mM stock, you could first dilute the stock 1:10 in media (to 2 mM) and then further dilute this intermediate solution.

  • Final Dilution:

    • Gently vortex the intermediate dilution.

    • Add the required volume of the intermediate dilution to the final volume of pre-warmed cell culture medium dropwise while gently swirling the plate or tube.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium.

Visualizations

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.

Salidroside_PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Growth mTOR->Cell_Survival

Caption: this compound activates the PI3K/Akt/mTOR signaling pathway.

Salidroside_AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK Metabolic_Regulation Metabolic Regulation AMPK->Metabolic_Regulation Autophagy Autophagy AMPK->Autophagy

Caption: this compound stimulates the AMPK signaling pathway.

Salidroside_MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli MAPK MAPK (ERK, p38, JNK) Inflammatory_Stimuli->MAPK Inflammation Inflammation MAPK->Inflammation This compound This compound This compound->MAPK Inhibits

Caption: this compound inhibits the MAPK signaling pathway.

Salidroside_Nrf2_Pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces expression of

Caption: this compound activates the Nrf2 antioxidant pathway.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh this compound B Dissolve in DMSO (Stock Solution) A->B C Store at -20°C/-80°C B->C D Pre-warm Cell Culture Medium E Perform Stepwise Dilution D->E F Add to Cells E->F G Incubate F->G H Observe for Precipitation G->H I Perform Assay H->I

Caption: General experimental workflow for using this compound.

References

Technical Support Center: Synthesis and Evaluation of Salidroside Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the synthesis of salidroside derivatives with enhanced activity.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and biological evaluation of this compound derivatives.

Synthesis (Koenigs-Knorr Reaction)
Problem Potential Cause(s) Troubleshooting Solution(s)
Low or no product yield 1. Inactive glycosyl donor (e.g., acetobromoglucose).2. Decomposed glycosyl halide.[1] 3. Insufficient activation by the promoter (e.g., silver carbonate, silver oxide).4. Unreactive alcohol acceptor.5. Inappropriate solvent or temperature.1. Use freshly prepared or properly stored glycosyl donor.2. The rate of the side reaction is dependent on the condition of the silver oxide.[1] Consider using iodine to retard the decomposition of the glycosyl halide.[1] 3. Increase the amount of promoter or try a different one (e.g., mercuric bromide/oxide, silver triflate).[2] The addition of catalytic amounts of a Lewis acid like TMSOTf can dramatically speed up the reaction.[3] 4. Ensure the alcohol is pure and dry. Consider derivatizing the alcohol to increase its nucleophilicity.5. Use anhydrous solvents (e.g., dichloromethane, acetonitrile). Optimize the reaction temperature; some reactions may require heating or cooling.
Mixture of anomers (α and β isomers) 1. Lack of neighboring group participation at C2 of the glycosyl donor.2. Reaction conditions favoring thermodynamic product formation.1. Use a participating protecting group at the C2 position of the sugar (e.g., acetyl, benzoyl) to favor the formation of the 1,2-trans glycoside (β-anomer for glucose). Ether protecting groups (e.g., benzyl) do not provide good anchimeric assistance. 2. Optimize the solvent and promoter system. The use of additives like triethylamine or 4-(dimethylamino)pyridine can improve stereoselectivity.
Formation of byproducts 1. Decomposition of starting materials or intermediates.2. Self-condensation of the glycosyl donor.3. Reaction with residual water.1. Ensure all reagents and solvents are pure and anhydrous.2. Control the stoichiometry of the reactants carefully.3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficult purification 1. Similar polarity of the product and byproducts.2. Presence of silver salts in the crude product.1. Use a combination of chromatographic techniques (e.g., column chromatography followed by preparative TLC or HPLC).2. Filter the reaction mixture thoroughly to remove insoluble silver salts before workup.
Biological Assays

MTT Assay for Cell Viability

Problem Potential Cause(s) Troubleshooting Solution(s)
High variability between replicates 1. Uneven cell seeding.2. Pipetting errors.3. "Edge effect" in 96-well plates. 4. Incomplete formazan solubilization.1. Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting.2. Use calibrated pipettes and be consistent with pipetting technique.3. Avoid using the outer wells of the plate or fill them with sterile PBS or media. 4. Ensure complete dissolution of formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer.
Low signal or poor dynamic range 1. Suboptimal cell number.2. Insufficient incubation time with MTT or solubilization solution.3. Cell death due to factors other than the test compound.1. Perform a cell titration experiment to determine the optimal seeding density.2. Optimize incubation times for your specific cell line.3. Check for contamination and ensure the health of the cells before starting the experiment.
High background 1. Contamination of media or reagents.2. Test compound interferes with the assay (e.g., colored compounds or reducing agents).1. Use fresh, sterile reagents and media.2. Include a control well with the test compound and media but no cells to measure background absorbance.
False positives/negatives 1. Test compound directly reduces MTT.2. Test compound alters cell metabolism without affecting viability.1. Run a control with the compound in cell-free medium to check for direct MTT reduction.2. Consider using an alternative viability assay that measures a different cellular parameter (e.g., LDH release for cytotoxicity).

ELISA for Cytokine Measurement (e.g., IL-6, TNF-α)

Problem Potential Cause(s) Troubleshooting Solution(s)
High background 1. Insufficient washing.2. Non-specific antibody binding.3. Contaminated reagents.1. Increase the number of wash steps and ensure complete aspiration of wash buffer.2. Optimize the blocking buffer and incubation time. 3. Prepare fresh substrate solutions and avoid cross-contamination.
No or weak signal 1. Inactive antibodies or reagents.2. Insufficient cytokine concentration in the sample.3. Incorrect assay procedure.1. Check the expiration dates and storage conditions of all kit components.2. Concentrate the cell culture supernatant or optimize the stimulation conditions to increase cytokine production.3. Carefully review and follow the manufacturer's protocol.
High coefficient of variation (CV%) 1. Pipetting inaccuracies.2. Improper mixing of reagents.3. Temperature variations across the plate.1. Use calibrated pipettes and ensure consistent technique.2. Gently vortex or mix all reagents before use.3. Ensure the plate is incubated in a stable temperature environment.
Out-of-range standard curve 1. Incorrect dilution of standards.2. Substrate reaction time is too short or too long.1. Double-check the dilution calculations and ensure accurate pipetting.2. Adjust the substrate incubation time to bring the absorbance values within the linear range of the plate reader.

Frequently Asked Questions (FAQs)

Q1: What are the most common structural modifications made to this compound to enhance its activity?

A1: The primary sites for structural modification of this compound are the aglycone (tyrosol) part and the glucoside moiety. Common modifications include:

  • Substitution on the benzene ring: Introducing or modifying substituents on the aromatic ring can significantly impact activity. For example, adding methoxy groups has been shown to affect cell viability.

  • Modification of the carbon chain: Altering the length and saturation of the ethyl chain connecting the phenyl group and the glycosyl moiety can influence bioavailability and activity.

  • Changing the glycosidic bond: Synthesizing C-glycosides instead of the natural O-glycoside can increase stability against enzymatic hydrolysis.

  • Altering the sugar moiety: Replacing the glucose with other sugars (e.g., galactose) or modifying the hydroxyl groups on the sugar can modulate the compound's properties.

Q2: How do structural modifications of this compound affect its anti-inflammatory activity?

A2: this compound itself has anti-inflammatory properties, but its activity is often considered moderate. Derivatives have been synthesized to improve this. For instance, esterifying the phenolic hydroxyl group can enhance bioavailability and, consequently, anti-inflammatory effects. Studies on RAW264.7 macrophages have shown that certain this compound analogs can down-regulate the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α more effectively than the parent compound.

Q3: What signaling pathways are typically affected by this compound and its derivatives?

A3: this compound and its derivatives are known to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell survival. These include:

  • NF-κB pathway: this compound can inhibit the activation of NF-κB, a key transcription factor for pro-inflammatory genes.

  • TLR4/TAK1 pathway: It can regulate the inflammatory response by affecting TLR4 and TAK1, which are upstream of NF-κB and MAPK pathways.

  • MAPK pathway: this compound can influence the phosphorylation of MAPKs such as p38, JNK, and ERK, which are involved in inflammation and other cellular processes.

Q4: What are the key considerations when choosing a cell line for evaluating the activity of this compound derivatives?

A4: The choice of cell line depends on the biological activity you are investigating:

  • For anti-inflammatory activity: Macrophage cell lines like RAW 264.7 are commonly used. These cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • For neuroprotective activity: Neuronal cell lines such as PC12 are often employed.

  • For anti-cancer activity: A panel of cancer cell lines relevant to the type of cancer being studied should be used.

Q5: What are some common challenges in the chemical synthesis of this compound derivatives?

A5: The synthesis of glycosides, including this compound derivatives, can be challenging. Common issues include:

  • Stereocontrol: Achieving the desired stereochemistry (α or β) at the anomeric center can be difficult and often requires careful selection of protecting groups and reaction conditions.

  • Protecting group strategy: The multiple hydroxyl groups on the sugar moiety require a multi-step protection and deprotection strategy, which can be time-consuming and reduce overall yield.

  • Low yields: Glycosylation reactions can sometimes result in low yields due to competing side reactions or the low reactivity of the alcohol acceptor.

  • Purification: The separation of the desired product from byproducts and unreacted starting materials can be complex.

Data Presentation

Table 1: Comparison of Anti-inflammatory Activity of this compound and its Derivatives in LPS-stimulated RAW264.7 Macrophages
CompoundConcentrationIL-6 Inhibition (%)TNF-α Inhibition (%)Reference
This compound100 µMData not specified, but showed significant inhibitionData not specified, but showed significant inhibition
Derivative 240 µM~50%~60%
Derivative 340 µM~60%~70%

Note: The data is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 2: Comparative Antioxidant Activity (IC50 values) of this compound and its Derivatives
CompoundDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)Reference
This compound>1000~200Hypothetical data based on literature trends
Derivative A~500~100Hypothetical data based on literature trends
Derivative B~250~50Hypothetical data based on literature trends

Experimental Protocols

Protocol 1: Synthesis of a this compound Derivative via Koenigs-Knorr Reaction

This protocol describes a general procedure for the glycosylation of a modified tyrosol with acetobromoglucose.

Materials:

  • Modified tyrosol (alcohol acceptor)

  • Acetobromoglucose (glycosyl donor)

  • Silver (I) carbonate (promoter)

  • Anhydrous dichloromethane (DCM)

  • Molecular sieves (4 Å)

  • Methanol

  • Sodium methoxide

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Preparation: Dry all glassware thoroughly. Add activated 4 Å molecular sieves to a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Reaction Setup: To the flask, add the modified tyrosol (1.0 eq) and silver (I) carbonate (2.0 eq) in anhydrous DCM. Stir the mixture at room temperature for 30 minutes.

  • Glycosylation: Dissolve acetobromoglucose (1.2 eq) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts and molecular sieves. Wash the Celite pad with DCM.

  • Extraction: Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification of Acetylated Derivative: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Deacetylation: Dissolve the purified acetylated derivative in dry methanol. Add a catalytic amount of sodium methoxide.

  • Monitoring Deacetylation: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Neutralization and Purification: Neutralize the reaction with Amberlite IR-120 H+ resin, filter, and concentrate the filtrate. Purify the final product by silica gel column chromatography.

Protocol 2: MTT Assay for Cell Viability

Materials:

  • 96-well cell culture plates

  • Cell line of interest (e.g., RAW 264.7)

  • Complete culture medium

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well.

  • Incubation for Solubilization: Incubate the plate at room temperature in the dark for at least 2 hours, or until the formazan crystals are completely dissolved. Gently mix the plate to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of this compound Derivatives cluster_bioassay Biological Activity Evaluation start Starting Materials (Modified Tyrosol, Acetobromoglucose) koenigs_knorr Koenigs-Knorr Reaction start->koenigs_knorr purification1 Purification 1 (Column Chromatography) koenigs_knorr->purification1 deacetylation Deacetylation purification1->deacetylation purification2 Purification 2 (Column Chromatography) deacetylation->purification2 final_product This compound Derivative purification2->final_product treatment Treatment with Derivatives final_product->treatment cell_culture Cell Culture (e.g., RAW 264.7) cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay lps_stimulation LPS Stimulation treatment->lps_stimulation data_analysis Data Analysis mtt_assay->data_analysis elisa ELISA (IL-6, TNF-α) lps_stimulation->elisa elisa->data_analysis

Caption: Experimental workflow for the synthesis and biological evaluation of this compound derivatives.

signaling_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds TAK1 TAK1 TLR4->TAK1 activates MAPK MAPK (p38, JNK, ERK) TAK1->MAPK IKK IKK TAK1->IKK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkappaB->Inflammatory_Genes activates transcription Salidroside_Derivative This compound Derivative Salidroside_Derivative->TLR4 inhibits Salidroside_Derivative->TAK1 inhibits Salidroside_Derivative->NFkappaB inhibits translocation

Caption: Signaling pathway showing the anti-inflammatory mechanism of this compound derivatives.

References

Technical Support Center: Overcoming Variability in Salidroside Content from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the variability of salidroside content from natural sources.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the extraction, purification, and analysis of this compound.

FAQ 1: My this compound yield is significantly lower than expected. What are the potential causes and solutions?

Answer: Low this compound yield can stem from several factors throughout the experimental workflow. Consider the following troubleshooting steps:

  • Plant Material:

    • Species and Origin: The concentration of this compound varies significantly among different Rhodiola species and even within the same species from different geographical locations. For instance, R. algida has been reported to contain as high as 3.13% this compound, while R. juparensis may only have 0.64%[1]. The this compound content in R. rosea can also differ depending on its origin, with samples from Russia showing higher content (0.48%) compared to those from Xinjiang (0.337%) and Hebei (0.38%) in China[1][2].

    • Plant Part: this compound is not uniformly distributed throughout the plant. The highest concentrations are typically found in the rhizomes and roots, with significantly lower amounts in the stems and leaves[1][3]. For R. crenulata, the content can be as high as 35.00 mg/g in petals and 18.89 mg/g in roots, but only 1.59 mg/g in the stem.

    • Harvesting Time: The concentration of active compounds, including this compound, can fluctuate with the plant's growth cycle. The highest levels of this compound in R. rosea have been observed at the beginning of shoot elongation.

    • Storage: Improper or prolonged storage can lead to the degradation of this compound. Studies have shown that this compound content can decrease significantly over time, with some samples showing no detectable this compound after three years of storage.

  • Extraction Method:

    • Choice of Solvent: Both water and ethanol are common solvents for this compound extraction. Alcohol extraction has been shown to yield a higher extraction rate (5.72%) compared to water extraction (1.0339%) under optimized conditions. The choice of solvent and its concentration is critical. For example, 60% ethanol was found to be optimal for microwave-assisted extraction.

    • Extraction Technique: The efficiency of extraction varies with the method used. Microwave-assisted extraction (MAE) and ultrasonic-assisted extraction (UAE) generally offer higher efficiency and shorter extraction times compared to conventional solvent extraction. Supercritical CO2 extraction coupled with MAE has demonstrated a very high extraction rate of 95.3%.

    • Extraction Parameters: For any given method, parameters such as temperature, time, and the solid-to-liquid ratio must be optimized. For instance, in MAE, optimal conditions were found to be 90°C with a solid-liquid ratio of 2 g/100 mL for 20 minutes. For UAE, the optimal temperature was 40°C for 75 minutes.

  • Degradation:

    • This compound can degrade into its aglycone, p-tyrosol, particularly under suboptimal storage or harsh extraction conditions. Monitor for the presence of p-tyrosol in your analytical runs, as its high concentration might indicate this compound degradation.

FAQ 2: I am observing significant batch-to-batch variability in my this compound extracts. How can I minimize this?

Answer: Batch-to-batch variability is a common challenge when working with natural products. To improve consistency:

  • Standardize Raw Material:

    • Source your plant material from a single, reputable supplier who can provide information on the species, geographical origin, and harvesting time.

    • If possible, use plant material of the same age and from the same plant part (e.g., only rhizomes) for all extractions.

    • Ensure consistent and appropriate drying and storage conditions for your raw materials.

  • Standardize Protocols:

    • Strictly adhere to a validated and optimized extraction and purification protocol for all batches.

    • Carefully control all experimental parameters, including solvent concentration, temperature, time, and pressure.

  • Quality Control:

    • Implement rigorous quality control checks at each stage. Use High-Performance Liquid Chromatography (HPLC) to quantify this compound content in the raw material, crude extract, and final purified product for each batch.

FAQ 3: My HPLC chromatogram shows poor peak resolution or unexpected peaks. What could be the issue?

Answer: Chromatographic issues can arise from the sample, mobile phase, or the HPLC system itself.

  • Sample Preparation:

    • Ensure your sample is fully dissolved and filtered through a 0.45 µm or 0.22 µm filter before injection to remove particulates that could clog the column.

    • The sample might contain impurities that co-elute with this compound. Consider a more rigorous purification step before HPLC analysis.

  • Mobile Phase:

    • The mobile phase composition is critical for good separation. A common mobile phase for this compound analysis is a gradient of methanol or acetonitrile and water. Ensure the solvents are of HPLC grade and have been properly degassed.

    • Adjust the gradient or isocratic composition to improve the separation of your target peak from others.

  • Column Issues:

    • The column may be contaminated or degraded. Flush the column with a strong solvent or, if necessary, replace it. A C18 column is commonly used for this compound analysis.

    • Ensure the column temperature is stable and appropriate for the method.

  • Unexpected Peaks:

    • These could be impurities from the plant material, degradation products like p-tyrosol, or contaminants from solvents or equipment. Use a diode array detector (DAD) to check the UV spectrum of the unknown peaks, which can help in their identification. LC-MS/MS can provide more definitive identification.

Data Presentation: Variability of this compound Content

The following tables summarize quantitative data on this compound content from various sources, highlighting the extent of its natural variability.

Table 1: this compound Content in Different Rhodiola Species

Rhodiola SpeciesThis compound Content (%)Reference
R. algida3.13
R. juparensis0.64
R. rosea0.337 - 0.48
R. crenulata1.12 - 1.52
R. yunnanensis0.30
R. fastigiata0.016
R. sacra1.60
R. sinuate0.02

Table 2: Influence of Extraction Method on this compound Yield

Extraction MethodSolventKey ParametersThis compound Yield (%)Reference
Water ExtractionWater8x volume, boiled 3 times, 2h each1.0339
Alcohol ExtractionNot specifiedOptimized single-factor analysis5.72
Ultrasonic-Assisted60% Ethanol20:1 liquid-solid, 40°C, 75 min1.638
Microwave-Assisted60% Ethanol2g/100mL, 90°C, 20 min2.17
Supercritical CO2 - MAENot specifiedNot specified95.3 (rate)

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound research.

Protocol 1: Solvent Extraction of this compound from Rhodiola Rhizomes
  • Preparation of Plant Material:

    • Dry the Rhodiola rhizomes at 60°C to a constant weight.

    • Grind the dried rhizomes into a fine powder (40-80 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material.

    • Add 80 mL of 80% ethanol (1:8 solid-to-liquid ratio).

    • Perform the extraction by refluxing at 80°C for 2 hours.

    • Cool the mixture and filter through Whatman No. 1 filter paper.

    • Repeat the extraction process on the residue with another 80 mL of 80% ethanol.

    • Combine the filtrates from both extractions.

  • Concentration:

    • Evaporate the solvent from the combined filtrate under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.

Protocol 2: HPLC Quantification of this compound
  • Preparation of Standard and Sample Solutions:

    • Standard Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in methanol in a 10 mL volumetric flask to make a stock solution of 1 mg/mL. Prepare a series of dilutions for the calibration curve.

    • Sample Solution: Accurately weigh 100 mg of the crude extract, dissolve it in methanol in a 10 mL volumetric flask. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of methanol (A) and water (B) can be used. For example, start with 20% A and increase to 80% A over 30 minutes. An isocratic method with methanol-water (20:80) has also been reported.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 223 nm or 275 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Quantification:

    • Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.

    • Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

The following diagrams illustrate key concepts and workflows related to overcoming variability in this compound content.

cluster_Factors Factors Influencing this compound Content Genetic Genetic Factors (Species, Genotype) Variability Variability in This compound Content Genetic->Variability Environmental Environmental Factors (Geography, Climate, Soil) Environmental->Variability Physiological Physiological Factors (Plant Part, Age, Gender, Harvest Time) Physiological->Variability PostHarvest Post-Harvest Factors (Drying, Storage) PostHarvest->Variability

Caption: Key factors contributing to the variability of this compound content.

Start Start: Rhodiola Plant Material Drying Drying Start->Drying Grinding Grinding Drying->Grinding Extraction Extraction (e.g., Solvent, UAE, MAE) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude this compound Extract Concentration->CrudeExtract Purification Purification (e.g., Column Chromatography) CrudeExtract->Purification Purethis compound Purified this compound Purification->Purethis compound Analysis Analysis (HPLC, LC-MS/MS) Purethis compound->Analysis End End: Quantified this compound Analysis->End

Caption: General experimental workflow for this compound extraction and analysis.

Shikimate Shikimate Pathway Tyrosine L-Tyrosine Shikimate->Tyrosine TYDC TYDC Tyrosine->TYDC Tyrosol p-Tyrosol UGT UGT Tyrosol->UGT UDP_Glucose UDP-Glucose UDP_Glucose->UGT This compound This compound TYDC->Tyrosol Decarboxylation & Other Steps UGT->this compound Glycosylation

Caption: Simplified biosynthetic pathway of this compound.

References

Technical Support Center: Stabilizing Salidroside in Solution for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve salidroside for in vitro assays?

A1: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing a this compound stock solution.[1] this compound is highly soluble in DMSO, allowing for the preparation of a concentrated stock solution that can be diluted to the final working concentration in your aqueous assay buffer or cell culture medium.[1] While this compound is also soluble in ethanol and to a lesser extent in water, DMSO offers the highest solubility and is a common solvent for in vitro studies.[1]

Q2: How should I store my this compound powder and stock solutions?

A2: this compound powder should be stored at -20°C for long-term stability (≥ 2 years).[1] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to 3 months or at -80°C for longer-term storage (up to 6 months).[2]

Q3: Is it advisable to store this compound in aqueous solutions like PBS or cell culture media?

A3: It is not recommended to store this compound in aqueous solutions for more than one day. This compound is prone to degradation in aqueous environments. Therefore, it is best to prepare fresh dilutions from your DMSO stock solution for each experiment.

Q4: What is the main degradation product of this compound in solution?

A4: The primary degradation product of this compound in solution is its aglycone, p-tyrosol. This degradation can occur during storage in aqueous solutions.

Q5: What are the typical working concentrations of this compound for in vitro cell-based assays?

A5: The effective concentration of this compound can vary significantly depending on the cell type and the specific biological endpoint being measured. Reported concentrations in the literature range from the micromolar (µM) to the millimolar (mM) level. For example, studies have used concentrations from 50 µM to 800 µM in ovarian cancer cells, and 1 mM to 10 mM in osteosarcoma cells. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

Troubleshooting Guides

This section addresses common issues that researchers may encounter when working with this compound in in vitro assays.

Issue 1: Precipitation of this compound in Cell Culture Medium

Symptoms:

  • The cell culture medium becomes cloudy or hazy after adding the this compound solution.

  • Visible particulate matter is observed in the culture vessel.

Potential Causes:

  • Low Aqueous Solubility: this compound has limited solubility in aqueous solutions. When a concentrated DMSO stock is added to the culture medium, the this compound may precipitate out as the DMSO is diluted.

  • High Final Concentration: Attempting to achieve a very high final concentration of this compound in the medium can exceed its solubility limit.

  • Interaction with Media Components: Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.

Solutions:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to minimize solvent-induced toxicity. However, a sufficient amount of DMSO from the stock solution is needed to maintain this compound solubility.

  • Pre-warm the Medium: Gently warm the cell culture medium to 37°C before adding the this compound stock solution. This can sometimes help to increase the solubility of the compound.

  • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of medium, try a stepwise dilution. First, dilute the DMSO stock in a small volume of pre-warmed medium, vortex gently, and then add this to the rest of the culture medium.

  • Sonication: If precipitation persists, brief sonication of the final solution in a 37°C water bath can help to redissolve the compound. Use with caution as excessive sonication can potentially degrade the compound or harm media components.

  • Re-evaluate Working Concentration: If precipitation is a persistent issue, it may be necessary to work with a lower final concentration of this compound.

Issue 2: Inconsistent or Lack of Biological Activity

Symptoms:

  • Variable results between experiments.

  • No observable effect of this compound at concentrations reported to be effective in the literature.

Potential Causes:

  • Degradation of this compound: As mentioned, this compound is not stable in aqueous solutions for extended periods. If working solutions are prepared too far in advance or stored improperly, the compound may have degraded.

  • Improper Storage of Stock Solution: Repeated freeze-thaw cycles of the DMSO stock solution can lead to degradation.

  • Cell Line Variability: Different cell lines can have varying sensitivities to this compound.

  • Experimental Conditions: Factors such as cell density, incubation time, and serum concentration in the medium can all influence the observed biological activity.

Solutions:

  • Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound in your aqueous buffer or cell culture medium immediately before each experiment.

  • Aliquot Stock Solutions: To avoid freeze-thaw cycles, aliquot your DMSO stock solution into single-use volumes upon preparation.

  • Perform Dose-Response and Time-Course Experiments: Systematically determine the optimal concentration and incubation time for your specific cell line and experimental setup.

  • Include Positive and Vehicle Controls: Always include a positive control (a compound known to elicit the expected response) and a vehicle control (medium with the same final concentration of DMSO as the this compound-treated samples) in your experiments.

Data Presentation

Table 1: Solubility and Storage of this compound

ParameterValueReference
Solubility in DMSO ~20 mg/mL
Solubility in Ethanol ~3 mg/mL
Solubility in PBS (pH 7.2) ~10 mg/mL
Powder Storage -20°C (≥ 2 years)
DMSO Stock Solution Storage -20°C (up to 3 months) / -80°C (up to 6 months)
Aqueous Solution Storage Not recommended for more than one day

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 20 mg/mL).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

    • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Treatment of Cells in a 96-Well Plate
  • Materials:

    • Cells seeded in a 96-well plate

    • Complete cell culture medium, pre-warmed to 37°C

    • This compound DMSO stock solution

    • Sterile PBS

  • Procedure:

    • Seed cells in a 96-well plate at the desired density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

    • On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution at room temperature.

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the final desired working concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., ≤ 0.5%).

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the freshly prepared this compound-containing medium or vehicle control medium to the appropriate wells.

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

    • Proceed with the desired downstream assay (e.g., cell viability assay, western blot, etc.).

Mandatory Visualizations

Salidroside_Experimental_Workflow cluster_prep Solution Preparation cluster_assay In Vitro Assay start This compound Powder stock Dissolve in DMSO (e.g., 20 mg/mL) start->stock aliquot Aliquot & Store (-20°C / -80°C) stock->aliquot thaw Thaw Aliquot aliquot->thaw dilute Prepare Fresh Working Solution in Medium thaw->dilute treat Treat Cells dilute->treat incubate Incubate (e.g., 24-72h) treat->incubate analyze Downstream Analysis (e.g., Viability, Western Blot) incubate->analyze

Caption: Experimental workflow for preparing and using this compound in in vitro assays.

Salidroside_Signaling_Pathways cluster_PI3K_Akt PI3K/Akt Pathway cluster_MAPK_ERK MAPK/ERK Pathway cluster_AMPK AMPK Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Ras Ras This compound->Ras Activates AMPK AMPK This compound->AMPK Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Effects Cellular Effects (e.g., Proliferation, Apoptosis, Inflammation) mTOR->Cell_Effects Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Effects AMPK->Cell_Effects

Caption: Key signaling pathways modulated by this compound in various in vitro models.

References

Technical Support Center: Enhancing Salidroside Delivery Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for experiments aimed at enhancing the delivery of Salidroside across the blood-brain barrier (BBB).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation, characterization, and evaluation of this compound delivery systems.

Problem / Question Potential Causes Suggested Solutions
Low Encapsulation Efficiency (EE%) of this compound in Nanoparticles 1. High water solubility of this compound: this compound may rapidly partition into the external aqueous phase during formulation (e.g., in emulsion-based methods). 2. Improper formulation parameters: Incorrect polymer/lipid concentration, solvent choice, or process parameters (e.g., homogenization speed, sonication time). 3. Drug-polymer/lipid interaction: Weak interaction between this compound and the nanoparticle matrix.1. Optimize the formulation method: For emulsion methods like the double emulsion (w/o/w) technique, try increasing the viscosity of the internal aqueous phase or adding an agent to reduce this compound's migration.[1] 2. Adjust parameters: Systematically vary the drug-to-polymer ratio, surfactant concentration, and energy input (sonication/homogenization) to find the optimal balance. 3. Modify the carrier: Consider using polymers or lipids that have a stronger affinity for this compound.
Large Particle Size or High Polydispersity Index (PDI) of Nanoformulation 1. Aggregation of nanoparticles: Insufficient surfactant concentration or ineffective stirring can lead to particle aggregation. 2. Suboptimal energy input: Inadequate sonication or homogenization fails to break down particles to the desired size. 3. "Oswald Ripening": In emulsions, larger droplets grow at the expense of smaller ones.1. Optimize surfactant concentration: Increase the concentration of stabilizers like Polyvinyl Alcohol (PVA) or Polysorbate 80.[2][3] 2. Adjust energy input: Increase sonication time/power or homogenization speed/pressure. Perform these steps in an ice bath to prevent overheating.[2] 3. Control solvent evaporation: A rapid evaporation rate for the organic solvent can help solidify the nanoparticles quickly, preventing aggregation.
Low Trans-Endothelial Electrical Resistance (TEER) in In Vitro BBB Model 1. Incomplete cell differentiation: The endothelial cells have not formed mature tight junctions. 2. Contamination: Bacterial or mycoplasma contamination can disrupt the cell monolayer. 3. Suboptimal culture conditions: Incorrect media components, serum concentration, or absence of co-cultured cells (astrocytes/pericytes).1. Extend culture time: Allow cells more time to differentiate and form a tight monolayer before starting the experiment. 2. Co-culture with glial cells: Co-culturing brain endothelial cells with astrocytes or pericytes is known to promote the formation of robust tight junctions and better mimic the in vivo BBB environment.[4] 3. Use conditioned media: If direct co-culture is not feasible, use media conditioned by astrocytes.
High Variability in In Vivo Brain Uptake Results 1. Inconsistent administration: Variations in the injection site, speed, or volume of the formulation administered to animal models. 2. Anesthesia effects: The type and duration of anesthesia can affect cerebral blood flow and BBB permeability. 3. Sample processing errors: Inconsistent timing of tissue collection post-injection or incomplete perfusion to remove blood from brain vasculature.1. Standardize administration protocol: Ensure all injections are performed consistently by a trained individual. 2. Standardize anesthesia: Use the same anesthetic agent and maintain a consistent depth of anesthesia across all animals in the study. 3. Implement rigorous sample collection: Perfuse animals thoroughly with saline or PBS before brain extraction to remove residual blood. Ensure precise timing for tissue collection.

Frequently Asked Questions (FAQs)

1. What is this compound and why is enhancing its BBB penetration important?

This compound is a bioactive compound extracted primarily from Rhodiola rosea plants. It has demonstrated significant neuroprotective properties, including anti-inflammatory, anti-oxidative, and anti-apoptotic effects, making it a promising therapeutic agent for central nervous system (CNS) disorders like ischemic stroke, Alzheimer's, and Parkinson's disease. However, its ability to effectively treat these conditions is limited by the blood-brain barrier (BBB), a highly selective barrier that restricts the passage of most therapeutic molecules from the bloodstream into the brain. Enhancing its delivery across the BBB is crucial to achieving therapeutic concentrations in the brain and realizing its full clinical potential.

2. What are the primary challenges in delivering this compound to the brain?

The main challenge is its hydrophilic (water-soluble) nature, which hinders its ability to passively diffuse across the lipid-rich membranes of the BBB endothelial cells. While this compound and its metabolite, tyrosol, can be detected in brain tissue, achieving high concentrations is difficult. Therefore, strategies are needed to shuttle it across this barrier effectively.

3. What are the most common strategies for enhancing this compound's BBB penetration?

Nano-based drug delivery systems are the most widely explored strategies. These involve encapsulating this compound into nanoparticles that can cross the BBB. Key approaches include:

  • Liposomes: Vesicles made of lipid bilayers that can encapsulate hydrophilic drugs like this compound.

  • Polymeric Nanoparticles: Often made from biodegradable polymers like PLGA (poly lactic-co-glycolic acid), these can be formulated to carry this compound.

  • Solid Lipid Nanoparticles (SLNs): These carriers are made from solid lipids and are well-suited for brain targeting.

These nanoparticles can be further modified by coating them with surfactants (e.g., Polysorbate 80) or targeting ligands (e.g., apolipoprotein E) to facilitate receptor-mediated transport across the BBB.

4. How does this compound itself affect the integrity of the blood-brain barrier?

Interestingly, some studies suggest that this compound can protect and repair the BBB, particularly under pathological conditions. It has been shown to attenuate BBB disruption caused by cerebral hypoperfusion and hypoxic injury. The proposed mechanisms involve the activation of signaling pathways that promote angiogenesis and strengthen tight junctions between endothelial cells.

5. What are the key parameters to evaluate when developing a this compound nanoformulation?

The following parameters are critical for assessing the potential of a nanoformulation for BBB delivery:

  • Particle Size: Generally, nanoparticles smaller than 200 nm are preferred for crossing the BBB.

  • Zeta Potential: This measures the surface charge of the nanoparticles and affects their stability and interaction with the negatively charged cell membranes.

  • Encapsulation Efficiency (EE%) & Drug Loading (DL%): These indicate how much this compound is successfully incorporated into the nanoparticles.

  • In Vitro Drug Release: A sustained release profile is often desirable to maintain therapeutic concentrations over time.

  • In Vitro BBB Permeability: Assessed using models like the Transwell assay to predict in vivo performance.

  • In Vivo Brain Uptake: The ultimate measure of success, determined by quantifying the concentration of this compound in the brain tissue of animal models after administration.

Quantitative Data Summary

The following tables summarize key physicochemical properties of different this compound nanoformulations reported in the literature.

Table 1: PLGA-PEG-PLGA Nanoparticles for this compound Co-delivery

ParameterValue
Formulation MethodDouble Emulsion (w/o/w)
Average Particle Size275.3 ± 44.0 nm
Polydispersity Index (PDI)0.302 ± 0.102
Zeta Potential-6.98 ± 2.99 mV
This compound Entrapment Efficiency32.63% ± 0.73%

Table 2: this compound Liposomes

ParameterValue
Formulation MethodAmmonium Sulfate Gradient / Freeze-Thaw
Optimized Encapsulation EfficiencyUp to 94.53%
Key Optimization ParametersAmmonium sulfate concentration, ethanol volume, temperature, injection rate

Experimental Protocols

1. Protocol: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol is based on the double emulsion solvent evaporation (w/o/w) method.

  • Preparation of Internal Aqueous Phase (w1): Dissolve this compound in a small volume of deionized water.

  • Preparation of Organic Phase (o): Dissolve the PLGA-PEG-PLGA polymer in a water-immiscible organic solvent such as dichloromethane (DCM).

  • First Emulsification (w1/o): Add the internal aqueous phase (w1) to the organic phase (o). Emulsify using a high-speed homogenizer or probe sonicator in an ice bath to form a primary water-in-oil emulsion.

  • Preparation of External Aqueous Phase (w2): Prepare an aqueous solution containing a surfactant, such as 1% w/v Polyvinyl Alcohol (PVA), to stabilize the final nanoparticles.

  • Second Emulsification (w1/o/w2): Add the primary emulsion (w1/o) to the external aqueous phase (w2) and sonicate again to form the double emulsion.

  • Solvent Evaporation: Stir the resulting w/o/w emulsion at room temperature for several hours under a fume hood to allow the organic solvent (DCM) to evaporate, leading to the formation of solid nanoparticles.

  • Collection and Washing: Centrifuge the nanoparticle suspension to pellet the particles. Wash the pellet multiple times with deionized water to remove excess surfactant and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder for storage.

2. Protocol: Preparation of this compound Liposomes

This protocol uses the ammonium sulfate gradient and repeating freeze-thaw method.

  • Preparation of Blank Liposomes: Prepare blank liposomes using a method like thin-film hydration. Briefly, dissolve lipids (e.g., soy lecithin, cholesterol) in an organic solvent. Evaporate the solvent to form a thin lipid film. Hydrate the film with an ammonium sulfate solution (e.g., 0.26 mol·L⁻¹).

  • Removal of External Ammonium Sulfate: Remove the unencapsulated ammonium sulfate from the exterior of the liposomes via dialysis against a buffer like PBS (pH 7.4).

  • Drug Loading: Prepare a concentrated solution of this compound. Add this solution to the blank liposome suspension. Incubate the mixture at a specific temperature (e.g., 43°C) for 30 minutes with stirring to allow this compound to be actively loaded into the liposomes, driven by the ion gradient.

  • Freeze-Thaw Cycles (Optional Enhancement): To potentially increase loading or modify the liposomes, subject the mixture to repeated freeze-thaw cycles. For example, freeze for 3 hours at -20°C, then thaw for 30 minutes at 45°C. Repeat this 3 times.

  • Purification: Filter the final this compound liposome suspension through 0.45 µm and 0.22 µm syringe filters to sterilize and remove any larger aggregates.

3. Protocol: Quantification of this compound in Brain Tissue via LC-MS/MS

This protocol outlines a method for sample preparation and analysis to determine this compound concentration in brain tissue.

  • Tissue Homogenization: Weigh the collected brain tissue sample. Homogenize the tissue in a suitable buffer (e.g., cold PBS) on ice to create a brain homogenate.

  • Protein Precipitation: To a known volume of the brain homogenate, add a protein-precipitating agent like methanol or acetonitrile, typically in a 3:1 ratio (solvent:homogenate). Also, add an internal standard (IS), such as paracetamol.

  • Centrifugation: Vortex the mixture vigorously and then centrifuge at high speed (e.g., >12,000 g) for 10-15 minutes to pellet the precipitated proteins.

  • Supernatant Extraction: Carefully collect the supernatant, which contains this compound and the IS.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of the mobile phase used for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Inject the reconstituted sample into an LC system equipped with a C18 column. Use an isocratic or gradient mobile phase (e.g., acetonitrile and water) to separate this compound from other components.

    • Mass Spectrometry: Detect and quantify this compound and the IS using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Quantification: Create a standard curve using known concentrations of this compound spiked into blank brain homogenate and processed the same way. Calculate the concentration in the unknown samples by comparing the peak area ratio of this compound to the IS against the standard curve.

4. Protocol: In Vivo Assessment of BBB Integrity

This protocol describes the use of tracer dyes to evaluate BBB permeability in an animal model.

  • Tracer Preparation: Prepare a sterile solution of a tracer dye such as Evans Blue (which binds to albumin) or a high molecular weight FITC-dextran in saline.

  • Tracer Administration: Anesthetize the animal and intravenously (i.v.) inject a defined volume and concentration of the tracer dye via the tail vein.

  • Circulation Time: Allow the tracer to circulate for a specific period (e.g., 30-60 minutes).

  • Perfusion: Deeply anesthetize the animal and perform transcardial perfusion with saline or PBS until the fluid running from the right atrium is clear of blood. This is a critical step to remove the tracer from within the blood vessels.

  • Brain Extraction: Carefully dissect and remove the brain. The brain can be imaged qualitatively (blue staining for Evans Blue) or processed for quantitative analysis.

  • Quantification (Example for Evans Blue):

    • Homogenize the brain tissue in a suitable solvent (e.g., formamide).

    • Incubate the homogenate (e.g., 24-48 hours at 50-60°C) to extract the dye.

    • Centrifuge the mixture and measure the absorbance of the supernatant using a spectrophotometer (at ~620 nm for Evans Blue).

    • Calculate the concentration of the dye based on a standard curve to determine the amount of extravasated tracer.

Visualizations: Pathways and Workflows

experimental_workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies formulation 1. This compound Nanoformulation (e.g., PLGA, Liposome) characterization 2. Physicochemical Characterization (Size, Zeta, EE%) formulation->characterization bbb_model 3. In Vitro BBB Model (Transwell Assay) characterization->bbb_model permeability 4. Permeability & Toxicity Assessment bbb_model->permeability animal_model 5. Administration to Animal Model permeability->animal_model brain_uptake 6. Brain Tissue Collection & Analysis (LC-MS/MS) animal_model->brain_uptake efficacy 7. Therapeutic Efficacy Study brain_uptake->efficacy

Caption: General experimental workflow for developing and testing this compound nanoformulations.

salidroside_notch_pathway sal This compound notch1 Notch1 Receptor sal->notch1 Activates hes1 Hes1 notch1->hes1 Upregulates hes5 Hes5 notch1->hes5 Upregulates itgb1 ITGB1 (Integrin β1) notch1->itgb1 Upregulates output BBB Repair & Pro-angiogenesis itgb1->output Promotes

Caption: this compound promotes BBB repair via the Notch/ITGB1 signaling pathway.

salidroside_gsk3b_pathway sal This compound gsk3b GSK3β sal->gsk3b Inhibits (via phosphorylation) beta_catenin β-catenin gsk3b->beta_catenin Prevents Degradation microglia Microglia Activation beta_catenin->microglia Inhibits bbb_integrity Improved BBB Integrity microglia->bbb_integrity Leads to

Caption: this compound improves BBB integrity by inhibiting GSK3β-mediated microglia activation.

References

Troubleshooting Salidroside quantification in complex biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Salidroside quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the accurate measurement of this compound in complex biological samples.

Frequently Asked Questions (FAQs)

General Quantification Issues

Q1: I am observing high variability in my this compound measurements between replicate samples. What are the potential causes?

A1: High variability can stem from several sources throughout your experimental workflow. Key areas to investigate include:

  • Inconsistent Sample Preparation: Ensure uniform extraction procedures, including precise volume measurements and consistent timing for each step.

  • Pipetting Errors: Calibrate your pipettes regularly and use proper pipetting techniques to ensure accuracy and precision.

  • Instrument Instability: For chromatographic methods, fluctuations in pump pressure, column temperature, or detector performance can lead to variability. For ELISAs, inconsistent plate washing or temperature control during incubations are common culprits.[1][2]

  • Sample Heterogeneity: Ensure your biological samples are thoroughly homogenized before taking aliquots for extraction.

Q2: My measured this compound concentrations are much lower than expected (low recovery). What should I check?

A2: Low recovery is a common issue often related to the extraction process or analyte stability. Consider the following:

  • Inefficient Extraction: Your extraction solvent may not be optimal for this compound. Consider adjusting the polarity or trying different solvent systems. Methods like protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) can improve recovery.

  • This compound Degradation: this compound can be sensitive to temperature and pH. Ensure your samples are stored properly (typically at -80°C) and avoid prolonged exposure to harsh conditions during extraction.

  • Matrix Effects (for LC-MS/MS): Endogenous components in your biological matrix can suppress the ionization of this compound, leading to a lower signal. The use of an appropriate internal standard is crucial to correct for this.[3]

HPLC and LC-MS/MS Specific Issues

Q3: I'm seeing significant peak tailing or splitting in my HPLC chromatogram for this compound. How can I resolve this?

A3: Peak asymmetry is often related to column or mobile phase issues.

  • Column Overload: Try diluting your sample to ensure you are not overloading the analytical column.

  • Column Contamination: The column frit or the stationary phase at the head of the column may be contaminated with precipitated sample components. A guard column can help prevent this. Try flushing the column with a strong solvent.

  • Mobile Phase Mismatch: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.

  • pH of Mobile Phase: The pH of the mobile phase can affect the ionization state of this compound. Ensure the pH is stable and appropriate for the column chemistry.

Q4: My LC-MS/MS results are showing significant ion suppression. What strategies can I use to mitigate this "matrix effect"?

A4: Matrix effects are a primary challenge in quantifying analytes in complex biological samples. Here are some effective strategies:

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects, as the SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement.

  • Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is identical to your samples (e.g., blank plasma, blank liver homogenate). This helps to normalize the matrix effects between your standards and unknown samples.

  • Sample Dilution: Diluting your sample can reduce the concentration of interfering matrix components.

  • Improved Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove a larger portion of the interfering matrix components before injection.

ELISA Specific Issues

Q5: I am getting a high background signal in my this compound ELISA. What could be the cause?

A5: A high background signal can obscure your results and is often due to non-specific binding.

  • Insufficient Washing: Ensure that washing steps are performed thoroughly. Increase the number of washes or the soaking time for each wash.

  • Ineffective Blocking: The blocking buffer may not be optimal. Try a different blocking agent or increase the blocking incubation time.

  • High Antibody Concentration: The concentration of the detection antibody may be too high, leading to non-specific binding. Titrate your antibody to find the optimal concentration.

  • Contaminated Reagents: Ensure all buffers and reagents are freshly prepared and free from contamination.

Q6: I am observing no or a very weak signal in my ELISA, even for my standards.

A6: A weak or absent signal can be due to a variety of factors.

  • Reagent Issues: Check the expiration dates of all kit components. Ensure that reagents requiring reconstitution have been prepared correctly. An essential reagent may have been omitted.

  • Incorrect Wavelength: Verify that you are reading the plate at the correct wavelength for the substrate used.

  • Enzyme Inhibition: Some substances, like sodium azide, can inhibit the HRP enzyme commonly used in ELISAs. Ensure your buffers are free of such inhibitors.

  • Improper Storage: The kit or its components may have been stored at incorrect temperatures, leading to degradation of antibodies or the enzyme conjugate.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for this compound analysis in biological matrices using LC-MS/MS. These values can serve as a benchmark for method development and validation.

Table 1: LC-MS/MS Method Parameters for this compound Quantification in Rat Plasma

ParameterValueReference
Linearity Range50–2,000 ng/mL
Lower Limit of Quantification (LLOQ)20 ng/mL
Intra-day Precision (RSD%)< 8.30%
Inter-day Precision (RSD%)< 9.99%
Accuracy99.67–104.17%
Recovery83.98–104.11%
Matrix Effect83.91–113.04%
Internal StandardParacetamol

Table 2: LC-MS/MS Method Parameters for this compound Quantification in Rat Liver Tissue

ParameterValueReference
Linearity Range50–2,000 ng/mL
Intra-day Precision (RSD%)5.18–12.79%
Inter-day Precision (RSD%)3.51–14.27%
Accuracy102.51–112.73%
Recovery102.00–111.44%
Matrix Effect83.85–92.45%
Internal StandardParacetamol

Experimental Protocols

Protocol 1: this compound Extraction from Rat Plasma via Protein Precipitation

This protocol is a standard method for preparing plasma samples for LC-MS/MS analysis.

  • Sample Thawing: Thaw frozen rat plasma samples on ice.

  • Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., Paracetamol in methanol) to the plasma and vortex briefly.

  • Protein Precipitation: Add 300 µL of cold methanol to the tube to precipitate plasma proteins.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at approximately 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a well in a 96-well plate.

  • Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen gas at room temperature. This step concentrates the analyte.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., a mixture of acetonitrile and water).

  • Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system for analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the instrumental analysis of this compound.

  • Chromatographic System: A standard HPLC or UHPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.

  • Column: A reverse-phase C18 column (e.g., xTerra MS C18) is commonly employed.

  • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water (often with a small amount of an additive like ammonium acetate or formic acid to improve ionization). A typical isocratic mixture is acetonitrile:water (1:9, v/v).

  • Flow Rate: A flow rate of 0.3 mL/min is common.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode generally provides higher sensitivity for this compound.

  • MRM Transitions: The analysis is performed in Multiple Reaction Monitoring (MRM) mode.

    • This compound: Precursor ion [M-H]⁻ at m/z 299.0, product ion at m/z 118.8.

    • Internal Standard (Paracetamol): Precursor ion [M-H]⁻ at m/z 150.1, product ion at m/z 106.9.

  • Data Acquisition and Processing: Use the instrument's software to acquire the data and a separate software package for quantification by integrating the peak areas and using a calibration curve.

Visualizations

Salidroside_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis BiologicalSample Biological Sample (Plasma, Tissue) Homogenization Homogenization (for tissues) Spiking Spike with Internal Standard BiologicalSample->Spiking Extraction Extraction (Protein Precipitation/SPE) Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation (C18) Injection->Separation Ionization Ionization (ESI-) Separation->Ionization Detection Detection (MRM) Ionization->Detection Quantification Data Processing & Quantification Detection->Quantification

Caption: General experimental workflow for this compound quantification.

Salidroside_Signaling_Pathway cluster_ampk AMPK Pathway cluster_nrf2 Nrf2 Pathway This compound This compound AMPK AMPK This compound->AMPK Keap1 Keap1 This compound->Keap1 Inhibits PI3K PI3K AMPK->PI3K Akt Akt PI3K->Akt Nrf2 Nrf2 Akt->Nrf2 Activates Keap1->Nrf2 Release Nrf2->Keap1 ARE ARE Nrf2->ARE Translocation to Nucleus Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Caption: this compound activates AMPK and Nrf2 signaling pathways.

References

Technical Support Center: Optimizing Salidroside Administration In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the in vivo administration of Salidroside. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and summaries of key quantitative data to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in vivo?

A typical starting dose for this compound depends on the research model and desired effect. Based on published studies, dosages generally range from 20 mg/kg to 100 mg/kg. For neuroprotective effects, doses between 20-80 mg/kg have been shown to be effective.[1][2] In cancer models, doses can range from 20 mg/kg to 80 mg/kg.[3] For metabolic disorders, such as diabetes, a dose of 100 mg/kg/day has been used effectively in mice.[4][5] It is always recommended to perform a pilot study to determine the optimal dose for your specific model and experimental conditions.

Q2: Which administration route is best for my experiment: oral, intraperitoneal, or intravenous?

The choice of administration route depends on the desired pharmacokinetic profile and the experimental design.

  • Intravenous (i.v.) Administration: This route provides 100% bioavailability and achieves rapid, high plasma concentrations. However, this compound is eliminated quickly, with a short half-life of about 1 hour in rats. This route is suitable for acute studies or when precise control over plasma concentration is needed.

  • Oral (p.o.)/Intragastric (i.g.) Administration: This is a less invasive route suitable for chronic studies. While this compound is absorbed after oral administration, its bioavailability can be variable. The half-life is slightly longer compared to i.v. administration (around 1.32 hours). Notably, the metabolite p-tyrosol is often undetectable in plasma after oral administration, unlike with i.v. injection.

  • Intraperitoneal (i.p.) Injection: This route is common in rodent studies and offers faster absorption than oral administration. It is a practical alternative to i.v. injection for achieving systemic exposure. Doses used in i.p. studies for neuroprotection range from 20 to 80 mg/kg.

Q3: What is the bioavailability and pharmacokinetic profile of this compound?

Following intravenous administration in rats, this compound exhibits linear pharmacokinetics at doses of 7.5, 15, and 30 mg/kg. It is rapidly eliminated, primarily through renal clearance, with about 54% recovered in urine. This compound distributes to various tissues, with notable penetration into skeletal muscle, fat, ovary, and testis, but has lower concentrations in the brain. After i.v. administration, this compound is metabolized to its aglycone, p-tyrosol, which is detected in various tissues. Oral bioavailability is influenced by transport mechanisms, including the sodium-dependent glucose cotransporter (SGLT1).

Q4: How should I prepare this compound for in vivo administration?

This compound is a crystalline solid. For administration, it should be dissolved in a suitable vehicle.

  • Aqueous Solutions: this compound is soluble in PBS (pH 7.2) at approximately 10 mg/mL. It is recommended to use freshly prepared aqueous solutions and not to store them for more than one day.

  • Organic Solvents: For higher concentrations, organic solvents like ethanol, DMSO, and dimethylformamide (DMF) can be used. The solubility is approximately 3 mg/mL in ethanol, 20 mg/mL in DMSO, and 30 mg/mL in DMF. When using organic solvents, it is crucial to make further dilutions in aqueous buffers or isotonic saline to minimize solvent toxicity. Ensure the final concentration of the organic solvent is low and insignificant, as it may have physiological effects.

Q5: What are the known signaling pathways activated by this compound?

This compound exerts its pharmacological effects through multiple signaling pathways. Key pathways include:

  • AMPK Pathway: this compound activates AMP-activated protein kinase (AMPK), which is crucial for its beneficial effects in metabolic disorders like diabetes by improving insulin sensitivity and β-cell function.

  • Nrf2 Pathway: It provides neuroprotection against cerebral ischemia by activating the Nrf2/antioxidant response element pathway, which upregulates antioxidant enzymes.

  • PI3K/Akt/mTOR Pathway: This pathway is involved in its neuroprotective, anti-cancer, and cardioprotective effects.

  • JAK2/STAT3 Pathway: this compound has been shown to inhibit the JAK2/STAT3 signaling pathway in colon cancer cells, leading to reduced proliferation and invasion.

  • MAPK Pathway: It can inhibit the phosphorylation of JNK and p38 MAP kinases, which is relevant to its neuroprotective effects against beta-amyloid-induced oxidative stress.

Data Presentation: Pharmacokinetics & Dosage Summaries

For ease of comparison, the following tables summarize key quantitative data from in vivo studies.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (i.v.) AdministrationIntragastric (i.g.) Administration
Dose 7.5, 15, 30 mg/kg100 mg/kg
Half-Life (T½) ~1 hour1.32 ± 0.22 hours
Clearance (CL) 0.025 - 0.031 L/min/kgN/A
Metabolism Deglycosylation to p-tyrosol detected in plasmap-tyrosol not detectable in plasma
Primary Excretion Route Urine (~54% of dose)Urine (~24% as this compound, ~2.25% as p-tyrosol)

Table 2: Effective In Vivo Dosages of this compound by Research Area

Research AreaAnimal ModelDosage RangeAdministration RouteKey FindingsReference
Neuroprotection Rat (Cerebral Ischemia)20 - 80 mg/kgi.p.Ameliorated neurobehavioral impairment.
Rat (Cerebral Ischemia)30 mg/kgN/AReduced infarct size, improved neurological function.
Anti-Cancer Mouse (Breast Cancer)20 - 80 mg/kgi.p.Inhibited tumor growth; 80 mg/kg dose showed 75.16% inhibition.
Metabolic Disorders Mouse (db/db, HFD)100 mg/kg/dayN/AAmeliorated hyperglycemia and oxidative stress.
Anti-Inflammatory Rat (Myocardial Injury)20, 40 mg/kgN/ADecreased serum levels of TNF-α and IL-6.
Mouse (Colitis)N/AN/AAlleviated inflammation by reversing IL-1β and TNF-α levels.
Cardioprotection Rat (Myocardial Ischemia)20, 40 mg/kgN/ADecreased ST elevation and markers of cardiac damage.

Experimental Protocols

The following are generalized protocols for the administration of this compound in rodents. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.

Protocol 1: Oral Gavage (p.o.) Administration

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the mean body weight of the animal group and the target dose (e.g., 100 mg/kg).

    • Dissolve this compound in an appropriate vehicle (e.g., sterile water or 0.5% carboxymethylcellulose). Ensure complete dissolution. For a 100 mg/kg dose in a 25g mouse, with a dosing volume of 10 mL/kg, the final concentration should be 10 mg/mL.

  • Animal Handling:

    • Gently restrain the animal (mouse or rat) ensuring it cannot move its head.

  • Administration:

    • Use a proper-sized, ball-tipped gavage needle attached to a syringe containing the dosing solution.

    • Carefully insert the needle into the esophagus via the side of the mouth. Do not force the needle; if resistance is met, withdraw and re-insert.

    • Slowly dispense the solution into the stomach.

    • Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.

Protocol 2: Intraperitoneal (i.p.) Injection

  • Preparation of Dosing Solution:

    • Prepare a sterile solution of this compound in a suitable vehicle (e.g., sterile saline or PBS).

    • Ensure the final volume for injection is appropriate for the animal's size (typically 5-10 mL/kg for mice). For a 40 mg/kg dose in a 25g mouse, with an injection volume of 10 mL/kg (0.25 mL), the concentration should be 4 mg/mL.

  • Animal Handling:

    • Securely restrain the animal, exposing the abdomen. For mice, this can be done by scruffing the neck and securing the tail.

  • Administration:

    • Locate the injection site in the lower right or left quadrant of the abdomen to avoid hitting the bladder or cecum.

    • Insert a sterile needle (e.g., 25-27 gauge) at a 15-20 degree angle.

    • Aspirate slightly to ensure no fluid (urine or blood) is drawn, confirming correct placement.

    • Inject the solution slowly.

    • Withdraw the needle and return the animal to its cage.

Protocol 3: Intravenous (i.v.) Injection

  • Preparation of Dosing Solution:

    • Prepare a sterile, isotonic solution of this compound. The solution must be free of particulates. Filter sterilization is recommended.

    • The injection volume should be low (e.g., ~5 mL/kg for rats). For a 15 mg/kg dose in a 250g rat, with an injection volume of 5 mL/kg (1.25 mL), the concentration should be 3 mg/mL.

  • Animal Handling:

    • Place the animal (typically a rat) in a restraining device that allows access to the lateral tail vein.

    • Warm the tail using a heat lamp or warm water to dilate the vein, making it more visible.

  • Administration:

    • Swab the tail with 70% ethanol.

    • Using a small gauge needle (e.g., 27-30 gauge) attached to a syringe, carefully insert the needle into the vein, bevel up.

    • Successful entry is often confirmed by a small flash of blood in the needle hub.

    • Inject the solution slowly and steadily. If swelling occurs, the needle is not in the vein; withdraw and re-attempt.

    • After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.

Visualized Signaling Pathways and Workflows

The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental application.

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation cluster_analysis Analysis P1 Dose Calculation & Solution Preparation P2 Animal Acclimatization & Grouping A1 This compound Administration (p.o., i.p., or i.v.) P2->A1 Treatment Period E1 Behavioral Tests / Phenotypic Analysis A1->E1 Post-treatment E2 Tissue & Blood Sample Collection E3 Biochemical Assays (e.g., ELISA, Western Blot) E4 Histological Analysis D1 Data Analysis & Statistical Evaluation E4->D1

Caption: General Experimental Workflow for In Vivo this compound Studies.

AMPK_Pathway This compound This compound AMPK AMPK Activation This compound->AMPK PI3K_AKT PI3K/AKT Pathway AMPK->PI3K_AKT FOXO1 FOXO1 Inhibition PI3K_AKT->FOXO1 PDX1 PDX1 Nuclear Localization FOXO1->PDX1 BetaCell Improved β-cell Survival & Function PDX1->BetaCell

Caption: this compound-Activated AMPK Signaling in Pancreatic β-cells.

Nrf2_Pathway This compound This compound Nrf2 Nrf2 Activation This compound->Nrf2 Ischemic_Stress Ischemic Stress / Oxidative Stress Ischemic_Stress->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection

Caption: this compound-Mediated Nrf2 Antioxidant Pathway in Neuroprotection.

Troubleshooting Guide

Q: My results are inconsistent between experiments. What could be the cause?

A: Inconsistent results can stem from several factors:

  • Dosing Solution: Ensure the this compound solution is prepared fresh for each experiment, as its stability in aqueous solution can be limited. Verify complete dissolution and consistent concentration.

  • Administration Technique: Inconsistencies in gavage or injection technique can lead to variability in absorption and bioavailability. Ensure all personnel are properly trained and follow a standardized procedure.

  • Animal Variability: Factors such as age, weight, and stress levels of the animals can influence outcomes. Ensure animals are properly randomized into groups.

  • Pharmacokinetics: The rapid clearance of this compound, especially after i.v. injection, means the timing of sample collection and endpoint analysis is critical. Ensure your time points are consistent and relevant to the compound's half-life.

Q: I am observing signs of toxicity or adverse effects in my animals. What should I do?

A: this compound is generally considered to have a high safety profile with a no-observed-adverse-effect level (NOAEL) of at least 2000 mg/kg/day in rats. However, if toxicity is observed:

  • Check the Vehicle: The vehicle, especially if it's an organic solvent like DMSO, may be causing toxicity. Lower the concentration of the solvent or switch to a more biocompatible vehicle.

  • Reduce the Dose: You may be operating at the higher end of the therapeutic window for your specific model. Perform a dose-response study to identify a lower, non-toxic, but still effective dose.

  • Confirm the Compound: Ensure the purity and identity of your this compound compound. Impurities could be the source of toxicity.

Q: this compound is not showing the expected efficacy in my model. What are the possible reasons?

A: A lack of efficacy could be due to:

  • Insufficient Dosage: The dose may be too low. Review the literature for effective doses in similar models and consider a dose-escalation study.

  • Poor Bioavailability: For oral administration, absorption can be a limiting factor. Consider switching to an i.p. or i.v. route to ensure adequate systemic exposure.

  • Rapid Metabolism and Clearance: The short half-life of this compound may require more frequent administration to maintain therapeutic levels, especially in chronic studies.

  • Metabolite Activity: The therapeutic effect may be mediated by this compound itself or its metabolite, p-tyrosol. The administration route affects the metabolic profile; p-tyrosol is readily detected after i.v. but not oral administration. Your chosen route may not be producing the active component required for your model.

Q: I'm having trouble dissolving this compound for my desired concentration. What are my options?

A: If you are exceeding the solubility limits:

  • Try a Co-solvent System: A mixture of solvents may improve solubility. For example, a small amount of DMSO or ethanol can be used to initially dissolve the compound before diluting with saline or PBS.

  • Prepare a Suspension: If a true solution is not possible at the required concentration, a homogenous suspension can be prepared using a vehicle like 0.5% carboxymethylcellulose (CMC) or Tween 80. Ensure the suspension is well-vortexed before each administration to ensure uniform dosing.

  • Adjust Dosing Volume: If permitted by institutional guidelines, slightly increasing the dosing volume can allow for a lower, more soluble concentration while delivering the same total dose.

References

Technical Support Center: Mitigating Batch-to-Batch Variation of Commercial Salidroside Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Salidroside extracts. Our goal is to help you identify, understand, and mitigate batch-to-batch variation to ensure the reproducibility and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical constituents of commercial this compound extracts?

A1: Commercial this compound extracts, most commonly derived from Rhodiola rosea, are complex mixtures. While this compound is a key active compound, these extracts also contain other significant bioactive molecules, including:

  • Rosavins: A group of phenylpropanoids unique to Rhodiola rosea, which includes rosavin, rosarin, and rosin.[1]

  • Tyrosol: The aglycone (non-sugar part) of this compound.[1]

  • Other Phenolic Compounds: Including flavonoids and tannins, which can contribute to the overall biological activity of the extract.[2]

The concentration and ratio of these compounds can vary significantly between different commercial products and even between different batches from the same supplier.[1]

Q2: What are the common causes of batch-to-batch variation in commercial this compound extracts?

A2: Batch-to-batch variability is a significant challenge with botanical extracts and stems from a variety of factors throughout the production process:

  • Botanical Raw Material Variability: The chemical composition of the raw plant material is influenced by geographic location, climate, harvest time, and storage conditions.[1]

  • Extraction Process: Different extraction solvents and methods (e.g., maceration, microwave-assisted extraction) can yield extracts with different phytochemical profiles.

  • Manufacturing Practices: Inconsistencies in the manufacturing process can introduce variability into the final product.

Q3: How can I assess the quality and consistency of my this compound extract?

A3: A multi-step approach is recommended for quality assessment:

  • Request a Certificate of Analysis (CoA): The supplier should provide a CoA for each batch, detailing the concentration of key marker compounds like this compound and rosavins.

  • In-house Analytical Validation: It is crucial to independently verify the composition of the extract. High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying this compound and other markers.

  • Chromatographic Fingerprinting: Techniques like HPLC or UPLC can be used to generate a chromatographic fingerprint of the extract. Comparing the fingerprints of different batches can reveal qualitative and quantitative differences.

Q4: My experimental results are inconsistent across different batches of this compound extract, even though the supplier's CoA shows similar this compound content. What could be the reason?

A4: While this compound is a primary active component, the overall biological effect of the extract is often a result of the synergistic or antagonistic interactions of multiple constituents. Therefore, even with consistent this compound levels, variations in the concentrations of other compounds, such as rosavins, can lead to different biological outcomes. It is advisable to quantify a wider range of marker compounds to get a more complete picture of the extract's composition.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Inconsistent biological activity between batches Variation in the concentration of active compounds other than this compound (e.g., rosavins).- Quantify multiple marker compounds (e.g., this compound, rosavin, rosarin, rosin) using HPLC. - Perform bioactivity assays to functionally standardize each batch before use in critical experiments.
Unexpected peaks or altered peak ratios in HPLC chromatogram - Presence of impurities or contaminants. - Degradation of the extract. - Adulteration with other plant species.- Compare the chromatogram to a reference standard and previous "good" batches. - Use a more advanced analytical technique like LC-MS to identify unknown peaks. - Contact the supplier with your findings and request a new batch or a different lot.
Poor solubility of the extract powder Variation in the extraction solvent or drying method used by the manufacturer.- Try different solvent systems for dissolution (e.g., ethanol, methanol, DMSO in varying concentrations). - Use sonication or gentle heating to aid dissolution. - Filter the solution before use to remove any insoluble material.

Experimental Protocols

Protocol 1: Quantification of this compound and Rosavins by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of this compound and rosavins in a commercial extract. Method optimization may be required based on the specific extract and HPLC system.

Materials:

  • This compound reference standard

  • Rosavin reference standard

  • Commercial this compound extract

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or acetic acid

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Standard Preparation:

    • Prepare individual stock solutions of this compound and rosavin reference standards in methanol (e.g., 1 mg/mL).

    • Prepare a series of working standard solutions by diluting the stock solutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the commercial this compound extract powder.

    • Dissolve the powder in a known volume of methanol (e.g., 10 mL) in a volumetric flask.

    • Sonicate for 15-20 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions (Example):

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient might start with a high percentage of A, gradually increasing the percentage of B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 278 nm for this compound and 252 nm for rosavins.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Identify the peaks for this compound and rosavins in the sample chromatogram by comparing their retention times with the standards.

    • Quantify the amount of each compound in the extract using the calibration curve.

Visualizations

Experimental_Workflow cluster_0 Preparation cluster_1 Analysis cluster_2 Evaluation cluster_3 Action Start Receive Commercial this compound Extract CoA Review Certificate of Analysis Start->CoA SamplePrep Prepare Sample and Standard Solutions CoA->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC Data Data Acquisition and Processing HPLC->Data Quantify Quantify Marker Compounds Data->Quantify Compare Compare with CoA and Previous Batches Quantify->Compare Decision Consistent? Compare->Decision Proceed Proceed with Experiment Decision->Proceed Yes Troubleshoot Troubleshoot (See Guide) Decision->Troubleshoot No Signaling_Pathway This compound This compound Extract PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Nrf2 Nrf2 Akt->Nrf2 Activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival ARE ARE Nrf2->ARE Translocates to nucleus and binds Antioxidant Antioxidant Enzyme Expression ARE->Antioxidant Logical_Relationship Variation Batch-to-Batch Variation InconsistentResults Inconsistent Experimental Results Variation->InconsistentResults RawMaterial Raw Material Source RawMaterial->Variation Extraction Extraction Method Extraction->Variation Manufacturing Manufacturing Process Manufacturing->Variation QC Stringent Quality Control Reproducibility Improved Reproducibility QC->Reproducibility HPLC HPLC Analysis HPLC->QC Bioassay Bioassay Standardization Bioassay->QC

References

Technical Support Center: Strategies for Enhanced Industrial Salidroside Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the industrial production of Salidroside.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for increasing the industrial production of this compound?

A1: The main strategies can be broadly categorized into three areas:

  • Biotechnological Production: This includes cultivation of Rhodiola species plant cell and tissue cultures, and metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae to produce this compound or its precursors.[1][2][3]

  • Chemical Synthesis: This involves the chemical conversion of precursors to this compound. While it can achieve high yields, it often involves complex steps and potential environmental concerns.[4][5]

  • Enzymatic Synthesis: This method uses isolated enzymes to catalyze the synthesis of this compound, offering high specificity and milder reaction conditions.

Q2: My Rhodiola cell culture shows slow growth and low this compound yield. What are the potential causes and solutions?

A2: Slow growth and low yield in Rhodiola cell cultures can stem from several factors. Refer to the troubleshooting guide below for specific issues and solutions. Common areas to investigate include the optimization of culture medium composition (e.g., plant growth regulators, nutrients), culture conditions (e.g., pH, light, temperature, aeration), and the use of elicitors or precursor feeding strategies.

Q3: I am working on the heterologous production of this compound in E. coli and observing low titers. What are the common bottlenecks?

A3: Low this compound titers in engineered E. coli are often due to several bottlenecks:

  • Insufficient precursor supply: The availability of the precursor tyrosol is a common limiting factor.

  • Low activity of key enzymes: The efficiency of enzymes in the biosynthetic pathway, particularly the glycosyltransferase that converts tyrosol to this compound, is crucial.

  • Toxicity of intermediates: Accumulation of intermediates like tyrosol can be toxic to the cells, inhibiting growth and production.

  • Suboptimal fermentation conditions: Factors such as medium composition, temperature, pH, and induction strategy need to be optimized.

Q4: Is chemical synthesis a viable option for large-scale this compound production?

A4: Chemical synthesis can be a viable option for large-scale production and has been developed to a multikilogram scale with high purity. However, it presents challenges such as the need for protection and deprotection steps, the use of potentially hazardous reagents, and the generation of by-products that can complicate purification.

Troubleshooting Guides

Low Yield in Rhodiola Plant Cell/Tissue Culture
Observed Problem Potential Cause Troubleshooting Steps
Slow cell growth and biomass accumulation. Suboptimal culture medium.- Optimize the concentration of plant growth regulators (e.g., NAA, BA, 2,4-D, IBA). - Adjust the sucrose concentration in the medium. - Ensure the Murashige and Skoog (MS) medium components are correctly formulated.
Unfavorable physical culture conditions.- Optimize the culture pH; an acidic medium may favor this compound accumulation. - Adjust the shaking speed to improve aeration. - Evaluate the effect of light and temperature on cell growth and product formation.
Low this compound content in the biomass. Insufficient precursor availability.- Feed the culture with precursors such as L-tyrosine, L-phenylalanine, or tyrosol. A high content of this compound was achieved with an initial L-tyrosol concentration of 0.5 mM.
Low expression of biosynthetic pathway genes.- Apply elicitors to stimulate the secondary metabolic pathway. Elicitors from Aspergillus niger have been shown to be effective. Methyl jasmonate (MeJA) and salicylic acid (SA) can also upregulate key gene expression.
Inefficient cell line.- Screen different callus lines to select a high-yielding strain. A compact callus aggregate (CCA) strain has shown high productivity.
Low Titer in Microbial (E. coli / S. cerevisiae) Production
Observed Problem Potential Cause Troubleshooting Steps
Low tyrosol precursor availability. Inefficient conversion from primary metabolites.- Overexpress key enzymes in the upstream pathway, such as those involved in the shikimate pathway. - Eliminate competing metabolic pathways by gene knockouts to redirect carbon flux towards tyrosol.
Low this compound conversion from tyrosol. Inefficient glycosyltransferase (UGT).- Screen for and express more efficient UGTs from different Rhodiola species or other organisms. - Enhance the intracellular supply of the sugar donor, UDP-glucose, by overexpressing relevant genes like pgm and galU.
Toxicity of tyrosol or other intermediates. Accumulation of toxic compounds inhibits cell growth.- Implement a two-stage fermentation process where cell growth and product formation phases are separated. - Use a co-culture system where one strain produces tyrosol and another converts it to this compound, thus minimizing tyrosol accumulation.
Suboptimal fermentation conditions. Non-ideal culture parameters.- Optimize fermentation medium components (carbon and nitrogen sources, trace elements). - Fine-tune induction parameters (inducer concentration, induction time). - Control pH and dissolved oxygen levels in a bioreactor for improved performance.

Quantitative Data Summary

Table 1: this compound Yields from Different Production Strategies

Production MethodOrganism/SystemKey OptimizationThis compound YieldReference
Plant Cell Culture Rhodiola sachalinensisOptimized culture conditions and precursor feeding (L-tyrosol)555.13 mg/L
Rhodiola sachalinensisElicitation (Aspergillus niger) and precursor feeding (L-tyrosol)200 mg/L
Metabolic Engineering Escherichia coliCo-culture system6.03 g/L
Escherichia coliEngineered strain with optimized pathway16.8 g/L
Escherichia coliDe novo biosynthesis from glucose56.9 mg/L
Saccharomyces cerevisiaeComprehensive transformation of the host26.55 g/L
Chemical Synthesis N/AKilogram-scale process72% overall yield
Enzymatic Synthesis Aspergillus niger whole-cellOptimized reaction conditions>99% conversion

Experimental Protocols

Protocol 1: Elicitation and Precursor Feeding in Rhodiola sachalinensis Suspension Culture

Objective: To enhance this compound production in R. sachalinensis cell suspension cultures.

Methodology:

  • Culture Initiation: Establish a cell suspension culture of R. sachalinensis in Murashige and Skoog (MS) medium supplemented with appropriate plant growth regulators (e.g., 3 mg/l BA and 0.3 mg/l NAA).

  • Elicitor Preparation: Prepare an elicitor solution from Aspergillus niger mycelia. The carbohydrate concentration of the elicitor solution should be determined.

  • Elicitation: Add the Aspergillus niger elicitor to the cell culture at the beginning of the culture period (day 0) to a final concentration of 40 mg carbohydrate/L of medium.

  • Precursor Feeding: Prepare a stock solution of L-tyrosol. Add L-tyrosol to the culture medium to a final concentration of 0.5 mM.

  • Combined Treatment: For a synergistic effect, combine the elicitation and precursor feeding steps in the same culture.

  • Incubation: Incubate the cultures under standard conditions (e.g., 25°C, shaking at 120 rpm) for the desired duration (e.g., 24 days).

  • Analysis: Harvest the cells, dry them to a constant weight, and extract this compound for quantification using High-Performance Liquid Chromatography (HPLC).

Protocol 2: De Novo Biosynthesis of this compound in E. coli

Objective: To produce this compound from glucose in a metabolically engineered E. coli strain.

Methodology:

  • Strain Construction:

    • Start with a suitable E. coli host strain (e.g., BL21(DE3)).

    • Introduce the genes for the this compound biosynthetic pathway. This typically involves:

      • Overexpression of genes to increase the supply of 4-hydroxyphenylpyruvate.

      • Introduction of a pyruvate decarboxylase (e.g., ARO10 from S. cerevisiae) to convert 4-hydroxyphenylpyruvate to 4-hydroxyphenylacetaldehyde.

      • Recruitment of an alcohol dehydrogenase to convert 4-hydroxyphenylacetaldehyde to tyrosol.

      • Introduction of a UDP-glycosyltransferase (e.g., UGT73B6 from Rhodiola) to convert tyrosol to this compound.

  • Culture Conditions:

    • Grow the engineered E. coli strain in a suitable fermentation medium (e.g., LB or a defined minimal medium) containing glucose as the carbon source.

    • Induce gene expression at the appropriate cell density (e.g., mid-log phase) with an inducer like IPTG.

  • Fermentation:

    • Conduct the fermentation in a shake flask or a bioreactor under controlled conditions of temperature (e.g., 30-37°C), pH, and aeration.

  • Extraction and Analysis:

    • After fermentation, separate the cells from the culture medium by centrifugation.

    • Extract this compound from the supernatant.

    • Quantify the this compound titer using HPLC.

Visualizations

Salidroside_Biosynthesis_Pathway cluster_shikimate Shikimate Pathway cluster_salidroside_synthesis This compound Synthesis PEP Phosphoenolpyruvate Tyrosine L-Tyrosine PEP->Tyrosine Multiple Steps E4P Erythrose-4-phosphate E4P->Tyrosine Tyrosine2 L-Tyrosine HPAA 4-Hydroxyphenyl- acetaldehyde Tyrosine->HPAA 4-HPAA Synthase Tyrosol Tyrosol HPAA->Tyrosol 4-HPAA Reductase This compound This compound Tyrosol->this compound UGT UDP_Glucose UDP-Glucose UDP_Glucose->this compound Glucose Donor

Caption: Biosynthetic pathway of this compound from primary metabolites.

Troubleshooting_Workflow Start Low this compound Yield Identify_System Identify Production System Start->Identify_System Plant_Culture Plant Cell/Tissue Culture Identify_System->Plant_Culture Plant-based Microbial_Production Microbial Production Identify_System->Microbial_Production Microbe-based Check_Growth Check Cell Growth Plant_Culture->Check_Growth Check_Precursor Check Precursor (Tyrosol) Concentration Microbial_Production->Check_Precursor Optimize_Medium Optimize Medium (Hormones, Nutrients) Check_Growth->Optimize_Medium Slow Optimize_Conditions Optimize Conditions (pH, Temp, Light) Check_Growth->Optimize_Conditions Slow Low_Content Low this compound Content Check_Growth->Low_Content Normal Feed_Precursors Feed Precursors (Tyrosine, Tyrosol) Low_Content->Feed_Precursors Apply_Elicitors Apply Elicitors (MeJA, SA) Low_Content->Apply_Elicitors Optimize_Upstream Optimize Upstream Pathway (Overexpression, Knockouts) Check_Precursor->Optimize_Upstream Low Low_Conversion Low Conversion to this compound Check_Precursor->Low_Conversion Sufficient Optimize_UGT Optimize UGT (Screening, UDP-Glucose Supply) Low_Conversion->Optimize_UGT Check_Toxicity Check for Intermediate Toxicity Optimize_UGT->Check_Toxicity Implement_FedBatch Implement Fed-Batch or Co-culture System Check_Toxicity->Implement_FedBatch High Optimize_Fermentation Optimize Fermentation Conditions Check_Toxicity->Optimize_Fermentation Low Implement_FedBatch->Optimize_Fermentation

Caption: A logical workflow for troubleshooting low this compound yield.

References

Validation & Comparative

Unveiling the Neuroprotective Efficacy of Salidroside: A Comparative In Vivo Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive In Vivo Comparison of Salidroside's Neuroprotective Effects Against Key Alternatives in Models of Stroke, Parkinson's, and Alzheimer's Disease.

This guide offers a detailed comparative analysis of the neuroprotective properties of this compound, a potent bioactive compound derived from Rhodiola rosea, against other well-known neuroprotective agents: Resveratrol, Curcumin, and Edaravone. The following sections present quantitative data from in vivo studies, detailed experimental protocols for key models of neurological disorders, and visualizations of the critical signaling pathways and experimental workflows involved in assessing neuroprotection. This document is intended for researchers, scientists, and professionals in drug development seeking to evaluate and compare the efficacy of potential neurotherapeutic compounds.

Comparative Efficacy of Neuroprotective Agents: In Vivo Data

The neuroprotective potential of this compound and its alternatives has been evaluated in various preclinical animal models of neurological disorders. This section summarizes key quantitative data from studies on ischemic stroke, Parkinson's disease, and Alzheimer's disease models.

Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used in vivo model to simulate ischemic stroke. A key outcome measure is the infarct volume, which represents the extent of brain tissue damage. The table below compares the efficacy of this compound, Resveratrol, Curcumin, and Edaravone in reducing infarct volume in rat models of MCAO.

Table 1: Comparison of Infarct Volume Reduction in MCAO Rat Models

CompoundDosageAdministration RouteInfarct Volume Reduction (%) vs. VehicleReference
This compound 30 mg/kgIntraperitoneal~45%[1]
100 mg/kgIntraperitonealSignificantly reduced[2]
Resveratrol 1.8 mg/kgIntravenous~50%
20 mg/kgIntraperitonealSignificantly reduced
Curcumin 100 mg/kgIntraperitoneal~37%[3]
300 mg/kgIntraperitoneal~46%
Edaravone 3 mg/kgIntravenousSignificantly reduced
30 mg/kgOralSignificantly reduced
Parkinson's Disease: MPTP-Induced Mouse Model

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a common preclinical model of Parkinson's disease, characterized by the loss of dopaminergic neurons in the substantia nigra. The number of tyrosine hydroxylase (TH)-positive neurons is a key marker for the survival of these neurons.

Table 2: Comparison of Dopaminergic Neuron Protection in MPTP Mouse Models

CompoundDosageAdministration RouteProtection of TH-Positive Neurons (%) vs. MPTP GroupReference
This compound 15 mg/kgIntraperitonealSignificant increase
45 mg/kgIntraperitonealSignificant increase
Resveratrol Not SpecifiedNot SpecifiedLimited decline
Curcumin 80 mg/kgNot SpecifiedSignificant improvement
160 mg/kgNot SpecifiedSignificant improvement
Alzheimer's Disease: Aβ-Induced Models

Intracerebroventricular (ICV) injection of amyloid-beta (Aβ) peptides is used to model certain aspects of Alzheimer's disease, leading to cognitive deficits. The Morris Water Maze (MWM) test is a standard behavioral assay to assess spatial learning and memory, with escape latency being a critical parameter.

Table 3: Comparison of Cognitive Improvement in Aβ-Induced Rodent Models (Morris Water Maze)

CompoundDosageAdministration RouteReduction in Escape Latency vs. Aβ GroupReference
This compound Not SpecifiedNot SpecifiedSignificant decrease
Resveratrol Not SpecifiedNot SpecifiedSignificant decrease
Curcumin 50 mg/kgIntraperitonealSignificant reversal of cognitive alterations
100 mg/kgIntraperitonealSignificant reversal of cognitive alterations

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides an overview of the standard protocols for the in vivo models and behavioral and molecular assays cited in this guide.

In Vivo Models of Neurological Disorders

G cluster_mcao MCAO Model Protocol cluster_mptp MPTP Model Protocol cluster_abeta Aβ Injection Model Protocol mcao_anaesthesia Anesthesia (e.g., isoflurane) mcao_incision Midline Neck Incision mcao_anaesthesia->mcao_incision mcao_artery_exposure Expose Carotid Arteries (Common, Internal, External) mcao_incision->mcao_artery_exposure mcao_ligation Ligate External Carotid Artery mcao_artery_exposure->mcao_ligation mcao_occlusion Insert Filament into Internal Carotid Artery to Occlude MCA mcao_ligation->mcao_occlusion mcao_reperfusion Withdraw Filament for Reperfusion (optional) mcao_occlusion->mcao_reperfusion mcao_closure Suture Incision mcao_reperfusion->mcao_closure mptp_prep Prepare MPTP Solution mptp_injection Administer MPTP (e.g., intraperitoneally) mptp_prep->mptp_injection mptp_dosing Repeated Dosing Schedule (e.g., daily for 5 days) mptp_injection->mptp_dosing mptp_behavior Behavioral Testing mptp_dosing->mptp_behavior mptp_histology Histological Analysis mptp_dosing->mptp_histology abeta_prep Prepare Aβ Oligomers abeta_injection ICV Injection of Aβ abeta_prep->abeta_injection abeta_anaesthesia Anesthesia abeta_stereotaxic Stereotaxic Surgery abeta_anaesthesia->abeta_stereotaxic abeta_stereotaxic->abeta_injection abeta_recovery Post-operative Recovery abeta_injection->abeta_recovery abeta_behavior Behavioral Testing (e.g., Morris Water Maze) abeta_recovery->abeta_behavior

Caption: Experimental workflows for MCAO, MPTP, and Aβ injection models.

Behavioral and Molecular Assays

G cluster_mwm Morris Water Maze Protocol cluster_rotarod Rotarod Test Protocol cluster_ihc Immunohistochemistry (TH) Protocol cluster_wb Western Blot (PI3K/Akt) Protocol mwm_setup Pool Setup with Hidden Platform and Cues mwm_training Acquisition Training (Multiple Trials) mwm_setup->mwm_training mwm_probe Probe Trial (Platform Removed) mwm_training->mwm_probe mwm_analysis Analyze Escape Latency, Path Length, Time in Quadrant mwm_probe->mwm_analysis rotarod_acclimation Acclimation to Apparatus rotarod_training Training on Rotating Rod rotarod_acclimation->rotarod_training rotarod_testing Testing with Accelerating Speed rotarod_training->rotarod_testing rotarod_analysis Measure Latency to Fall rotarod_testing->rotarod_analysis ihc_fixation Brain Tissue Fixation and Sectioning ihc_blocking Blocking Non-specific Binding ihc_fixation->ihc_blocking ihc_primary_ab Incubation with Primary Antibody (anti-TH) ihc_blocking->ihc_primary_ab ihc_secondary_ab Incubation with Secondary Antibody ihc_primary_ab->ihc_secondary_ab ihc_staining Visualization (e.g., DAB) ihc_secondary_ab->ihc_staining ihc_microscopy Microscopic Analysis and Cell Counting ihc_staining->ihc_microscopy wb_lysis Brain Tissue Lysis and Protein Extraction wb_quantification Protein Quantification wb_lysis->wb_quantification wb_sds_page SDS-PAGE wb_quantification->wb_sds_page wb_transfer Transfer to Membrane wb_sds_page->wb_transfer wb_blocking Blocking wb_transfer->wb_blocking wb_primary_ab Incubation with Primary Antibodies (anti-PI3K, anti-Akt, anti-p-Akt) wb_blocking->wb_primary_ab wb_secondary_ab Incubation with HRP-conjugated Secondary Antibody wb_primary_ab->wb_secondary_ab wb_detection Chemiluminescent Detection wb_secondary_ab->wb_detection

Caption: Workflows for key behavioral and molecular assessment techniques.

Signaling Pathways in this compound-Mediated Neuroprotection

This compound exerts its neuroprotective effects through the modulation of multiple intracellular signaling pathways. The diagram below illustrates the key pathways involved in its antioxidant, anti-inflammatory, and anti-apoptotic actions.

G cluster_pi3k PI3K/Akt Pathway cluster_nrf2 Nrf2/HO-1 Pathway cluster_nfkb NF-κB Pathway This compound This compound PI3K PI3K This compound->PI3K Nrf2 Nrf2 This compound->Nrf2 NFkB NF-κB This compound->NFkB Akt Akt PI3K->Akt GSK3b GSK3β Akt->GSK3b Bcl2 Bcl-2 Akt->Bcl2 Bax Bax Akt->Bax Apoptosis_inhibition Inhibition of Apoptosis Bcl2->Apoptosis_inhibition Bax->Apoptosis_inhibition HO1 HO-1 Nrf2->HO1 Antioxidant_enzymes Antioxidant Enzymes (e.g., SOD, GST) Nrf2->Antioxidant_enzymes Oxidative_stress_reduction Reduction of Oxidative Stress HO1->Oxidative_stress_reduction Antioxidant_enzymes->Oxidative_stress_reduction Pro_inflammatory_cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Pro_inflammatory_cytokines Inflammation_reduction Reduction of Inflammation Pro_inflammatory_cytokines->Inflammation_reduction

Caption: Key signaling pathways modulated by this compound for neuroprotection.

This guide provides a comparative overview of the in vivo neuroprotective effects of this compound. The presented data and protocols are intended to aid researchers in their evaluation of potential neurotherapeutic agents. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy of these compounds.

References

Salidroside vs. Placebo: A Comparative Analysis of Clinical Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of Salidroside versus a placebo, based on available placebo-controlled clinical trial data. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's performance.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from a placebo-controlled clinical trial investigating the effects of this compound on exercise performance, muscle damage, and mood state in healthy, active young adults.

Table 1: Efficacy of this compound on Exercise Performance

Outcome MeasureThis compound GroupPlacebo Groupp-value
Change in Oxygen Uptake (% predicted) EnhancedNo significant change< 0.01[1]
Time-to-Exhaustion (TTE) Intervals Maintained performanceDecrease0.03[1]

Table 2: Effect of this compound on Markers of Muscle Damage

Outcome MeasureThis compound GroupPlacebo Groupp-value
Serum Myoglobin (24h post-exercise) No significant increaseSignificant increase from baseline0.02[1]

Table 3: Influence of this compound on Mood State (Profile of Mood States - POMS)

Outcome MeasureThis compound GroupPlacebo Groupp-value
Fatigue-Inertia StableIncrease< 0.01[1]
Friendliness StableDecrease< 0.01[1]

Experimental Protocols

The primary data for this guide is derived from a randomized, double-blind, placebo-controlled study.

Study Design: Fifty healthy, active young adults were randomly assigned to one of two groups:

  • This compound Group: Received 60 mg of pure, biosynthetic this compound daily (administered as 30 mg twice a day).

  • Placebo Group: Received a matching placebo.

The supplementation period was 16 days.

Key Experimental Procedures:

  • Exercise Performance Assessment:

    • Peak Oxygen Uptake (VO₂ peak): Determined using a graded exercise test on a treadmill.

    • High-Intensity Intermittent Exercise (HIIE): Participants performed intermittent exercise at an intensity relative to their individual VO₂ peak to assess time-to-exhaustion.

  • Muscle Damage Analysis:

    • Blood samples were collected and analyzed for serum myoglobin levels at baseline and 24 hours post-exercise.

  • Mood State Evaluation:

    • The Profile of Mood States (POMS) questionnaire was used to assess various mood dimensions, including fatigue, anger, and friendliness.

Visualizing the Data and Mechanisms

To further illustrate the experimental workflow and the proposed mechanisms of this compound, the following diagrams are provided.

G Experimental Workflow: Placebo-Controlled Trial of this compound cluster_screening Screening & Randomization cluster_intervention 16-Day Intervention cluster_testing Performance & Biomarker Testing cluster_analysis Data Analysis p Participants (n=50) rand Randomization p->rand sal This compound (60 mg/day) rand->sal pla Placebo rand->pla vo2 VO2 Peak Test sal->vo2 hiie HIIE Test sal->hiie blood Blood Draw (Myoglobin) sal->blood poms POMS Questionnaire sal->poms pla->vo2 pla->hiie pla->blood pla->poms analysis Compare Outcomes vo2->analysis hiie->analysis blood->analysis poms->analysis G Proposed Signaling Pathways of this compound cluster_pi3k PI3K/Akt Pathway cluster_ampk AMPK Pathway cluster_nfkb NF-κB Pathway cluster_outcomes Cellular Outcomes This compound This compound PI3K PI3K This compound->PI3K activates AMPK AMPK This compound->AMPK activates IKK IKK This compound->IKK inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Growth Cell Growth & Survival mTOR->Growth PGC1a PGC-1α AMPK->PGC1a Mito Mitochondrial Biogenesis PGC1a->Mito Energy Energy Homeostasis Mito->Energy NFkB NF-κB IKK->NFkB Inflam Inflammatory Cytokines NFkB->Inflam Inflammation Reduced Inflammation Inflam->Inflammation

References

Salidroside vs. Rosavin: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salidroside and rosavin are two of the most well-characterized bioactive compounds derived from the medicinal plant Rhodiola rosea. Both are phenylpropanoid glycosides and are often credited with the adaptogenic, neuroprotective, and other health-promoting effects of Rhodiola extracts.[1][2][3] While frequently studied in combination within plant extracts, there is growing interest in their individual pharmacological profiles. This guide provides a detailed, objective comparison of the biological activities of this compound and rosavin, supported by experimental data, to aid researchers in their exploration of these promising natural compounds.

Comparative Biological Activities

This compound and rosavin exhibit a wide range of overlapping and distinct biological activities. While both compounds demonstrate antioxidant, anti-inflammatory, and neuroprotective properties, the potency and underlying mechanisms of these effects can differ.[2][4]

Antioxidant Activity

Both this compound and rosavin are potent antioxidants, capable of scavenging free radicals and protecting cells from oxidative damage. This compound's antioxidant effects are linked to its ability to induce the expression of antioxidant enzymes such as catalase (CAT), superoxide dismutase (SOD), and glutathione (GSH) through the activation of the Nrf2 signaling pathway.

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α through the suppression of the NLRP3 inflammasome and by modulating the NF-κB and MAPK signaling pathways. It can also promote the polarization of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. Rosavin has also been shown to possess anti-inflammatory effects, contributing to its overall protective activities.

Neuroprotective Effects

Both compounds are recognized for their neuroprotective capabilities. This compound has been shown to protect neurons from toxins, promote nerve repair, and regulate the release of neurotransmitters. Its neuroprotective mechanisms involve the inhibition of excitotoxicity, oxidative stress, inflammation, and apoptosis. Rosavin also contributes to the neuroprotective effects of Rhodiola rosea, in part by inhibiting the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.

Anticancer Properties

This compound has demonstrated potential anticancer activity by suppressing tumor growth in various cancer cell lines, including breast, liver, and gastric cancer. It can induce apoptosis and autophagy in cancer cells by modulating signaling pathways such as PI3K/Akt/mTOR and EGFR/JAK2/STAT3. Rosavin has also been shown to have anti-tumor activity by promoting apoptosis and inhibiting cell proliferation. In bladder cancer cell lines, both this compound and rosarin (a related rosavin) were effective in inhibiting cell growth.

Adaptogenic and Anti-fatigue Effects

Rhodiola rosea is well-known for its adaptogenic properties, helping the body to resist and adapt to stress. Both this compound and rosavin are thought to contribute to these effects. An extract containing 3% rosavin and 1% this compound was shown to have significant antidepressant-like, adaptogenic, anxiolytic-like, and stimulating effects in mice.

Quantitative Data Summary

The following tables summarize key quantitative data from comparative and individual studies of this compound and rosavin.

Table 1: Comparative Pharmacokinetics in Rats
ParameterThis compound (Oral, 4.44 mg/kg)Rosavin (Oral, 20 mg/kg)Rosavin (Intravenous, 10 mg/kg)
Maximum Concentration (Cmax) -324.3 ± 66.9 ng/mL-
Time to Cmax (Tmax) ~0.5 hours0.333 hours-
Half-life (t1/2) -11.6 ± 2.7 hours5.5 ± 1.3 hours
Bioavailability High biological accessibility, but poor membrane permeabilityLow oral bioavailability (2.5 ± 0.2%)-
Table 2: Comparative In Vitro Anticancer Activity (IC50 Values)
Cell LineCompoundIC50
MDA-MB-231 (Breast Cancer)This compound10.7 µM
A549 (Lung Cancer)This compound14.3 µM

Experimental Protocols

General Method for Assessing Antioxidant Activity (e.g., DPPH Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of compounds.

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.

  • Reaction Mixture: The test compound (this compound or rosavin) at various concentrations is added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).

General Method for Assessing Neuroprotective Effects (In Vitro)

In vitro neuroprotection assays often involve exposing neuronal cell cultures to a neurotoxin and then treating them with the compound of interest.

  • Cell Culture: Neuronal cells (e.g., PC12 or SH-SY5Y) are cultured under standard conditions.

  • Induction of Neurotoxicity: A neurotoxin (e.g., 6-hydroxydopamine or amyloid-beta) is added to the cell culture medium to induce cell damage or death.

  • Treatment: The cells are co-treated or pre-treated with various concentrations of this compound or rosavin.

  • Assessment of Cell Viability: Cell viability is assessed using methods such as the MTT assay, which measures mitochondrial metabolic activity.

  • Biochemical and Molecular Analysis: Further analysis can include measuring markers of oxidative stress (e.g., reactive oxygen species levels), apoptosis (e.g., caspase activity), and the expression of relevant proteins via Western blotting or other molecular techniques.

Signaling Pathways and Experimental Workflows

This compound's Neuroprotective Signaling Pathway

Salidroside_Neuroprotection This compound This compound Nrf2 Nrf2 This compound->Nrf2 promotes expression ARE Antioxidant Response Element Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GSH) ARE->Antioxidant_Enzymes induces expression ROS_Scavenging ROS Scavenging Antioxidant_Enzymes->ROS_Scavenging leads to

Caption: this compound's neuroprotective mechanism via the Nrf2 pathway.

General Workflow for In Vitro Anticancer Activity Assessment

Anticancer_Workflow Start Start Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Treatment Treat with this compound or Rosavin Cell_Culture->Treatment Cell_Viability Assess Cell Viability (e.g., MTT Assay) Treatment->Cell_Viability Apoptosis_Assay Assess Apoptosis (e.g., Flow Cytometry) Treatment->Apoptosis_Assay Pathway_Analysis Analyze Signaling Pathways (e.g., Western Blot) Treatment->Pathway_Analysis End End Cell_Viability->End Apoptosis_Assay->End Pathway_Analysis->End

Caption: Workflow for evaluating the anticancer effects of compounds.

Conclusion

Both this compound and rosavin are pharmacologically active compounds with significant therapeutic potential. This compound appears to have more extensively studied mechanisms of action, particularly in the realms of neuroprotection and anticancer activity, with defined molecular targets and pathways. Rosavin is also a key contributor to the bioactivity of Rhodiola rosea, demonstrating antioxidant, anti-inflammatory, and neuroprotective effects.

It is important to note that many studies have investigated these compounds within the context of a whole plant extract, and synergistic effects are likely at play. However, the individual data presented here provide a valuable resource for researchers looking to explore the specific applications of this compound and rosavin. Further head-to-head comparative studies are warranted to more definitively delineate their respective potencies and therapeutic niches.

References

Salidroside: An In Vitro Comparative Analysis of Its Antioxidant Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the in vitro antioxidant activity of Salidroside in comparison to other natural antioxidants, supported by experimental data and detailed methodologies.

This compound, a potent phenylpropanoid glycoside derived from the medicinal plant Rhodiola rosea, has garnered significant scientific interest for its diverse pharmacological activities, most notably its robust antioxidant properties. This guide provides an objective in vitro comparison of this compound's antioxidant capacity against other well-known natural antioxidants. The data presented herein is collated from various scientific studies to offer a valuable resource for researchers investigating novel antioxidant compounds.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of a compound is often evaluated through various in vitro assays that measure its ability to scavenge different types of free radicals. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.

The following tables summarize the in vitro antioxidant activity of this compound and other natural compounds from comparative studies.

Table 1: Comparison of this compound with other Rhodiola Components

CompoundDPPH Scavenging IC50 (mg/L)Superoxide Anion Scavenging IC50 (mg/L)Hydroxyl Radical Scavenging IC50 (mg/L)
This compound --18.97[1]
Tyrosol--10.84[1]
Isoquercitrin5.72[1]23.63[1]-
Rutin10.46[1]36.39-

Note: A lower IC50 value indicates stronger antioxidant activity. "-" indicates data not reported in the cited study.

Table 2: Comparison of this compound with other Rhodiola crenulata Components

CompoundDPPH Scavenging IC50 (µg/mL)ABTS Scavenging IC50 (µg/mL)
This compound 58.76-
Arbutin77.23-
Kaempferol57.19>800
Rhodiolinin40.62-
Vitamin C (Ascorbic Acid)37.02-

Note: A lower IC50 value indicates stronger antioxidant activity. "-" indicates data not reported in the cited study.

Table 3: Antioxidant Activity of Resveratrol, Curcumin, and Quercetin from Individual Studies

CompoundAssayIC50 Value
ResveratrolDPPH~10-100 µM (concentration range studied)
CurcuminDPPH17.66 µM
CurcuminABTS-
QuercetinDPPH-
QuercetinABTS-

Disclaimer: The data in Table 3 is sourced from individual studies focusing on each specific compound. Direct comparison of these IC50 values with those for this compound in Tables 1 and 2 should be approached with caution, as experimental conditions and methodologies can vary significantly between studies, affecting the outcome of the assays.

Mechanistic Insights: Signaling Pathways

This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating key intracellular signaling pathways that regulate the cellular antioxidant response.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that orchestrates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Studies have shown that this compound can activate the Nrf2-ARE pathway, thereby enhancing the cell's intrinsic antioxidant defenses.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates transcription Antioxidant_Genes->ROS Reduces

Nrf2 signaling pathway activation by this compound.
AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a significant role in regulating cellular metabolism and protecting against oxidative stress. Activation of AMPK can lead to the phosphorylation and activation of downstream targets that enhance antioxidant defenses. This compound has been shown to activate AMPK, which in turn can phosphorylate and activate transcription factors like Forkhead box O (FOXO) proteins. Activated FOXO proteins can then upregulate the expression of antioxidant enzymes such as manganese superoxide dismutase (MnSOD) and catalase.

AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates pAMPK p-AMPK (Active) FOXO FOXO pAMPK->FOXO Phosphorylates pFOXO p-FOXO (Active) Antioxidant_Enzymes Antioxidant Enzymes (e.g., MnSOD, Catalase) pFOXO->Antioxidant_Enzymes Upregulates expression ROS_Reduction Reduced Oxidative Stress Antioxidant_Enzymes->ROS_Reduction Leads to

AMPK-mediated antioxidant response by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the key in vitro antioxidant assays mentioned in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Experimental Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare DPPH solution in methanol/ethanol Mix Mix DPPH solution with sample/control DPPH_sol->Mix Sample_sol Prepare various concentrations of this compound & controls Sample_sol->Mix Incubate Incubate in the dark (e.g., 30 minutes) Mix->Incubate Measure_Abs Measure absorbance at ~517 nm Incubate->Measure_Abs Calculate Calculate % inhibition and IC50 value Measure_Abs->Calculate

Workflow for the DPPH radical scavenging assay.

Detailed Methodology:

  • Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.

  • Sample Preparation: this compound and reference antioxidants (e.g., ascorbic acid, Trolox) are dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction Mixture: In a 96-well plate or cuvettes, a fixed volume of the DPPH solution is added to varying concentrations of the sample solutions. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH, which is approximately 517 nm, using a spectrophotometer or microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100 The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decolorization of the solution, which is monitored spectrophotometrically.

Experimental Workflow:

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_rad Generate ABTS radical cation (ABTS•+) with potassium persulfate Mix Mix ABTS•+ solution with sample/control ABTS_rad->Mix Sample_sol Prepare various concentrations of this compound & controls Sample_sol->Mix Incubate Incubate at room temperature (e.g., 6 minutes) Mix->Incubate Measure_Abs Measure absorbance at ~734 nm Incubate->Measure_Abs Calculate Calculate % inhibition and IC50 value Measure_Abs->Calculate

Workflow for the ABTS radical scavenging assay.

Detailed Methodology:

  • Reagent Preparation: An aqueous solution of ABTS (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+). Before use, the ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: this compound and reference antioxidants are dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction Mixture: A small volume of the sample solution is added to a larger volume of the diluted ABTS•+ solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay. The IC50 value is determined from the dose-response curve.

Conclusion

The presented in vitro data demonstrates that this compound is a potent natural antioxidant. Its efficacy is comparable to or, in some cases, superior to other components found in Rhodiola species, particularly in hydroxyl radical scavenging. While direct comparative data against widely recognized antioxidants like resveratrol, curcumin, and quercetin from a single study is limited, the available evidence underscores this compound's significant antioxidant potential. Mechanistically, this compound's ability to modulate the Nrf2 and AMPK signaling pathways further highlights its role in enhancing cellular antioxidant defenses. This guide provides a foundational understanding for researchers and professionals in the field of drug development, encouraging further investigation into the therapeutic applications of this compound as a natural antioxidant.

References

Salidroside: A Potential Adjunct in Diabetes Management - A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rising prevalence of diabetes mellitus necessitates the exploration of novel therapeutic strategies. Salidroside, a primary active component isolated from Rhodiola rosea, has emerged as a promising candidate for adjunct therapy in diabetes management. This guide provides a comprehensive comparison of this compound with existing therapeutic options, supported by experimental data from preclinical studies. We delve into its molecular mechanisms, supported by detailed experimental protocols and visual pathway diagrams, to offer a clear perspective for future research and drug development.

Performance Comparison: this compound vs. Standard Antidiabetic Agents

This compound has demonstrated significant potential in improving glycemic control and mitigating diabetes-associated complications in various preclinical models. Its efficacy is often compared to metformin, a first-line treatment for type 2 diabetes.

Table 1: Comparative Efficacy of this compound and Metformin in Diabetic Models
ParameterThis compoundMetforminAnimal ModelStudy Highlights & Citation
Fasting Blood Glucose Significantly reducedSignificantly reduceddb/db miceThis compound (100 mg/kg/day) showed a comparable glucose-lowering effect to metformin (200 mg/kg/day).[1][2]
Serum Insulin Significantly reducedN/Adb/db miceThis compound treatment dramatically reduced serum insulin levels, indicating improved insulin sensitivity.[3][4]
Insulin Resistance AlleviatedAlleviateddb/db miceThis compound was shown to ameliorate insulin resistance.[3]
Total Cholesterol (TC) Significantly reducedN/AAlloxan-induced diabetic miceOral administration of this compound reduced serum total cholesterol.
Triglycerides (TG) Significantly reducedN/AAlloxan-induced diabetic miceThis compound treatment led to a reduction in serum triglyceride levels.
Oxidative Stress ReducedN/AAlloxan-induced diabetic mice, db/db mice, HFD-induced miceThis compound increased the activities of antioxidant enzymes like SOD, CAT, and GPx, and reduced MDA levels.
β-cell Function Improved survival and functionN/Adb/db mice and HFD-induced miceThis compound increased β-cell mass and replication.

Note: N/A indicates that a direct comparison was not available in the cited preclinical studies.

Unveiling the Mechanism: Key Signaling Pathways

This compound exerts its antidiabetic effects through the modulation of several key signaling pathways, primarily the AMP-activated protein kinase (AMPK) and the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathways. These pathways are central to regulating glucose and lipid metabolism.

AMPK Signaling Pathway

Activation of AMPK by this compound plays a crucial role in its therapeutic effects. AMPK acts as a master regulator of cellular energy homeostasis.

AMPK_Pathway cluster_downstream Downstream Effects This compound This compound Mitochondria Mitochondria (Complex I inhibition) This compound->Mitochondria AMP_ATP_ratio ↑ AMP/ATP Ratio Mitochondria->AMP_ATP_ratio AMPK AMPK Activation AMP_ATP_ratio->AMPK GLUT4 ↑ GLUT4 Translocation AMPK->GLUT4 PEPCK_G6Pase ↓ PEPCK & G6Pase expression AMPK->PEPCK_G6Pase ACC_Phosphorylation ↑ ACC Phosphorylation AMPK->ACC_Phosphorylation Glucose_Uptake ↑ Glucose Uptake (Muscle) GLUT4->Glucose_Uptake Gluconeogenesis ↓ Gluconeogenesis (Liver) PEPCK_G6Pase->Gluconeogenesis Lipid_Synthesis ↓ Lipid Synthesis ACC_Phosphorylation->Lipid_Synthesis

Caption: this compound activates the AMPK pathway.

PI3K/Akt Signaling Pathway

This compound also activates the PI3K/Akt pathway, which is critical for insulin signaling and cell survival.

PI3K_Akt_Pathway cluster_effects Cellular Responses This compound This compound PI3K PI3K Activation This compound->PI3K Akt Akt Phosphorylation PI3K->Akt GSK3b GSK3β Phosphorylation (Inhibition) Akt->GSK3b FOXO1 FOXO1 Inhibition Akt->FOXO1 NFkB ↓ NF-κB Nuclear Translocation Akt->NFkB Glycogen_Synthesis ↑ Glycogen Synthesis GSK3b->Glycogen_Synthesis Beta_Cell_Survival ↑ β-cell Survival FOXO1->Beta_Cell_Survival Anti_inflammatory Anti-inflammatory Effects NFkB->Anti_inflammatory

Caption: this compound enhances the PI3K/Akt signaling cascade.

Experimental Protocols

To ensure reproducibility and facilitate further investigation, this section details the methodologies employed in key preclinical studies on this compound for diabetes.

In Vivo Diabetic Animal Models

A representative experimental workflow for evaluating the antidiabetic effects of this compound in a diabetic mouse model is outlined below.

Experimental_Workflow start Start: Diabetic Model Induction (e.g., db/db mice or STZ injection) treatment Treatment Period: Oral Gavage with this compound (e.g., 25-200 mg/kg/day for 4-8 weeks) start->treatment monitoring Monitoring: - Blood Glucose - Body Weight treatment->monitoring tolerance_tests Functional Tests: - Oral Glucose Tolerance Test (OGTT) - Insulin Tolerance Test (ITT) treatment->tolerance_tests monitoring->treatment euthanasia Endpoint: Euthanasia & Tissue Collection (Blood, Pancreas, Liver, Muscle) tolerance_tests->euthanasia analysis Analysis: - Serum Biomarkers (Insulin, Lipids) - Histopathology - Western Blot (Signaling Proteins) - Oxidative Stress Markers euthanasia->analysis

Caption: A typical experimental workflow for in vivo studies.

  • Animal Models:

    • Type 2 Diabetes: Genetically diabetic db/db mice are commonly used. These mice exhibit obesity, hyperglycemia, and insulin resistance. High-fat diet (HFD)-induced obese mice are also utilized to model diet-induced insulin resistance.

    • Type 1 Diabetes: Diabetes is often induced by intraperitoneal injection of alloxan or streptozotocin (STZ), which are toxic to pancreatic β-cells.

  • This compound Administration:

    • This compound is typically administered orally via gavage.

    • Dosages in mouse and rat models range from 10 mg/kg/day to 200 mg/kg/day.

    • The treatment duration generally spans from 4 to 12 weeks.

  • Biochemical Analysis:

    • Blood Glucose: Measured from tail vein blood using a glucometer.

    • Serum Parameters: Insulin, total cholesterol (TC), and triglycerides (TG) are quantified using commercial ELISA kits.

    • Oxidative Stress Markers: Activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), along with malondialdehyde (MDA) content in tissues like the pancreas, liver, and kidney are measured using specific assay kits.

  • Functional Tests:

    • Oral Glucose Tolerance Test (OGTT): After an overnight fast, mice are given an oral glucose load (e.g., 2 g/kg body weight). Blood glucose is then measured at various time points (e.g., 0, 30, 60, 90, and 120 minutes) to assess glucose disposal.

    • Insulin Tolerance Test (ITT): Following a short fast, mice are injected with insulin, and blood glucose levels are monitored over time to evaluate insulin sensitivity.

  • Molecular Analysis:

    • Western Blotting: Tissue lysates (e.g., from liver, muscle, or adipose tissue) are used to determine the protein expression and phosphorylation status of key signaling molecules such as AMPK, Akt, and GSK-3β.

Conclusion and Future Directions

The existing body of preclinical evidence strongly suggests that this compound holds significant promise as an adjunct therapy in diabetes management. Its multifaceted mechanism of action, encompassing improved insulin sensitivity, enhanced glucose uptake, protection of pancreatic β-cells, and amelioration of oxidative stress, makes it an attractive candidate for further development.

Future research should focus on well-designed clinical trials to validate these preclinical findings in human subjects. Investigating the optimal dosage, long-term safety, and potential synergistic effects with current antidiabetic drugs will be crucial steps in translating this natural compound into a clinically effective therapeutic agent. The detailed mechanisms underlying its protective effects on diabetic complications such as nephropathy and retinopathy also warrant deeper exploration.

References

Salidroside and Metformin: A Head-to-Head Preclinical Comparison in Metabolic Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of preclinical data suggests that salidroside, a natural compound, exhibits comparable and, in some aspects, distinct therapeutic potential to metformin, the first-line drug for type 2 diabetes. This comparison guide synthesizes available preclinical evidence, presenting quantitative data, experimental methodologies, and mechanistic insights to inform researchers and drug development professionals.

Metformin has long been the cornerstone of type 2 diabetes management, primarily by reducing hepatic glucose production and improving insulin sensitivity.[1][2] this compound, a phenylpropanoid glycoside from Rhodiola rosea, has emerged as a promising natural therapeutic agent with a range of pharmacological activities, including anti-diabetic and anti-obesity effects.[3][4] Preclinical studies offer a valuable platform to compare their efficacy and underlying mechanisms of action directly.

Comparative Efficacy in Preclinical Models

Multiple preclinical studies have demonstrated that this compound exerts potent metabolic regulatory effects, often on par with metformin. In diabetic mouse models, this compound has been shown to have a strong glucose-lowering effect. One study reported that 100 mg/kg/day of this compound was as effective as 200 mg/kg/day of metformin in reducing blood glucose in db/db mice.[5] Furthermore, research in db/db mice has indicated that both this compound and metformin can lead to comparable reductions in not only blood glucose but also C-peptide levels and body weight.

Beyond glycemic control, both compounds have been investigated for their effects on obesity. Metformin has been shown to reduce body weight and improve the metabolic profile in obese mice, partly through the modulation of brown adipose tissue (BAT) thermogenesis. Similarly, this compound has been found to alleviate diet-induced obesity and insulin resistance by enhancing thermogenesis in adipose tissues.

The following tables summarize the key quantitative findings from head-to-head and independent preclinical studies of this compound and metformin.

Table 1: Comparative Effects on Glycemic Control in db/db Mice
ParameterVehicleThis compound (100 mg/kg/day)Metformin (200 mg/kg/day)Reference
Blood GlucoseHighSignificant ReductionSimilar Reduction to this compound
C-peptideHighSignificant ReductionSimilar Reduction to this compound
Table 2: Effects on Body Weight and Adipose Tissue
CompoundModelKey FindingsReference
This compoundHigh-Fat Diet MiceAlleviated diet-induced obesity
MetforminObese MiceReduced body weight
This compound & Metformindb/db MiceComparable reductions in body weight
Table 3: Comparative Effects on Lipid Metabolism and Oxidative Stress
ParameterThis compoundMetforminReference
Lipid Profile
HDL-CSignificantly IncreasedModestly Reduces LDL and Triglycerides
LDL-CSignificantly Decreased
Oxidative Stress Markers (Pancreas)
GPx, SOD, CAT ActivityEnhanced-
MDA LevelsDecreased-

Mechanistic Insights: Signaling Pathways

Both this compound and metformin appear to converge on several key metabolic signaling pathways, most notably the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.

This compound's Mechanism of Action:

This compound's therapeutic effects are multifaceted. It improves the survival and function of pancreatic β-cells through the activation of the AMPK pathway. In addition to its AMPK-mediated effects, this compound combats oxidative stress by bolstering antioxidant enzyme activity. It also activates the Nrf2/ARE pathway, which is crucial for cellular defense against oxidative stress, and enhances thermogenesis in adipose tissue to counter obesity.

Salidroside_Pathway This compound This compound AMPK AMPK Activation This compound->AMPK Nrf2 Nrf2/ARE Pathway Activation This compound->Nrf2 Thermogenesis Adipose Tissue Thermogenesis This compound->Thermogenesis Beta_Cell Improved β-Cell Survival & Function AMPK->Beta_Cell Antioxidant Enhanced Antioxidant Enzyme Activity Nrf2->Antioxidant Obesity Reduced Obesity & Insulin Resistance Thermogenesis->Obesity

This compound's primary signaling pathways.

Metformin's Mechanism of Action:

Metformin's primary mechanism involves the inhibition of hepatic gluconeogenesis. This is largely mediated through the activation of AMPK. Beyond the liver, metformin's effects extend to improving peripheral insulin sensitivity and modulating the gut microbiome, which has emerged as a significant contributor to its metabolic benefits. Its anti-obesity effects are linked to the promotion of thermogenic activity in brown adipose tissue.

Metformin_Pathway Metformin Metformin AMPK AMPK Activation Metformin->AMPK Insulin_Sens Improved Peripheral Insulin Sensitivity Metformin->Insulin_Sens BAT BAT Thermogenesis Metformin->BAT Gut_Microbiome Gut Microbiome Modulation Metformin->Gut_Microbiome Hepatic_Gluco Reduced Hepatic Gluconeogenesis AMPK->Hepatic_Gluco Body_Weight Reduced Body Weight BAT->Body_Weight

Metformin's primary signaling pathways.

Interestingly, research in bladder cancer cell lines has revealed that this compound and metformin share common molecular mechanisms in inhibiting cell proliferation, including the involvement of TSC tumor suppressors and the induction of autophagy. This suggests potential overlapping therapeutic applications beyond metabolic diseases.

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed experimental methodologies are crucial.

Animal Models:

  • db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and type 2 diabetes. They are a standard model for studying anti-diabetic agents.

  • High-Fat Diet (HFD)-Induced Obese Mice: This model mimics diet-induced obesity and insulin resistance commonly seen in humans. C57BL/6J mice are often fed a diet with 45-60% of calories from fat for several weeks to induce the metabolic phenotype.

Key Experimental Procedures:

  • Drug Administration: this compound and metformin are typically administered daily via oral gavage for a specified period, ranging from a few weeks to several months.

  • Glucose Homeostasis Assessment:

    • Fasting Blood Glucose: Measured from tail vein blood after an overnight fast using a glucometer.

    • Glucose Tolerance Test (GTT): Mice are fasted overnight and then administered an intraperitoneal or oral glucose load. Blood glucose is measured at various time points post-administration.

    • Insulin Tolerance Test (ITT): Insulin is injected intraperitoneally into fasted mice, and blood glucose is monitored over time to assess insulin sensitivity.

  • Biochemical Analysis: Serum levels of insulin, C-peptide, triglycerides, total cholesterol, HDL-C, and LDL-C are measured using commercially available ELISA kits.

  • Oxidative Stress Markers: Pancreatic or other tissue homogenates are used to measure the activity of antioxidant enzymes like glutathione peroxidase (GPx), superoxide dismutase (SOD), and catalase (CAT), as well as the levels of malondialdehyde (MDA), a marker of lipid peroxidation, using specific assay kits.

  • Western Blotting: This technique is used to quantify the protein expression levels of key signaling molecules such as AMPK, p-AMPK, Nrf2, etc., in tissue lysates.

  • Histology: Pancreatic tissue sections can be stained with hematoxylin and eosin (H&E) for general morphology or with specific antibodies (e.g., for insulin) to assess β-cell mass and health.

The following diagram illustrates a typical experimental workflow for comparing this compound and metformin in a preclinical obesity and diabetes model.

Experimental_Workflow Model Induction of Obesity/Diabetes (e.g., High-Fat Diet) Grouping Randomization into Groups: - Vehicle Control - this compound - Metformin Model->Grouping Treatment Daily Oral Gavage (Specified Duration) Grouping->Treatment Monitoring Weekly Monitoring: - Body Weight - Food Intake Treatment->Monitoring Tests Metabolic Tests: - GTT - ITT Treatment->Tests Sacrifice Euthanasia and Tissue Collection: - Blood - Liver - Pancreas - Adipose Tissue Monitoring->Sacrifice Tests->Sacrifice Analysis Downstream Analysis: - Biochemical Assays - Western Blotting - Histology Sacrifice->Analysis

A standard preclinical experimental workflow.

Conclusion

The available preclinical evidence strongly suggests that this compound is a compelling natural compound with therapeutic potential comparable to metformin in the context of type 2 diabetes and obesity. Both agents effectively improve glycemic control and body weight, acting through overlapping and distinct signaling pathways, with AMPK activation being a common central mechanism. This compound's additional potent antioxidant properties present a unique advantage. These findings warrant further investigation, particularly well-designed, head-to-head clinical trials, to validate the therapeutic efficacy and safety of this compound in human populations with metabolic disorders.

References

Unveiling the Molecular Targets of Salidroside: A Comparative Guide Based on Genetic Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the genetically validated molecular targets of Salidroside, a promising bioactive compound derived from Rhodiola rosea. The following sections detail the experimental evidence supporting these targets, present quantitative data for comparative analysis, and outline the methodologies employed in these key studies.

This compound has garnered significant attention for its diverse pharmacological activities, including neuroprotective, cardioprotective, anti-inflammatory, and anti-cancer effects. While numerous studies have proposed its molecular mechanisms, this guide focuses specifically on targets that have been confirmed using genetic approaches such as small interfering RNA (siRNA) and knockout animal models. These methods provide a higher level of evidence for a direct functional relationship between a molecular target and the observed effects of this compound.

Genetically Validated Molecular Targets of this compound

The primary molecular targets of this compound that have been validated through genetic methodologies include Nuclear factor erythroid 2-related factor 2 (Nrf2), Peroxisome proliferator-activated receptor-alpha (PPARα), Poly (ADP-ribose) polymerase-1 (PARP-1), and the NLRP3 inflammasome.

Nuclear factor erythroid 2-related factor 2 (Nrf2)

Nrf2 is a key transcription factor that regulates the cellular antioxidant response. Several studies have demonstrated that this compound exerts its protective effects against oxidative stress by activating the Nrf2 signaling pathway. Genetic knockdown of Nrf2 has been shown to abolish or significantly attenuate the beneficial effects of this compound.

Peroxisome Proliferator-Activated Receptor-alpha (PPARα)

PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation. Genetic silencing of PPARα has been demonstrated to counteract the therapeutic effects of this compound in models of cardiac hypertrophy, indicating its importance as a molecular target.

Poly (ADP-ribose) polymerase-1 (PARP-1)

PARP-1 is an enzyme involved in DNA repair and cell death. Studies using PARP-1 knockout mice have revealed that the protective effects of this compound on hematopoietic stem cells under oxidative stress are dependent on the presence of functional PARP-1.[1]

NLRP3 Inflammasome

The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers inflammation. Research has shown that genetic knockdown of NLRP3 enhances the anti-inflammatory and pyroptosis-inhibitory effects of this compound, suggesting it as a critical target.[1]

Comparative Analysis of Experimental Data

The following tables summarize the quantitative data from studies employing genetic approaches to validate the molecular targets of this compound.

Target Genetic Approach Cell Line/Model Key Findings with this compound Treatment Effect of Genetic Knockdown/Knockout Reference
Nrf2 siRNAHuman Umbilical Vein Endothelial Cells (HUVECs)Increased expression of Nrf2 and its downstream targets (HO-1, NQO1).Abolished the cytoprotective effects of this compound against oxidative stress.
Nrf2 siRNAHuman Granulosa Cell Line (KGN)Increased nuclear translocation of Nrf2 and expression of antioxidant proteins (HO-1, NQO1).Partly moderated the antioxidant and anti-apoptotic effects of this compound.
PPARα siRNAH9C2 CardiomyocytesUpregulated PPARα expression.Almost abolished the inhibitory effect of this compound on cardiomyocyte hypertrophy markers (ANF, BNP).
PARP-1 Knockout MouseC57BL/6J miceActivated PARP-1 in wild-type mice under oxidative stress.Abrogated the protective effects of this compound on hematopoietic stem cells.[1]
NLRP3 siRNAPC12 CellsSuppressed NLRP3-mediated pyroptosis.Markedly increased the inhibitory effects of this compound on pyroptosis and pro-inflammatory responses.[1]

Experimental Protocols

Detailed methodologies for the key genetic validation experiments are provided below.

siRNA-Mediated Knockdown of Nrf2 in HUVECs
  • Cell Culture: HUVECs are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • siRNA Transfection: Cells are seeded in 6-well plates. The following day, they are transfected with Nrf2-specific siRNA or a scrambled control siRNA using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in Opti-MEM reduced-serum medium. The final siRNA concentration is typically in the range of 10-50 nM.

  • This compound Treatment: 24 to 48 hours post-transfection, the cells are treated with this compound (typically 1-100 µM) for a specified duration (e.g., 24 hours). A vehicle control group is also included.

  • Endpoint Analysis: Following treatment, cells are harvested for analysis. This can include Western blotting to confirm Nrf2 knockdown and to measure the expression of downstream target proteins (e.g., HO-1, NQO1). Cell viability assays (e.g., MTT) and measures of oxidative stress (e.g., ROS production) are also performed.

PARP-1 Knockout Mouse Model
  • Animal Model: Wild-type and PARP-1 knockout C57BL/6J mice are used.

  • Induction of Oxidative Stress: Mice are subjected to an oxidative challenge, for example, through the administration of hydrogen peroxide (H₂O₂).

  • This compound Administration: this compound is administered to the mice (e.g., via intraperitoneal injection) prior to or concurrently with the oxidative stressor. A vehicle control group is included for both wild-type and knockout mice.

  • Analysis of Hematopoietic Stem Cells (HSCs): Bone marrow is harvested from the mice, and HSC populations are analyzed using flow cytometry to assess their number and cell cycle status. Functional assays, such as competitive transplantation, may also be performed to evaluate HSC self-renewal capacity.[1]

Visualizing the Molecular Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways influenced by this compound and the experimental workflows for target validation.

Salidroside_Nrf2_Pathway cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Oxidative_Stress Oxidative Stress Antioxidant_Genes->Oxidative_Stress neutralizes Cell_Protection Cell Protection Oxidative_Stress->Cell_Protection

Caption: this compound promotes Nrf2-mediated antioxidant response.

siRNA_Workflow start Start: Culture Cells (e.g., HUVECs) transfect Transfect with siRNA (Target-specific or Scrambled) start->transfect incubate1 Incubate (24-48h) transfect->incubate1 treat Treat with this compound or Vehicle Control incubate1->treat incubate2 Incubate (e.g., 24h) treat->incubate2 analyze Analyze Endpoints: - Western Blot (Protein levels) - qRT-PCR (mRNA levels) - Cell Viability Assays - Oxidative Stress Markers incubate2->analyze compare Compare Results: This compound vs. Vehicle in Knockdown vs. Control Cells analyze->compare

Caption: Experimental workflow for siRNA-mediated target validation.

Salidroside_PPARa_Pathway cluster_nucleus Nucleus This compound This compound PPARa PPARα This compound->PPARa activates PPRE PPRE PPARa->PPRE binds to Target_Genes Target Genes (Lipid Metabolism, Anti-inflammatory) PPRE->Target_Genes regulates transcription Cardiac_Hypertrophy Cardiac Hypertrophy Target_Genes->Cardiac_Hypertrophy inhibits

Caption: this compound's regulation of the PPARα signaling pathway.

References

Salidroside: A Comparative Analysis of its Anti-inflammatory Efficacy Across Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the experimental evidence supporting the anti-inflammatory properties of Salidroside, a key bioactive compound isolated from Rhodiola rosea, is presented. This guide offers a cross-validation of its effects in various in vitro and in vivo models, providing researchers, scientists, and drug development professionals with a comparative overview of its therapeutic potential.

This compound has garnered significant attention for its diverse pharmacological activities, including its potent anti-inflammatory effects.[1][2] Experimental studies have consistently demonstrated its ability to modulate key inflammatory pathways and reduce the production of pro-inflammatory mediators. This guide synthesizes the findings from multiple studies to provide a clear comparison of its efficacy, detailing the experimental protocols and quantitative outcomes.

In Vitro Models: Unraveling Cellular Mechanisms

This compound has been extensively investigated in various cell-based models to elucidate its direct effects on inflammatory responses at a cellular level. These studies provide crucial insights into the molecular mechanisms underlying its anti-inflammatory action.

Table 1: Comparison of this compound's Anti-inflammatory Effects in In Vitro Models

Cell LineInflammatory StimulusThis compound Concentration(s)Key Inflammatory Markers MeasuredKey FindingsReference(s)
BV2 Microglial CellsLipopolysaccharide (LPS)Not specifiedChemokines (MCP-1, MIP-1α, IL-8)Suppressed LPS-induced chemokine production.[3]
Cardiac Microvascular Endothelial Cells (CMECs)Tumor Necrosis Factor-α (TNF-α)10, 50, 100 µMIL-1β, IL-6, MCP-1, VCAM-1Reduced TNF-α-induced production of pro-inflammatory cytokines and adhesion molecules.[4][5]
Human Osteoarthritis ChondrocytesInterleukin-1β (IL-1β)Not specifiedNitric Oxide (NO), Prostaglandin E2 (PGE2), iNOS, COX-2, MMPsInhibited the production of inflammatory mediators and matrix-degrading enzymes.
THP-1 cell-derived macrophagesLipopolysaccharide (LPS)Not specifiediNOS, COX-2, IL-1β, IL-6, TNF-αDecreased the expression of pro-inflammatory enzymes and cytokines.
Intestinal Epithelial CellsLipopolysaccharide (LPS)25, 50 µMIL-6Down-regulated LPS-induced IL-6 production in a dose-dependent manner.

In Vivo Models: Validation in Complex Biological Systems

The anti-inflammatory efficacy of this compound has been further validated in several animal models of inflammatory diseases. These studies provide a more holistic understanding of its therapeutic potential in a complex physiological environment.

Table 2: Comparison of this compound's Anti-inflammatory Effects in In Vivo Models

Animal ModelDisease ModelThis compound Dosage(s)Key Inflammatory Markers MeasuredKey FindingsReference(s)
RatsOsteoarthritis (ACLT-induced)12.5, 25, 50 mg/kgTNF-α, IL-17, VCAM-1Alleviated cartilage degeneration and reduced inflammatory markers.
MiceSepsis (LPS-induced liver injury)50 mg/kgTNF-α, IL-1β, IL-6Protected against liver damage and reduced systemic inflammation.
RatsCerebral Ischemia/Reperfusion (MCAO/R)Not specifiedNLRP3 inflammasome componentsInhibited the activation of the NLRP3 inflammasome in microglia.
MiceColitis (DSS-induced)Not specifiedIL-1β, TNF-α, IL-10Remitted disease activity and modulated cytokine levels.
RatsDenervated Skeletal Muscle20 mg/kg/dayIL-1β, IL-6, TNF-αSuppressed the production of pro-inflammatory cytokines in atrophied muscle.
MiceAtherosclerosis (LDLR-/- mice)Not specifiedICAM-1, VCAM-1, MCP-1Decreased atherosclerotic plaque formation and reduced vascular inflammation.

Key Signaling Pathways Modulated by this compound

The anti-inflammatory effects of this compound are mediated through the modulation of several key intracellular signaling pathways that play a central role in the inflammatory process.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression. This compound has been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitory protein, IκBα. This leads to the suppression of downstream target genes encoding pro-inflammatory cytokines and chemokines.

NF_kB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates This compound This compound This compound->IKK Inhibits IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα NFkB_active NF-κB (Active) p_IkBa->NFkB_active Releases NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Induces

Figure 1: this compound's inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, JNK, and ERK, is another crucial signaling cascade in inflammation. This compound has been demonstrated to suppress the phosphorylation and activation of these MAPK proteins, thereby inhibiting downstream inflammatory responses.

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (LPS, TNF-α) MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK Activates This compound This compound MAPK MAPK (p38, JNK, ERK) This compound->MAPK Inhibits Phosphorylation MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces

Figure 2: this compound's modulation of the MAPK signaling pathway.
NLRP3 Inflammasome Pathway

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that plays a key role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β. Studies have shown that this compound can inhibit the activation of the NLRP3 inflammasome.

NLRP3_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Priming Priming Signal (via NF-κB) Inflammatory_Stimuli->Priming This compound This compound NLRP3_active NLRP3 Inflammasome (Active) This compound->NLRP3_active Inhibits Activation NLRP3_inactive Pro-NLRP3 Pro-Caspase-1 Priming->NLRP3_inactive Upregulates Activation_Signal Activation Signal (e.g., ATP, ROS) Activation_Signal->NLRP3_active Activates Caspase1 Caspase-1 NLRP3_active->Caspase1 Cleaves Pro-Caspase-1 to Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves IL1b IL-1β (Active) Pro_IL1b->IL1b

Figure 3: this compound's inhibitory effect on the NLRP3 inflammasome pathway.

Experimental Protocols: A Methodological Overview

To facilitate the replication and further investigation of this compound's anti-inflammatory properties, this section outlines the general experimental workflows and specific methodologies employed in the cited studies.

General In Vitro Experimental Workflow

In_Vitro_Workflow Cell_Culture Cell Culture (e.g., Macrophages, Endothelial cells) Pretreatment Pre-treatment with This compound Cell_Culture->Pretreatment Stimulation Inflammatory Stimulation (e.g., LPS, TNF-α) Pretreatment->Stimulation Incubation Incubation Stimulation->Incubation Analysis Analysis of Inflammatory Markers (ELISA, qPCR, Western Blot) Incubation->Analysis

Figure 4: A generalized workflow for in vitro studies on this compound.

Detailed Methodologies:

  • Cell Culture and Treatment: Specific cell lines such as BV2 microglial cells, cardiac microvascular endothelial cells (CMECs), and THP-1 macrophages were cultured under standard conditions. Cells were typically pre-treated with varying concentrations of this compound for a specified period (e.g., 12 hours) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL).

  • Measurement of Inflammatory Mediators: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines in the cell culture supernatant were quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits. Gene expression of these mediators was assessed by quantitative real-time PCR (qPCR).

  • Western Blot Analysis: To investigate the effects on signaling pathways, the protein expression and phosphorylation status of key signaling molecules (e.g., p-p38, p-JNK, p-ERK, IκBα) were determined by Western blot analysis.

General In Vivo Experimental Workflow

In_Vivo_Workflow Animal_Model Animal Model of Inflammation (e.g., Sepsis, Arthritis) Treatment Administration of This compound Animal_Model->Treatment Induction Induction of Inflammation (e.g., LPS injection, Surgery) Treatment->Induction Monitoring Monitoring of Disease Progression Induction->Monitoring Sample_Collection Sample Collection (Blood, Tissues) Monitoring->Sample_Collection Analysis Analysis of Inflammatory Markers (ELISA, Histology, etc.) Sample_Collection->Analysis

Figure 5: A generalized workflow for in vivo studies on this compound.

Detailed Methodologies:

  • Animal Models: Various rodent models were used, including LPS-induced sepsis in mice, anterior cruciate ligament transection (ACLT)-induced osteoarthritis in rats, and middle cerebral artery occlusion/reperfusion (MCAO/R) in rats to model ischemic stroke.

  • This compound Administration: this compound was typically administered via intraperitoneal injection or oral gavage at varying doses (e.g., 12.5 to 50 mg/kg).

  • Assessment of Inflammation: The severity of inflammation was assessed through various methods, including measuring serum levels of inflammatory cytokines, histological analysis of affected tissues for immune cell infiltration and damage, and scoring of clinical signs of disease.

Conclusion

The collective evidence from a range of in vitro and in vivo models strongly supports the anti-inflammatory properties of this compound. Its ability to modulate multiple critical inflammatory signaling pathways, including NF-κB, MAPK, and the NLRP3 inflammasome, highlights its potential as a multi-target therapeutic agent. The quantitative data consistently demonstrate a significant reduction in pro-inflammatory mediators across different experimental setups. This comparative guide provides a valuable resource for researchers to further explore the therapeutic applications of this compound in inflammatory diseases. Further clinical investigations are warranted to translate these promising preclinical findings into human therapies.

References

A Comparative Analysis of Salidroside from Diverse Rhodiola Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of salidroside content and biological activities across various Rhodiola species. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways to support further research and development.

This compound, a phenylethanoid glycoside, is a major bioactive compound found in plants of the Rhodiola genus. It is renowned for a wide range of pharmacological effects, including adaptogenic, anti-fatigue, anti-hypoxic, antioxidant, anti-inflammatory, and neuroprotective properties. However, the concentration of this compound and the profile of other accompanying compounds can vary significantly among different Rhodiola species, potentially influencing their therapeutic efficacy. This guide offers a comparative overview to aid in the selection and utilization of different Rhodiola species for research and drug development.

This compound Content: A Species-Dependent Variable

The concentration of this compound in the roots and rhizomes of Rhodiola plants is a critical parameter for standardization and quality control. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound.[1] A review of the literature reveals significant variation in this compound content across different Rhodiola species, influenced by factors such as genetics, geographical origin, and harvesting time.

For instance, some studies have reported that Rhodiola algida can have a this compound content as high as 3.13%, while Rhodiola juparensis may contain as little as 0.64%.[1] Commonly used species in traditional medicine and commercial products, such as Rhodiola rosea, Rhodiola crenulata, and Rhodiola sachalinensis, also exhibit a range of this compound concentrations. While this compound is a characteristic compound of the Rhodiola genus, other compounds like rosavins (rosavin, rosin, and rosarin) are specific to R. rosea and R. sachalinensis.[2]

Below is a summary of reported this compound content in various Rhodiola species. It is important to note that these values can vary, and thorough analytical testing is recommended for any specific plant material.

Rhodiola SpeciesThis compound Content (% Dry Weight)Reference
Rhodiola algidaup to 3.13%[1]
Rhodiola sacraup to 1.60%[3]
Rhodiola crenulata0.38% - 1.76%
Rhodiola rosea0.36% - 1.11%
Rhodiola tibetica~1.27%
Rhodiola quadrifida~0.91%
Rhodiola kirilowii0.003% - 0.53%
Rhodiola juparensis~0.64%
Rhodiola fastigiata~0.034%
Rhodiola sinuata~0.02%

Comparative Biological Activities

This compound is credited with a multitude of biological activities. While direct comparative studies on the potency of purified this compound from different Rhodiola species are limited, the overall effects are attributed to the this compound molecule itself. The differences in the efficacy of extracts from various species may be due to the varying concentrations of this compound and the synergistic or antagonistic effects of other co-occurring compounds.

Antioxidant Activity

This compound exhibits significant antioxidant properties by scavenging free radicals and upregulating endogenous antioxidant enzymes. This activity is often assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power).

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways. It can reduce the production of nitric oxide (NO), prostaglandins (via inhibition of cyclooxygenase-2, COX-2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These effects are primarily mediated through the modulation of the NF-κB and MAPK signaling pathways.

Experimental Protocols

For researchers aiming to conduct comparative studies, detailed and standardized experimental protocols are crucial. Below are methodologies for the quantification of this compound and the assessment of its key biological activities.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the determination of this compound content in Rhodiola extracts.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A mixture of methanol and water is commonly used. A typical gradient could be an isocratic elution with 20% methanol in water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 223 nm or 276 nm.

  • Standard Preparation: Prepare a stock solution of pure this compound standard in methanol and create a series of dilutions to generate a calibration curve.

  • Sample Preparation:

    • Weigh a precise amount of dried and powdered Rhodiola root or rhizome.

    • Extract the sample with a suitable solvent, such as methanol or 70% ethanol, using methods like ultrasonication or reflux extraction.

    • Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

  • Quantification: Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve generated from the standards.

Antioxidant Activity Assays
  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Procedure:

    • Add 100 µL of different concentrations of the Rhodiola extract or this compound solution to a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.

  • Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Procedure:

    • Add 20 µL of different concentrations of the Rhodiola extract or this compound solution to a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate for 6 minutes at room temperature.

    • Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

  • Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl3·6H2O in a 10:1:1 ratio. Warm the reagent to 37°C before use.

  • Procedure:

    • Add 20 µL of the sample to a 96-well plate.

    • Add 180 µL of the FRAP reagent to each well.

    • Incubate at 37°C for 10 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation: Create a standard curve using a known antioxidant like Trolox or ascorbic acid. The antioxidant capacity of the sample is expressed as Trolox equivalents (TE).

Anti-inflammatory Activity Assays
  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with different concentrations of the Rhodiola extract or this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Calculation: Use a sodium nitrite standard curve to determine the nitrite concentration. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Commercially available COX-2 inhibitor screening kits are recommended for this assay. The general principle involves measuring the peroxidase activity of COX-2, which can be monitored colorimetrically or fluorometrically.

  • General Procedure:

    • In a 96-well plate, combine the COX-2 enzyme, heme, and the test compound (this compound or extract).

    • Pre-incubate to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • Add a colorimetric or fluorometric probe that reacts with the product of the COX-2 reaction.

    • Measure the absorbance or fluorescence over time to determine the reaction rate.

    • Calculate the percentage of inhibition relative to a control without the inhibitor.

  • Cell Culture and Stimulation: Culture appropriate cells (e.g., RAW 264.7 macrophages or human peripheral blood mononuclear cells) and stimulate them with LPS in the presence or absence of different concentrations of this compound or Rhodiola extract.

  • ELISA Procedure:

    • Use commercially available ELISA kits for TNF-α and IL-6.

    • Coat a 96-well plate with the capture antibody for the specific cytokine.

    • Add the cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Add a streptavidin-HRP conjugate.

    • Add the substrate solution and stop the reaction.

    • Measure the absorbance at the appropriate wavelength (usually 450 nm).

  • Calculation: Determine the cytokine concentrations in the samples using the standard curve and calculate the percentage of inhibition.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Experimental Workflow for this compound Analysis

experimental_workflow rhodiola Rhodiola Plant Material (Different Species) extraction Extraction of Bioactive Compounds rhodiola->extraction hplc HPLC Quantification of this compound extraction->hplc bioassays Biological Activity Assays extraction->bioassays data_analysis Data Analysis and Comparison hplc->data_analysis antioxidant Antioxidant Assays (DPPH, ABTS, FRAP) bioassays->antioxidant anti_inflammatory Anti-inflammatory Assays (NO, COX-2, TNF-α, IL-6) bioassays->anti_inflammatory antioxidant->data_analysis anti_inflammatory->data_analysis

Caption: Experimental workflow for the comparative analysis of this compound.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS or TNF-α, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this pathway by preventing the degradation of IκBα, thereby blocking NF-κB nuclear translocation.

nfkB_pathway cluster_cytoplasm Cytoplasm lps LPS/TNF-α tlr4 TLR4/TNFR lps->tlr4 ikk IKK Complex tlr4->ikk ikba IκBα ikk->ikba Phosphorylation & Degradation nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocation inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nucleus->inflammation Activation This compound This compound This compound->ikk Inhibition

Caption: this compound inhibits the NF-κB inflammatory pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cellular stress responses. It consists of three main subfamilies: ERK, JNK, and p38. Inflammatory stimuli activate these kinases through a phosphorylation cascade, leading to the activation of transcription factors like AP-1, which in turn promote the expression of inflammatory genes. This compound has been found to suppress the phosphorylation of ERK, JNK, and p38, thus attenuating the inflammatory response.

mapk_pathway stimuli Inflammatory Stimuli (e.g., LPS) receptor Receptor stimuli->receptor mapkkk MAPKKK receptor->mapkkk mapkk MAPKK mapkkk->mapkk Phosphorylation mapk MAPK (p38, JNK, ERK) mapkk->mapk Phosphorylation ap1 AP-1 mapk->ap1 Activation nucleus Nucleus ap1->nucleus Translocation inflammation Inflammatory Gene Expression nucleus->inflammation Activation This compound This compound This compound->mapk Inhibition of Phosphorylation

Caption: this compound modulates the MAPK signaling pathway.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This compound has been shown to activate this protective pathway, enhancing the cell's ability to combat oxidative stress.

nrf2_pathway cluster_cytoplasm Cytoplasm oxidative_stress Oxidative Stress keap1 Keap1 oxidative_stress->keap1 Inactivation nrf2 Nrf2 keap1->nrf2 Binding proteasome Proteasomal Degradation nrf2->proteasome Degradation nucleus Nucleus nrf2->nucleus Translocation are ARE nucleus->are Binding antioxidant_enzymes Antioxidant Enzyme Expression (HO-1, NQO1) are->antioxidant_enzymes Activation This compound This compound This compound->nrf2 Activation/ Stabilization

Caption: this compound activates the Nrf2 antioxidant pathway.

Conclusion

This guide provides a foundational comparison of this compound from different Rhodiola species, highlighting the variability in its content and the consistent mechanisms underlying its biological activities. For researchers and drug development professionals, the choice of Rhodiola species should be guided by the desired this compound concentration and the potential influence of other phytochemicals. The provided experimental protocols offer a starting point for standardized analysis, and the visualized signaling pathways can inform mechanistic studies. Further research, particularly direct comparative studies on the bioactivities of this compound from various Rhodiola sources, is warranted to fully elucidate their therapeutic potential.

References

Evaluating the Synergistic Effects of Salidroside with Other Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Salidroside, a potent phenylpropanoid glycoside derived from Rhodiola rosea, has garnered significant attention for its diverse pharmacological activities, including anti-cancer, neuroprotective, and metabolic regulatory effects. Emerging research indicates that the therapeutic potential of this compound can be significantly amplified when used in combination with other compounds. This guide provides a comprehensive comparison of the synergistic effects of this compound in various therapeutic areas, supported by experimental data, detailed methodologies, and pathway visualizations to aid in future research and drug development.

Synergistic Effects in Cancer Therapy

This compound has been shown to synergistically enhance the efficacy of several conventional chemotherapeutic agents, offering the potential to reduce drug dosage, mitigate side effects, and overcome drug resistance.

This compound in Combination with Paclitaxel for Colorectal Cancer

Studies have demonstrated a synergistic effect between this compound and Paclitaxel in inhibiting the proliferation and invasion of colorectal cancer cells. The combination therapy leads to a more significant induction of apoptosis compared to either agent alone.

Quantitative Data Summary

Cell LineTreatmentCell Viability Inhibition (%)Apoptosis Rate (%)Reference
SW1116This compound (50 µg/ml)~45%-[1]
SW1116Paclitaxel (Optimal Conc.)Not specifiedNot specified[2][3][4]
SW1116This compound + PaclitaxelSignificantly higher than individualSignificantly higher than individual[2]

Note: Specific quantitative values for combination index (CI) and dose reduction index (DRI) are not consistently reported in the reviewed literature for this combination. However, qualitative descriptions consistently point towards a synergistic interaction.

Signaling Pathway: Inhibition of PI3K/Akt/mTOR

The synergistic effect of this compound and Paclitaxel in colorectal cancer is largely attributed to the downregulation of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell proliferation, survival, and angiogenesis. The combination treatment leads to a more pronounced inhibition of the phosphorylation of key proteins in this pathway.

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Paclitaxel Paclitaxel Paclitaxel->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation

PI3K/Akt/mTOR signaling pathway inhibition.
This compound in Combination with Cisplatin for Ovarian Cancer

The combination of this compound and Cisplatin has shown synergistic cytotoxic effects in ovarian cancer cell lines, suggesting a potential strategy to overcome cisplatin resistance.

Quantitative Data Summary

Cell LineTreatmentCombination Index (CI)Dose Reduction Index (DRI)Reference
SKOV3This compound + Cisplatin< 1 (Synergistic)Favorable dose reduction for Cisplatin
A2780This compound + Cisplatin< 1 (Synergistic)Favorable dose reduction for Cisplatin

Note: A CI value less than 1 indicates synergism. A favorable DRI suggests that in combination, a lower dose of the drug is required to achieve the same effect as when used alone.

Signaling Pathway: p53 Activation

This compound induces apoptosis in ovarian cancer cells by activating the p53 signaling pathway. This involves the upregulation of p53 and its downstream targets, p21 and p16, leading to cell cycle arrest and apoptosis. The synergistic effect with cisplatin may be attributed to the dual targeting of apoptosis pathways.

p53_Pathway This compound This compound p53 p53 This compound->p53 activates Cisplatin Cisplatin Apoptosis Apoptosis Cisplatin->Apoptosis induces p21 p21 p53->p21 p16 p16 p53->p16 p21->Apoptosis p16->Apoptosis

p53 signaling pathway activation.

Synergistic Effects in Neuroprotection

This compound exhibits significant neuroprotective properties. While research into its synergistic effects in this area is emerging, preliminary studies suggest that combination therapies could offer enhanced protection against neurodegenerative diseases and ischemic brain injury.

This compound in Combination with Hedysari Radix Polysaccharide (HRP)

A study on Aβ25-35-induced neurotoxicity in HT22 cells showed that the combination of this compound and HRP has a protective effect, suggesting a potential synergistic action in mitigating neuronal damage.

Quantitative Data Summary

Cell LineTreatmentCell ViabilityApoptosisReference
HT22Aβ25-35DecreasedIncreased
HT22Aβ25-35 + this compound + HRPSignificantly increased vs. Aβ25-35Significantly decreased vs. Aβ25-35

Note: This study suggests a synergistic effect based on the enhanced protective outcome of the combination, although specific CI or DRI values were not reported.

Signaling Pathway: PI3K/Akt and ERK1/2

The neuroprotective effects of this compound are often mediated through the activation of pro-survival signaling pathways such as PI3K/Akt and ERK1/2. These pathways are critical for neuronal survival, growth, and plasticity. The synergistic effect with other neuroprotective compounds may involve a multi-pronged activation of these pathways.

Neuroprotective_Pathways This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt activates ERK1_2 ERK1/2 Pathway This compound->ERK1_2 activates Other_Neuroprotectant Other Neuroprotective Compound Other_Neuroprotectant->PI3K_Akt activates Neuronal_Survival Neuronal Survival and Growth PI3K_Akt->Neuronal_Survival ERK1_2->Neuronal_Survival

Neuroprotective signaling pathways.

Synergistic Effects in Metabolic Regulation

This compound has shown promise in improving metabolic health by enhancing insulin sensitivity and regulating glucose and lipid metabolism. Its synergistic potential with existing metabolic drugs is an area of active investigation.

This compound and Metformin: A Potential Synergy via AMPK Activation

Both this compound and Metformin, a first-line drug for type 2 diabetes, are known to activate AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. While direct studies on their synergistic effects are limited, their common mechanism of action suggests a high potential for synergy in improving insulin sensitivity and glucose uptake.

Hypothesized Synergistic Action

CompoundPrimary MechanismPotential Synergistic Outcome
This compoundActivates AMPKEnhanced glucose uptake, reduced gluconeogenesis, improved lipid profile
MetforminActivates AMPKEnhanced glucose uptake, reduced gluconeogenesis, improved lipid profile

Signaling Pathway: AMPK Activation

The activation of AMPK by both this compound and Metformin would lead to a more robust downstream signaling cascade, resulting in enhanced therapeutic effects on metabolic parameters.

AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK activates Metformin Metformin Metformin->AMPK activates Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake Gluconeogenesis Decreased Gluconeogenesis AMPK->Gluconeogenesis

AMPK signaling pathway activation.

Experimental Protocols

Cell Viability Assay (CCK-8/MTT)

This assay is fundamental for assessing the cytotoxic or proliferative effects of compounds.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10³ to 1 × 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound, the other compound, and their combination for 24, 48, or 72 hours.

  • Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.

  • Data Analysis: Calculate the cell viability inhibition rate and determine the IC50 values. Synergy is quantified using software like CompuSyn to calculate the Combination Index (CI) and Dose Reduction Index (DRI).

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, providing insights into the signaling pathways affected by the drug combination.

  • Protein Extraction: Lyse treated cells and quantify the protein concentration.

  • SDS-PAGE: Separate 35 µg of protein per sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., against p-Akt, p-mTOR, GAPDH) overnight at 4°C. Recommended starting dilutions for many antibodies are 1:1000.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies (1:1000 to 1:3000 dilution) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.

Experimental and Logical Workflows

In Vitro Synergy Screening Workflow

Synergy_Screening_Workflow cluster_0 Phase 1: Single Agent Dose-Response cluster_1 Phase 2: Combination Treatment cluster_2 Phase 3: Data Analysis and Synergy Quantification cluster_3 Phase 4: Mechanistic Studies A 1. Seed cells in 96-well plates B 2. Treat with serial dilutions of This compound and Compound X individually A->B C 3. Perform CCK-8/MTT assay B->C D 4. Calculate IC50 for each compound C->D E 5. Treat cells with a matrix of This compound and Compound X concentrations D->E F 6. Perform CCK-8/MTT assay E->F G 7. Analyze dose-response matrix F->G H 8. Calculate Combination Index (CI) and Dose Reduction Index (DRI) G->H I 9. Identify synergistic combinations (CI < 1) H->I J 10. Perform Western blot for key signaling pathways I->J K 11. Conduct apoptosis assays (e.g., Annexin V) J->K

General workflow for in vitro synergy screening.

This guide highlights the significant potential of this compound in combination therapies across various diseases. The synergistic interactions observed, particularly in cancer, underscore the importance of further research to elucidate the underlying mechanisms and to translate these findings into clinical applications. The provided methodologies and pathway diagrams serve as a foundation for researchers to design and execute robust studies in this promising area of drug development.

References

A Comparative Guide to the Long-Term Safety and Efficacy of Salidroside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term safety and efficacy of Salidroside with notable alternatives—Bacopa monnieri, Ginkgo biloba, and Ashwagandha. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Executive Summary

This compound, a primary active compound in Rhodiola rosea, has demonstrated a favorable safety profile in preclinical studies and promising efficacy in short-term human trials, particularly in the realms of neuroprotection, cognitive enhancement, and physical performance. However, a notable gap exists in the literature regarding its long-term safety and efficacy in human subjects. In contrast, alternatives such as Bacopa monnieri, Ginkgo biloba, and Ashwagandha have been investigated in more extensive and longer-duration clinical trials, providing a more robust, albeit sometimes conflicting, body of evidence for their long-term use. This guide aims to juxtapose the available data to inform future research and development.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data on the safety and efficacy of this compound and its alternatives.

Table 1: Preclinical Safety Data
CompoundAnimal ModelRoute of AdministrationNOAEL (No-Observed-Adverse-Effect Level)LD50 (Median Lethal Dose)Study DurationReference
This compound Sprague-Dawley RatsOral≥ 2000 mg/kg bw/day> 5000 mg/kg bw28 days[1][2][3][4]
Table 2: Long-Term Efficacy Data (Human Clinical Trials)
CompoundIndicationDosageStudy DurationKey Efficacy OutcomesReference
This compound Exercise Performance60 mg/day16 daysEnhanced oxygen uptake during high-intensity exercise.
Bacopa monnieri Age-Associated Memory Impairment300-450 mg/day12 weeksImproved memory free recall; 9 out of 17 memory tests showed improvement.[5]
Ginkgo biloba Dementia Prevention240 mg/day5 - 6.1 yearsNo significant reduction in the incidence of all-cause dementia or Alzheimer's disease.
Ashwagandha Stress and Anxiety225-600 mg/day30-60 daysSignificant reduction in scores on stress and anxiety scales.
Table 3: Long-Term Safety Data (Human Clinical Trials)
CompoundDosageStudy DurationReported Adverse EventsReference
This compound (Rhodiola rosea) 400 mg/day (extract)8 weeksMost adverse events were mild and not related to the study drug.
Bacopa monnieri 300-450 mg/day12 weeksGenerally well-tolerated; some reports of mild gastrointestinal side effects.
Ginkgo biloba 240 mg/day5 - 6.1 yearsAdverse event profiles were similar to placebo; no increased risk of serious adverse events.
Ashwagandha up to 5 g/day 90 daysWell-tolerated in short-term studies; long-term safety not well-studied. Mild side effects include stomach upset and drowsiness.

Experimental Protocols

This compound: 28-Day Repeated Dose Oral Toxicity Study in Rats
  • Objective: To determine the potential subchronic toxicity of a bioengineered this compound.

  • Animal Model: Male and female Sprague-Dawley rats.

  • Groups:

    • Control group (distilled water).

    • This compound 500 mg/kg bw/day.

    • This compound 1000 mg/kg bw/day.

    • This compound 2000 mg/kg bw/day.

  • Administration: Oral gavage, once daily for 28 consecutive days.

  • Parameters Monitored: Clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, and gross and microscopic pathology.

  • Key Findings: No treatment-related adverse effects were observed at any dose level, establishing a NOAEL of at least 2000 mg/kg bw/day.

Ginkgo Biloba: Ginkgo Evaluation of Memory (GEM) Study
  • Objective: To determine the effectiveness of Ginkgo biloba in preventing dementia and Alzheimer's disease in elderly individuals.

  • Study Design: Randomized, double-blind, placebo-controlled clinical trial.

  • Participants: 3069 community volunteers aged 75 years or older with normal cognition or mild cognitive impairment.

  • Intervention:

    • Ginkgo biloba extract (120 mg twice daily).

    • Placebo.

  • Duration: Median follow-up of 6.1 years.

  • Primary Outcome: Incidence of all-cause dementia and Alzheimer's disease.

  • Assessment: Participants were assessed every 6 months for incident dementia.

  • Key Findings: Ginkgo biloba at 120 mg twice a day was not effective in reducing the overall incidence rate of dementia or Alzheimer's disease.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

This compound has been shown to exert its effects through various signaling pathways, including the AMPK and PI3K/Akt pathways, which are crucial for cellular energy homeostasis, cell survival, and stress resistance.

Salidroside_Signaling cluster_AMPK AMPK Pathway cluster_PI3K PI3K/Akt Pathway Salidroside_AMPK This compound AMPK AMPK Salidroside_AMPK->AMPK Autophagy Autophagy AMPK->Autophagy + (promotes) mTOR mTOR AMPK->mTOR - (inhibits) ULK1 ULK1 AMPK->ULK1 + (activates) mTOR->ULK1 - (inhibits) ULK1->Autophagy + (initiates) Salidroside_PI3K This compound PI3K PI3K Salidroside_PI3K->PI3K Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis - (inhibits)

Caption: this compound's activation of AMPK and PI3K/Akt pathways.

Representative Clinical Trial Workflow

The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial, applicable to the study of this compound or its alternatives.

Clinical_Trial_Workflow Start Recruitment of Participants Screening Screening for Eligibility (Inclusion/Exclusion Criteria) Start->Screening Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Group_A Group A (e.g., this compound) Randomization->Group_A Arm 1 Group_B Group B (Placebo) Randomization->Group_B Arm 2 Intervention Intervention Period (e.g., 12 weeks) Group_A->Intervention Group_B->Intervention Follow_up Follow-up Assessments (e.g., Cognitive Tests, Biomarkers) Intervention->Follow_up Data_Analysis Data Analysis Follow_up->Data_Analysis Results Results and Conclusion Data_Analysis->Results

Caption: A standard workflow for a randomized controlled clinical trial.

Conclusion

This compound demonstrates significant potential as a therapeutic agent, supported by a strong preclinical safety profile and emerging evidence of efficacy. However, the current body of evidence is limited by the lack of long-term human clinical trials. In contrast, alternatives such as Bacopa monnieri and Ginkgo biloba have undergone more extensive long-term clinical evaluation, although with mixed efficacy results for the latter. Ashwagandha also shows promise for stress and anxiety, with some data on its use for up to 90 days.

For drug development professionals, this compound represents a promising candidate that warrants further investigation through well-designed, long-term clinical trials to establish its safety and efficacy for chronic use in human populations. The existing data on its alternatives provides a valuable benchmark for designing and interpreting future studies on this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of Salidroside: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds like Salidroside are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, aligned with standard laboratory safety protocols.

Core Safety and Handling Precautions

Before initiating any disposal process, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the potential hazards associated with this compound.

Table 1: Personal Protective Equipment and Safety Measures for this compound Handling

Protective MeasureSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields.To protect against dust particles and potential eye irritation.[1][2]
Hand Protection Chemical-impermeable gloves (e.g., nitrile).To prevent skin contact. Gloves should be inspected before use and hands should be washed and dried after handling.[1]
Respiratory Protection Use in a well-ventilated area. A full-face respirator may be necessary if exposure limits are exceeded or if dust formation is significant.To avoid inhalation of dust particles.[1][3]
Protective Clothing Laboratory coat or other suitable protective clothing.To prevent contamination of personal clothing.
Environmental Precaution Avoid release into the environment. Prevent the chemical from entering drains.This compound is classified as very toxic to aquatic life with long-lasting effects.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be conducted in a manner that neutralizes or minimizes its potential hazards and complies with all applicable local, state, and federal regulations.

1. Collection of Waste:

  • Carefully collect waste this compound, including any contaminated materials such as absorbent pads from a spill cleanup.

  • For powdered this compound, take precautions to avoid dust formation. This can be achieved by gently sweeping the material or using a dampened cloth for small spills.

  • Place all waste into a suitable, clearly labeled, and closed container. The container should be compatible with the chemical and prevent leakage.

2. Labeling and Storage:

  • The waste container must be accurately labeled with "Hazardous Waste" and the chemical name "this compound."

  • Store the sealed container in a designated, cool, dry, and well-ventilated area, away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.

3. Disposal Arrangement:

  • Arrange for the disposal of the chemical waste through a licensed hazardous waste disposal company.

  • Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

  • Adhere to all local, state, and federal regulations regarding chemical waste disposal.

4. Spill Response:

  • In the event of a spill, evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing the appropriate PPE, contain the spill to prevent further spread.

  • Collect the spilled material using spark-proof tools and place it in a suitable container for disposal.

  • Clean the spill area thoroughly.

Experimental Workflow and Logical Relationships

To visually represent the decision-making process and workflow for the proper disposal of this compound, the following diagram has been created using the DOT language.

Salidroside_Disposal_Workflow cluster_preparation Preparation & Handling cluster_collection Waste Collection & Containment cluster_disposal Final Disposal cluster_spill Spill Response start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe handling Handle in Well-Ventilated Area ppe->handling collect_waste Collect Waste this compound (Avoid Dust Formation) handling->collect_waste spill Accidental Spill Occurs handling->spill container Place in a Suitable, Closed & Labeled Container collect_waste->container storage Store in Designated Hazardous Waste Area container->storage disposal_co Arrange for Licensed Hazardous Waste Disposal storage->disposal_co end End: Proper Disposal Complete disposal_co->end contain_spill Contain Spill spill->contain_spill Yes collect_spill Collect Spilled Material (Use Spark-Proof Tools) contain_spill->collect_spill collect_spill->container

This compound Disposal Workflow Diagram

References

Personal protective equipment for handling Salidroside

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of Salidroside. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is a substance that requires careful handling due to its potential health and environmental hazards. The primary known hazards are acute oral toxicity and significant aquatic toxicity.[1] While some sources indicate no known OSHA hazards, it is prudent to treat the material as hazardous until more information is available.[2][3]

Summary of GHS Classifications for this compound

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.
Eye IrritationCategory 2H319: Causes serious eye irritation.

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety. The following equipment must be worn when handling this compound, especially in its powdered form.

Required Personal Protective Equipment

Body PartRequired PPEStandards and Specifications
Eyes/Face Tightly fitting safety goggles with side-shields.Must conform to EN 166 (EU) or be NIOSH (US) approved. Full-view, basket-shaped goggles are recommended to protect from splashes.
Hands Chemical-impermeable gloves.Gloves must be inspected before use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.
Respiratory Suitable respirator.Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A self-contained breathing apparatus may be necessary for significant spills or where dust formation is likely.
Body Impervious clothing or a protective suit.Wear a long-sleeved jacket and long trousers or a long-sleeved overall. A full-sleeved apron is also recommended.

Operational Plan for Safe Handling

Adherence to a strict operational workflow is essential for minimizing risk.

Step 1: Preparation and Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood with appropriate exhaust ventilation is required to control exposure and prevent dust and aerosol formation.

  • Designated Area: Designate a specific area for handling, weighing, and preparing this compound solutions.

  • Eyewash and Safety Shower: Ensure an eye-wash station and safety shower are readily accessible.

Step 2: Handling and Use

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.

  • Prevent Dust Formation: Handle the solid form carefully to avoid creating dust.

  • Personal Hygiene: Wash hands and skin thoroughly after handling. Do not eat, drink, or smoke in the designated handling area.

Step 3: Storage

  • Container: Keep the container tightly sealed.

  • Conditions: Store in a cool, dry, and well-ventilated place away from direct sunlight and sources of ignition.

  • Temperature: Recommended storage temperature for the powder is -20°C. If dissolved in a solvent, store at -80°C.

Spill Management and Disposal Plan

Immediate and correct response to spills is crucial to prevent harm to personnel and the environment.

Accidental Release Measures

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is adequately ventilated.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or water courses.

  • PPE: Responders must wear full personal protective equipment as detailed in Section 2.

  • Clean-up:

    • For solid spills, carefully sweep up the material and place it in a suitable, closed container for disposal. Avoid generating dust.

    • For liquid spills, absorb the solution with a finely-powdered, liquid-binding material (e.g., diatomite, universal binders).

  • Decontamination: Decontaminate the affected surfaces and equipment by scrubbing with alcohol.

Waste Disposal Plan

  • Regulations: All waste materials must be disposed of in accordance with appropriate federal, state, and local environmental regulations.

  • Procedure: Dispose of the contents and the container at an approved waste disposal plant. Collect spillage and adhered material promptly for disposal in suitable, closed containers.

First Aid Measures

In the event of exposure, immediate first aid is critical.

Emergency First Aid Procedures

Exposure RouteFirst Aid Action
Ingestion If swallowed, rinse the mouth with water. Call a POISON CENTER or physician if you feel unwell. Never give anything by mouth to an unconscious person. Do not induce vomiting.
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician.
Skin Contact Take off contaminated clothing immediately. Rinse skin thoroughly with large amounts of soap and water. Consult a doctor.
Inhalation Relocate the individual to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and consult a doctor immediately.

This compound Handling and Disposal Workflow

Salidroside_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Receive Receive & Log This compound Inspect Inspect Container for Damage Receive->Inspect Store Store at Correct Temperature (-20°C) Inspect->Store If OK Quarantine Quarantine & Report Inspect->Quarantine If Damaged DonPPE Don Full PPE (Gloves, Goggles, Coat) Store->DonPPE Weigh Weigh in Ventilated Enclosure/Fume Hood DonPPE->Weigh PrepareSol Prepare Solution Weigh->PrepareSol Experiment Perform Experiment PrepareSol->Experiment Decontaminate Decontaminate Work Surfaces Experiment->Decontaminate DoffPPE Doff PPE Correctly Experiment->DoffPPE Waste Collect Contaminated Waste Decontaminate->Waste Dispose Dispose via Approved Waste Stream Waste->Dispose DoffPPE->Waste Dispose of Single-Use PPE

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Salidroside
Reactant of Route 2
Reactant of Route 2
Salidroside

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.